molecular formula C7H8N4OS B1196094 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide CAS No. 161563-79-7

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide

Cat. No.: B1196094
CAS No.: 161563-79-7
M. Wt: 196.23 g/mol
InChI Key: LPBZKHDAKWWKDV-UHFFFAOYSA-N
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Description

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide (CAS: 161563-79-7) is a versatile chemical intermediate with significant relevance in medicinal chemistry research. Its core value lies in its role as a precursor for the synthesis of novel heterocyclic compounds with potential biological activity. Studies have demonstrated its application in developing new antimicrobial agents, with some synthesized derivatives showing specific activity against strains like Staphylococcus epidermidis . More recently, this carbohydrazide has been utilized as a key building block in the design and synthesis of potential anti-proliferative agents targeting the VEGFR-2 pathway . Derivatives of this compound, specifically N′-(2-oxoindolin-3-ylidene)carbohydrazides, have exhibited potent activity against MCF-7 breast cancer cells, with one study showing induction of apoptosis through the upregulation of Bax, caspase 8, caspase 9, and cytochrome C levels, and arrest of the cell cycle in the G2/M phase . The molecular structure of related derivatives has been confirmed through single-crystal X-ray diffraction studies, providing insight into the solid-state characteristics of this class of compounds . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c1-4-5(6(12)10-8)11-2-3-13-7(11)9-4/h2-3H,8H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBZKHDAKWWKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327356
Record name 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161563-79-7
Record name 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide is a pivotal heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and burgeoning therapeutic applications. The document delves into the nuanced methodologies for its preparation and characterization, offering detailed experimental protocols. Furthermore, it explores the diverse biological activities exhibited by its derivatives, with a particular focus on their anticancer and antimicrobial properties. The underlying mechanisms of action, including enzyme inhibition and induction of apoptosis, are discussed, supported by quantitative data and structure-activity relationships. This guide is intended to be an essential resource for researchers engaged in the discovery and development of novel therapeutics based on the versatile imidazo[2,1-b]thiazole framework.

Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole core is a fused heterocyclic system of paramount importance in drug discovery, known to be a constituent of various biologically active molecules.[1] This scaffold is recognized for its broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and anthelmintic properties.[1][2] The inherent structural features of the imidazo[2,1-b]thiazole nucleus, such as its planarity, hydrogen bonding capabilities, and potential for diverse substitutions, make it a privileged scaffold for interacting with various biological targets.

6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide serves as a crucial synthetic intermediate, enabling the facile generation of a library of derivatives with modified physicochemical and pharmacological profiles. The introduction of the carbohydrazide moiety at the 5-position provides a versatile handle for further chemical modifications, leading to the development of novel therapeutic agents with enhanced potency and selectivity.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide is fundamental for its application in drug design and development.

PropertyValueReference
CAS Number 161563-79-7[3]
Molecular Formula C₇H₈N₄OS[3]
Molecular Weight 196.23 g/mol [3]
Appearance White to off-white solid (typical)Inferred from[4]
Melting Point Not explicitly reported for the parent compound. Derivatives exhibit melting points in the range of 240-260 °C.[4][5]
Solubility Predicted to have good aqueous solubility.[5]

Structural Elucidation: The structural integrity of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide and its derivatives is typically confirmed using a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the imidazo[2,1-b]thiazole ring, protons of the heterocyclic core, and the exchangeable protons of the carbohydrazide moiety. For instance, in derivatives, the methyl protons typically appear as a singlet around δ 2.65-2.75 ppm.[4]

  • ¹³C NMR: The carbon NMR spectrum provides insights into the carbon framework of the molecule. The methyl carbon of the imidazo[2,1-b]thiazole ring in derivatives is typically observed around δ 16-17 ppm.[4] The carbonyl carbon of the carbohydrazide group is also a key diagnostic signal.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the carbonyl group (around 1670-1700 cm⁻¹), and vibrations associated with the heterocyclic ring system.[4][5]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak [M+H]⁺ is a key identifier.[1]

6_Methylimidazo_2_1_b_thiazole_5_carbohydrazide cluster_0 C1 C C2 C C1->C2 N2 N C1->N2 N1 N C2->N1 H2 H C2->H2 C3 C N1->C3 S1 S C3->S1 H3 H C3->H3 S1->C1 C4 C C5 C C4->C5 C6 C C4->C6 N2->C4 C5->N1 H1 H C5->H1 C7 C C6->C7 H4 H C6->H4 H5 H C6->H5 H6 H C6->H6 O1 O C7->O1 N3 N C7->N3 N4 N N3->N4 H7 H N3->H7 H8 H N4->H8 H9 H N4->H9

Caption: Chemical structure of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide.

Synthesis and Purification

The synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide is a well-established process, typically involving a two-step sequence starting from readily available precursors.

Synthesis_Workflow Start Ethyl 2-chloroacetoacetate Intermediate1 Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate Start->Intermediate1 + 2-Aminothiazole Reflux in Ethanol Product 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide Intermediate1->Product + Hydrazine Hydrate Reflux

Caption: General synthesis workflow for 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate

  • To a solution of 2-aminothiazole (1 equivalent) in absolute ethanol, add ethyl 2-chloroacetoacetate (1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide

  • Suspend Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (5-10 equivalents) to the suspension.

  • Reflux the mixture for 8-12 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by filtration, wash with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide as a solid.[4]

Purification

The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water, to obtain a high-purity compound suitable for further synthetic transformations and biological testing.[1] Column chromatography using silica gel with a suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) can also be employed for purification if necessary.[1]

Biological Activities and Therapeutic Potential

Derivatives of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide have demonstrated a wide array of biological activities, highlighting the therapeutic potential of this chemical scaffold.

Anticancer Activity

A significant body of research has focused on the anticancer properties of derivatives of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide. Notably, a series of N’-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides has shown potent anti-proliferative activity against the MCF-7 human breast cancer cell line.[4][5]

Mechanism of Action:

  • VEGFR-2 Inhibition: Certain derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[4][5] The inhibition of VEGFR-2 kinase activity disrupts downstream signaling pathways, leading to the suppression of tumor-induced blood vessel formation.

  • Induction of Apoptosis: These compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. This is achieved through the upregulation of pro-apoptotic proteins such as Bax, Caspase-8, Caspase-9, and Cytochrome C, and the downregulation of the anti-apoptotic protein Bcl-2.[4][5]

  • Cell Cycle Arrest: Treatment with these derivatives can lead to cell cycle arrest, particularly at the G2/M phase, thereby preventing cancer cell division and proliferation.[4][5]

Anticancer_Mechanism Compound 6-Methylimidazo[2,1-b]thiazole-5- carbohydrazide Derivative VEGFR2 VEGFR-2 Kinase Compound->VEGFR2 Inhibits Apoptosis_Pathway Apoptotic Pathway Compound->Apoptosis_Pathway Activates Cell_Cycle Cell Cycle Progression Compound->Cell_Cycle Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Tumor_Growth Tumor Growth Inhibition Angiogenesis->Tumor_Growth Bax_Caspases ↑ Bax, Caspases Apoptosis_Pathway->Bax_Caspases Bcl2 ↓ Bcl-2 Apoptosis_Pathway->Bcl2 Apoptosis Apoptosis Bax_Caspases->Apoptosis Bcl2->Apoptosis Apoptosis->Tumor_Growth G2M_Arrest G2/M Arrest Cell_Cycle->G2M_Arrest G2M_Arrest->Tumor_Growth

Caption: Proposed anticancer mechanism of action for 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives.

Quantitative Data on Anticancer Activity:

CompoundTarget Cell LineIC₅₀ (µM)Reference
N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazideMCF-78.38[4]
Sorafenib (Reference)MCF-77.55[4]
N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazideVEGFR-20.33[4]
Sorafenib (Reference)VEGFR-20.09[4]
Antimicrobial Activity

Derivatives of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide have also been investigated for their antimicrobial properties. Studies have shown activity against a range of pathogenic bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Mycobacterium tuberculosis.[6]

Mechanism of Action: The precise antimicrobial mechanism of action for this class of compounds is not yet fully elucidated but may involve the inhibition of essential microbial enzymes. For instance, some imidazo[2,1-b]thiazole derivatives have been suggested to target pantothenate synthetase in M. tuberculosis, an enzyme essential for the biosynthesis of coenzyme A.[5]

Quantitative Data on Antimicrobial Activity:

DerivativeTarget OrganismMIC (µg/mL)Reference
4d (a thiazolidinone derivative)S. epidermidis ATCC 1222819.5[6]
4f (a thia-azaspiro derivative)S. epidermidis ATCC 1222839[6]

Key Experimental Protocols

Protocol: MTT Assay for In Vitro Anticancer Activity

This protocol outlines the determination of the cytotoxic effects of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation, carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is for assessing the antimicrobial activity of the synthesized compounds.

  • Preparation of Inoculum: Grow the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies on derivatives of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide have provided valuable insights for the design of more potent compounds.

  • Anticancer Activity: The nature of the substituent on the indolinone ring of the N’-(2-oxoindolin-3-ylidene) derivatives significantly influences their anticancer activity. Lipophilic substituents at the N-1 position of the isatin moiety, such as butyl groups, have been shown to enhance the anti-proliferative and VEGFR-2 inhibitory activity.[4]

  • Antimicrobial Activity: The modification of the carbohydrazide moiety into different heterocyclic systems, such as thiazolidinones, can modulate the antimicrobial spectrum and potency. The specific structural features leading to enhanced activity against particular pathogens require further investigation.[6]

Future Perspectives and Conclusion

6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide stands out as a highly versatile and promising scaffold in the realm of medicinal chemistry. The ease of its synthesis and the potential for diverse chemical modifications make it an attractive starting point for the development of novel therapeutic agents. While significant progress has been made in exploring its anticancer and antimicrobial potential, further research is warranted in several areas:

  • Elucidation of Mechanisms: A deeper understanding of the molecular mechanisms underlying the diverse biological activities of this class of compounds is crucial for rational drug design.

  • Expansion of Therapeutic Applications: Investigating the potential of these derivatives against other diseases, such as inflammatory disorders and parasitic infections, could unveil new therapeutic avenues.

  • Optimization of Pharmacokinetic Properties: Future studies should focus on optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

References

  • Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. (URL: [Link])

  • Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. (URL: [Link])

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] -thiazole carboxamide derivatives as potential antitubercular agents. (URL: [Link])

  • (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. (URL: [Link])

  • Synthesis of Some New 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide Derivatives and Their Antimicrobial Activities. (URL: [Link])

  • Imidazo(2,1-b)thiazole | C5H4N2S | CID 817024 - PubChem. (URL: [Link])

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  • The broad amine scope of pantothenate synthetase enables the synthesis of pharmaceutically relevant amides - RSC Publishing. (URL: [Link])

  • 6-METHYLIMIDAZO[2,1-B][1][5]THIAZOLE-5-CARBOHYDRAZIDE | CAS 161563-79-7. (URL: [Link])

  • Synthesis of Some New 6-Methylimid azo [2,1-b] thiazole-5-carbohydrazide Derivatives and their Antimicrobial Activities - Sci-Hub. (URL: [Link])

  • Positional Isotope Exchange Analysis of the Pantothenate Synthetase Reaction | Biochemistry - ACS Publications. (URL: [Link])

  • Production of an Altered Pantothenate-Synthesizing Enzyme by a Temperature-Sensitive Mutant of Escherichia Coli - PNAS. (URL: [Link])

  • Design, Synthesis and Biological Assessment of N'-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1- b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer - PubMed. (URL: [Link])

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - NIH. (URL: [Link])

  • MTT Cell Assay Protocol. (URL: [Link])

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  • Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor - ResearchGate. (URL: [Link])

  • Steady-State and Pre-Steady-State Kinetic Analysis of Mycobacterium tuberculosis Pantothenate Synthetase | Biochemistry - ACS Publications. (URL: [Link])

  • MTT Proliferation Assay Protocol - ResearchGate. (URL: [Link])

  • (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (URL: [Link])

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  • 6-(BENZYLAMINO)-5-NITROIMIDAZO[2,1-b]THIAZOLE - SpectraBase. (URL: [Link])

  • Discovery of new VEGFR-2 inhibitors based on bis([1][4][7]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC - PubMed Central. (URL: [Link])

  • N-(5-Morpholino-2-arylimidazo[2,1-b][1][5][7]thiadiazol-6- yl)carboxamides as Potential Fer/FerT Kinase Inhibitors. Homology Model - Biointerface Research in Applied Chemistry. (URL: [Link])

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Sources

Technical Guide: 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide (CAS 161563-79-7)

[1]

Executive Summary

CAS 161563-79-7 , systematically known as This compound , is a fused bicyclic heterocycle belonging to the imidazothiazole class.[1][2] It serves as a high-value pharmacophore and intermediate in the synthesis of bioactive agents, particularly antimicrobial, antitubercular, and anticancer therapeutics.[1] Its carbohydrazide functional group acts as a versatile "chemical handle," enabling condensation reactions to form Schiff bases (hydrazones) or cyclization into oxadiazoles and thiadiazoles.[1]

Chemical Identity & Physicochemical Profile[1][4][5][6][7][8][9]

Nomenclature & Identifiers
PropertyDetail
CAS Number 161563-79-7
IUPAC Name This compound
Synonyms 6-Methylimidazo[2,1-b]thiazole-5-carboxylic acid hydrazide; AIDS-050029
Molecular Formula C₇H₈N₄OS
Molecular Weight 196.23 g/mol
SMILES Cc1c(C(=O)NN)n2ccsc2n1
Physical Properties
PropertyValue / Description
Appearance White to pale yellow crystalline solid
Melting Point >200°C (Decomposes)
Solubility Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water
pKa (Predicted) ~11.5 (Hydrazide NH), ~3.5 (Thiazole N)
LogP (Predicted) ~0.5 – 0.8 (Low lipophilicity due to polar hydrazide)

Structural Analysis & Spectroscopy

Understanding the spectroscopic signature of CAS 161563-79-7 is crucial for purity verification during synthesis.[1]

1H NMR Signature (DMSO-d6)

The molecule exhibits a distinct proton NMR profile characterized by the imidazothiazole core and the hydrazide moiety.[1]

  • δ 2.65 ppm (Singlet, 3H): Methyl group at position 6 (C6-CH₃).[1] This is a diagnostic peak; shifts significantly if the core is modified.[1]

  • δ 7.20 – 8.20 ppm (Doublets/Singlets, 2H): Aromatic protons on the thiazole ring (C2-H and C3-H).[1] Typically appear as doublets with coupling constants (

    
     Hz).[1]
    
  • δ 4.50 – 5.00 ppm (Broad Singlet, 2H): Terminal amino group of the hydrazide (-NH₂).[1] Exchangeable with D₂O.

  • δ 9.00 – 10.00 ppm (Broad Singlet, 1H): Amide proton (-CONH-).[1] Exchangeable with D₂O.

Mass Spectrometry[1][6][8][10]
  • ESI-MS (+): Dominant peak at m/z 197.1 [M+H]⁺ .[1]

  • Fragmentation: Loss of the hydrazine moiety (-NHNH₂) often yields a fragment at m/z ~165 (acylium ion).[1]

Synthesis & Manufacturing Protocol

The synthesis of CAS 161563-79-7 is a nucleophilic acyl substitution reaction, typically converting an ester precursor into the hydrazide using hydrazine hydrate.[1]

Retrosynthetic Pathway

The molecule is derived from Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate , which is itself synthesized via the cyclocondensation of 2-aminothiazole with ethyl 2-chloroacetoacetate.[1]

SynthesisEsterEthyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate(Precursor)IntermediateNucleophilic Attack(Tetrahedral Intermediate)Ester->Intermediate Reflux / EtOH HydrazineHydrazine Hydrate(NH2NH2 • H2O)Hydrazine->IntermediateProductCAS 161563-79-7(Hydrazide)Intermediate->Product Elimination EthanolEthanol(Byproduct)Intermediate->Ethanol

Figure 1: Synthetic pathway converting the ester precursor to the target hydrazide.[1][3]

Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

  • Reagents:

    • Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate (2.10 g, 10 mmol).[1]

    • Hydrazine hydrate (99%, 2.5 g, ~50 mmol) – Excess used to drive equilibrium.[1]

    • Absolute Ethanol (30 mL).[1]

  • Procedure:

    • Dissolution: Charge the ester and ethanol into a 100 mL round-bottom flask. Stir until suspended/dissolved.

    • Addition: Add hydrazine hydrate dropwise over 5 minutes.

    • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% Methanol in DCM).[1] The starting ester spot (

      
      ) should disappear, replaced by a lower 
      
      
      spot (hydrazide).[1]
    • Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath (0–5°C). The product will precipitate as a white/off-white solid.[1]

    • Filtration: Filter the solid under vacuum.[1] Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove excess hydrazine.

    • Drying: Dry in a vacuum oven at 50°C for 4 hours.

  • Yield: Expected yield is 80–90% (approx. 1.6 – 1.8 g).[1][2]

Reactivity & Applications

This molecule is primarily a divergent intermediate .[1] Its reactivity profile is dominated by the nucleophilic nitrogen atoms of the hydrazide group.[1]

Schiff Base Formation (Antimicrobial Scaffolds)

Reaction with aromatic aldehydes (e.g., benzaldehyde, isatin) yields acylhydrazones .[1]

  • Mechanism: Acid-catalyzed condensation.[1]

  • Application: These derivatives often show enhanced lipophilicity and binding affinity to kinase domains (e.g., VEGFR-2) or bacterial enzymes.[1]

Cyclization to Heterocycles

The hydrazide can be cyclized to form 5-membered rings, expanding the pharmacophore diversity.[1]

  • 1,3,4-Oxadiazoles: Reaction with

    
     or carboxylic acids.[1]
    
  • 1,3,4-Thiadiazoles: Reaction with

    
     followed by alkylation.[1]
    
  • Triazoles: Reaction with isothiocyanates followed by base-catalyzed cyclization.[1]

ReactivityHydrazideCAS 161563-79-7(Hydrazide Core)Aldehydes+ Aryl Aldehydes(EtOH / H+)Hydrazide->AldehydesCS2+ CS2 / KOHHydrazide->CS2POCl3+ R-COOH / POCl3Hydrazide->POCl3HydrazoneSchiff Bases(Hydrazones)Aldehydes->Hydrazone Condensation Thiadiazole1,3,4-ThiadiazolesCS2->Thiadiazole Cyclization Oxadiazole1,3,4-OxadiazolesPOCl3->Oxadiazole Dehydration

Figure 2: Divergent synthesis pathways utilizing the hydrazide handle.[1]

Safety & Handling (GHS Classification)

While specific MSDS data for this exact CAS is limited, it shares toxicological profiles with similar heterocyclic hydrazides.[1]

  • Hazard Statements (Inferred):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling:

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

    • Inhalation: Handle the powder in a fume hood to avoid dust inhalation.[1]

    • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the hydrazide.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide.[1] Available at: [Link][1]

  • MDPI - Molecules. Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides. Available at: [Link][1]

  • ResearchGate. Synthesis of Some New 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide Derivatives and their Antimicrobial Activities. Available at: [Link]

The Imidazo[2,1-b]thiazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Ascendancy of a Fused Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that can interact with a wide range of biological targets and exhibit diverse pharmacological activities. The imidazo[2,1-b]thiazole nucleus, a bicyclic heterocyclic system formed by the fusion of imidazole and thiazole rings, has firmly established itself as such a scaffold.[1] Its rigid structure and rich electronic properties provide an ideal foundation for the design of potent and selective therapeutic agents.

Derivatives of imidazo[2,1-b]thiazole have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, antiviral, and anthelmintic properties.[1][2] This versatility has propelled the scaffold to the forefront of numerous drug discovery programs. This guide aims to provide a comprehensive technical overview of the discovery of novel imidazo[2,1-b]thiazole compounds, focusing on synthetic strategies, key biological applications, and the underlying principles that guide their development.

I. Synthetic Strategies: Constructing the Core

The therapeutic potential of the imidazo[2,1-b]thiazole scaffold is intrinsically linked to the chemical strategies used to synthesize and diversify it. The choice of synthetic route is critical, influencing not only the yield and purity but also the range of possible substitutions, which in turn dictates the structure-activity relationship (SAR).

Classical vs. Modern Synthetic Approaches

Historically, the synthesis of imidazo[2,1-b]thiazoles often involved multi-step procedures with harsh reaction conditions and limited functional group tolerance.[2] While effective, these classical methods can be time-consuming and may not be amenable to the rapid generation of large compound libraries required for high-throughput screening.

To overcome these limitations, medicinal chemists have increasingly turned to more advanced synthetic methodologies. Modern approaches, such as isocyanide-based multicomponent reactions (I-MCRs), offer significant advantages in terms of efficiency, atom economy, and molecular diversity.[2] The Groebke–Blackburn–Bienaymé reaction (GBBR), a prominent example of an I-MCR, allows for the one-pot synthesis of imidazo[2,1-b]thiazoles from readily available starting materials, streamlining the discovery process.[2]

Representative Synthetic Protocol: A Modern Approach

The following diagram and protocol illustrate a generalized, contemporary synthetic route to a 6-phenylimidazo[2,1-b]thiazole derivative, a common core in many biologically active compounds. This approach is exemplified by the synthesis of selective COX-2 inhibitors.[3]

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A α-Bromo-4-(methylsulfonyl)acetophenone C Cyclocondensation A->C B 2-Aminothiazole B->C D 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole C->D Formation of Imidazo[2,1-b]thiazole Core

Caption: General synthetic scheme for 6-substituted imidazo[2,1-b]thiazoles.

Step-by-Step Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole: [3]

  • Preparation of α-bromo-4-(methylsulfonyl)acetophenone:

    • Rationale: The α-haloketone is a key electrophilic component required for the cyclization reaction with the nucleophilic 2-aminothiazole.

    • Procedure: 4-(Methylsulfonyl)acetophenone is brominated using bromine in a suitable solvent like chloroform at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization.

  • Cyclocondensation Reaction:

    • Rationale: This is the core-forming step where the imidazole ring is fused to the thiazole ring. The nitrogen atoms of 2-aminothiazole act as nucleophiles, attacking the carbonyl and the carbon bearing the bromine atom of the α-bromo ketone.

    • Procedure: A mixture of α-bromo-4-(methylsulfonyl)acetophenone and 2-aminothiazole in a solvent such as ethanol is heated under reflux. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization or column chromatography.

II. A Spectrum of Biological Activities: Therapeutic Frontiers

The imidazo[2,1-b]thiazole scaffold has proven to be a fertile ground for the discovery of agents targeting a wide array of diseases. The following sections delve into the most significant therapeutic areas where these compounds have made an impact.

A. Anticancer Activity

Imidazo[2,1-b]thiazole derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against various cancer cell lines.

  • Mechanism of Action: A key mechanism of action for many anticancer imidazo[2,1-b]thiazoles is the inhibition of protein kinases. For instance, certain derivatives have been identified as potent inhibitors of B-Raf kinase, a key enzyme in the MAPK/ERK signaling pathway that is often dysregulated in cancer.

  • In Vitro Efficacy: Researchers have synthesized series of imidazo[2,1-b]thiazole derivatives and evaluated their antiproliferative activities against panels of human cancer cell lines, such as the NCI-60 panel.[4] In one study, several novel compounds showed superior potency against the A375P human melanoma cell line compared to the approved drug sorafenib.[4] Another study reported the efficacy of new derivatives against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines using the MTT assay.

Compound ID Target Cell Line IC₅₀ (µM) Reference Drug Reference Drug IC₅₀ (µM) Source
Compound 15A375P (Melanoma)< 0.01Sorafenib0.03[4]
Compound 16A375P (Melanoma)< 0.01Sorafenib0.03[4]
Compound 18A375P (Melanoma)< 0.01Sorafenib0.03[4]
Compound 22A375P (Melanoma)< 0.01Sorafenib0.03[4]

Table 1: Comparative anticancer activity of selected imidazo[2,1-b]thiazole derivatives.

G cluster_workflow Anticancer Screening Workflow A Synthesize Imidazo[2,1-b]thiazole Derivatives C Treat Cells with Compounds (Dose-Response) A->C B Culture Cancer Cell Lines (e.g., A375P, MCF-7) B->C D Incubate for 48-72 hours C->D E Perform MTT Assay D->E F Measure Absorbance at 570 nm E->F G Calculate Cell Viability (%) and IC₅₀ Values F->G

Sources

An In-Depth Technical Guide to the Mechanism of Action of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Imidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole core is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities. This fused bicyclic system has been the subject of extensive research, leading to the development of compounds with antimicrobial, anti-inflammatory, and notably, anticancer properties. The inherent chemical versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This guide focuses on derivatives of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, a class of compounds that has recently emerged as a promising avenue for the development of targeted anticancer therapies. Specifically, we will delve into the mechanistic underpinnings of their action against breast cancer, providing a comprehensive resource for researchers and drug development professionals. While much of the detailed mechanistic work has been elucidated using specific derivatives, the foundational role of the 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide core is a central theme of ongoing investigation.

Anticancer Mechanism of Action: A Multi-Faceted Approach

Recent studies have illuminated a multi-pronged mechanism of action for derivatives of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, particularly in the context of breast cancer. The primary mode of action appears to be the targeted inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival, coupled with the induction of programmed cell death (apoptosis) and disruption of the cell division cycle.

A key derivative, N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] VEGFR-2 is a critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[4] By inhibiting VEGFR-2, these compounds can effectively cut off the nutrient and oxygen supply to tumors, thereby impeding their growth.

Beyond its anti-angiogenic effects, this derivative has been shown to directly trigger apoptosis in cancer cells. This is achieved through the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. Specifically, the compound upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome C and the subsequent activation of a caspase cascade. The activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, leads to the systematic dismantling of the cell, culminating in apoptotic cell death.[1][2]

Furthermore, these derivatives have been observed to induce cell cycle arrest, specifically in the G2/M phase.[1][2] This prevents cancer cells from proceeding through mitosis and cell division, thus halting their proliferation. This multifaceted mechanism of action, targeting angiogenesis, inducing apoptosis, and causing cell cycle arrest, makes the 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide scaffold a highly promising platform for the development of novel and effective anticancer agents.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism of action for N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide in breast cancer cells.

Mechanism_of_Action cluster_0 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide Derivative cluster_1 Cancer Cell Compound N′-(1-butyl-2-oxoindolin-3-ylidene)- 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition Bcl2 Bcl-2 Compound->Bcl2 Downregulation Bax Bax Compound->Bax Upregulation CellCycle Cell Cycle Compound->CellCycle Disruption Angiogenesis Angiogenesis VEGFR2->Angiogenesis Mitochondrion Mitochondrion CytochromeC Cytochrome C Release Mitochondrion->CytochromeC Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Caspases Caspase Cascade (Caspase-8, Caspase-9) CytochromeC->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest

Caption: Proposed mechanism of action of a 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivative.

Quantitative Analysis of Biological Activity

The anti-proliferative and enzyme inhibitory activities of N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide have been quantified, demonstrating its potency. The data is summarized in the table below.

Assay Target Cell Line IC50 (µM) Reference Compound Reference IC50 (µM) Citation
Anti-proliferative-MCF-78.38 - 11.67Sorafenib7.55[1][2]
Kinase InhibitionVEGFR-2-0.33Sorafenib0.09[1][2]

Furthermore, the effect of this derivative on the expression of key apoptosis-related genes was determined by quantitative PCR.

Gene Function Fold Change in Expression Citation
BaxPro-apoptotic4.337[1][2]
Bcl-2Anti-apoptotic0.359[1][2]
Caspase 8Pro-apoptotic (Initiator)2.727[1][2]
Caspase 9Pro-apoptotic (Initiator)4.947[1][2]
Cytochrome CPro-apoptotic2.420[1][2]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential. The following sections outline the step-by-step methodologies for the key assays used to elucidate the mechanism of action.

Synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide

The core compound is synthesized from its corresponding ethyl ester.

Synthesis_Workflow Start Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate Reagent Hydrazine Hydrate Ethanol (Reflux) Start->Reagent Product 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide Reagent->Product

Caption: Synthesis of the core carbohydrazide compound.

Protocol:

  • Dissolve ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate in absolute ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for an appropriate time, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of the compound to inhibit the enzymatic activity of VEGFR-2.

Protocol:

  • Prepare a reaction buffer containing ATP and the specific substrate for VEGFR-2.

  • Add the test compound at various concentrations to the wells of a microplate.

  • Add the VEGFR-2 enzyme to the wells and incubate to allow for any interaction between the enzyme and the inhibitor.

  • Initiate the kinase reaction by adding the ATP/substrate mixture.

  • Incubate the plate at 37°C for a defined period to allow for substrate phosphorylation.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based assay that measures the remaining ATP.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Quantitative PCR (qPCR) for Apoptosis-Related Gene Expression

This method is used to measure the changes in the mRNA levels of key apoptotic genes in response to treatment with the compound.

Protocol:

  • Culture MCF-7 cells to the desired confluency and treat them with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Isolate total RNA from the treated and untreated (control) cells using a suitable RNA extraction kit.

  • Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, specific primers for the target genes (Bax, Bcl-2, Caspase-8, Caspase-9, Cytochrome C), and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • The qPCR reaction is typically performed in a real-time PCR system using a fluorescent dye (e.g., SYBR Green) to monitor DNA amplification.

  • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in the treated cells relative to the untreated controls.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Seed MCF-7 cells in culture plates and allow them to adhere overnight.

  • Treat the cells with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).

  • Fix the cells in cold 70% ethanol to permeabilize the cell membranes.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to prevent staining of double-stranded RNA.

  • Incubate the cells in the staining solution in the dark to allow for DNA staining.

  • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content of the cells.

  • The data is plotted as a histogram of DNA content, which allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide scaffold serves as a valuable starting point for the development of potent anticancer agents. The detailed mechanistic studies on its derivatives reveal a promising multi-targeted approach, encompassing the inhibition of the critical VEGFR-2 signaling pathway, the induction of apoptosis through the intrinsic pathway, and the disruption of the cancer cell cycle. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to build upon.

Future research should focus on several key areas. Firstly, a thorough investigation into the mechanism of action of the parent 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide is warranted to understand the contribution of the core scaffold to the observed biological activity. Secondly, structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of derivatives with systematic modifications, will be crucial for optimizing the potency and selectivity of these compounds. Finally, in vivo studies in relevant animal models are necessary to validate the preclinical efficacy and safety of the most promising candidates, with the ultimate goal of translating these findings into novel and effective therapies for breast cancer and potentially other malignancies.

References

  • Al-Said, M. S., Ghorab, M. M., & Al-Agroudy, A. M. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Pharmaceuticals, 17(2), 216. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Agroudy, A. M. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. PubMed, 38399431. [Link]

  • Ura, F., Cesur, N., Birteksöz, S., & Ötük, G. (2006). Synthesis of Some New 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide Derivatives and Their Antimicrobial Activities. Arzneimittelforschung, 56(10), 697-703. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Agroudy, A. M. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. ResearchGate. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Agroudy, A. M. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. PMC. [Link]

  • Lata, S., et al. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][2][5][6]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 5(3), 489-509. [Link]

  • Ahmadi, N., et al. (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Iranian Journal of Pharmaceutical Research, 21(1), e127041. [Link]

  • Elmaaty, A. A., et al. (2023). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. Molecules, 28(2), 643. [Link]

  • Koval, O., et al. (2021). (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. Molbank, 2021(4), M1291. [Link]

  • Sharma, A., et al. (2018). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. Molecules, 23(10), 2593. [Link]

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  • Mikuła-Pietrasik, J., et al. (2023). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences, 24(13), 10839. [Link]

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An In-Depth Technical Guide to the Preliminary Screening of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer and antimicrobial properties.[1][2] This technical guide provides a comprehensive framework for the preliminary in vitro screening of a novel series of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives. We will detail a tiered screening cascade designed to efficiently identify promising lead compounds, starting with broad cytotoxicity and antimicrobial assessments and progressing to more specific mechanistic assays. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a robust and logically sound preliminary evaluation.

Introduction: The Therapeutic Potential of the Imidazo[2,1-b]thiazole Core

The imidazo[2,1-b]thiazole nucleus is a versatile scaffold that has attracted significant attention from medicinal chemists.[1] Its derivatives have been reported to possess a broad spectrum of pharmacological activities, such as anticancer, antimicrobial, antifungal, anthelmintic, and anti-inflammatory properties.[3] The carbohydrazide moiety at the 5-position offers a synthetically tractable handle for the introduction of diverse substituents, allowing for the systematic exploration of the chemical space and the optimization of biological activity.

Recent studies have highlighted the potential of this class of compounds as inhibitors of key signaling pathways implicated in cancer progression. For instance, certain derivatives have shown potent activity against the MCF-7 breast cancer cell line, with some compounds inhibiting VEGFR-2, a key mediator of angiogenesis.[4][5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[4][6]

This guide outlines a systematic approach to the initial biological evaluation of novel 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives, focusing on identifying compounds with significant cytotoxic and antimicrobial potential for further development.

The Preliminary Screening Cascade: A Tiered Approach

A logical and efficient screening cascade is crucial for identifying the most promising candidates from a library of newly synthesized compounds. We propose a three-tiered approach, moving from broad, high-throughput assays to more focused, mechanism-of-action studies.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (for Active Compounds) cluster_2 Tier 3: Mechanistic Insights T1_Cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) T2_IC50 IC50 Determination (Dose-Response) T1_Cytotoxicity->T2_IC50 Active Compounds T1_Antimicrobial Antimicrobial Susceptibility Testing (Broth Microdilution) T2_MIC MIC Determination T1_Antimicrobial->T2_MIC Active Compounds T2_Selectivity Selectivity Index (SI) Calculation T2_IC50->T2_Selectivity T3_Apoptosis Apoptosis Assay (Annexin V-FITC) T2_IC50->T3_Apoptosis Potent & Selective Anticancer Hits T3_CellCycle Cell Cycle Analysis T2_IC50->T3_CellCycle Potent & Selective Anticancer Hits T3_Kinase Target-Based Assay (e.g., VEGFR-2 Kinase Assay) T3_Apoptosis->T3_Kinase T3_CellCycle->T3_Kinase

Caption: A three-tiered screening cascade for the preliminary evaluation of novel compounds.

Tier 1: Primary Screening Protocols

The initial tier is designed for high-throughput screening to identify compounds with any significant biological activity.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.[8][9] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds in culture medium to the desired final concentration (e.g., a single high concentration of 100 µM for initial screening).[9] Replace the medium in the cell plates with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[6]

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[11]

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI 1640 medium (for fungi) in a 96-well plate.[12]

  • Inoculation: Inoculate each well with the prepared microbial suspension.[11] Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.[12][13]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Tier 2: Secondary Screening for Active Compounds

Compounds that show significant activity in Tier 1 are subjected to more detailed analysis to quantify their potency and selectivity.

IC50 Determination

For compounds showing significant cytotoxicity, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). The MTT assay protocol is followed, but with a range of compound concentrations (typically 8-10 concentrations in a serial dilution).

Selectivity Index (SI)

The selectivity of a compound for cancer cells over normal cells is a critical parameter. The SI is calculated by determining the IC50 value against a non-cancerous cell line (e.g., Vero cells) and dividing it by the IC50 value against the cancer cell line. A higher SI value indicates greater selectivity.

Tier 3: Mechanistic Insights

For the most potent and selective compounds, preliminary mechanistic studies are conducted to understand their mode of action.

Apoptosis Assay: Annexin V-FITC Staining

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.[14]

Apoptosis_Assay cluster_0 cluster_1 Live Live Cell (PS on inner membrane) Annexin_V Annexin V-FITC (Binds to PS) Early_Apoptotic Early Apoptotic Cell (PS on outer membrane) Early_Apoptotic->Annexin_V Binds Late_Apoptotic Late Apoptotic/Necrotic Cell (Leaky membrane) Late_Apoptotic->Annexin_V Binds PI Propidium Iodide (PI) (Stains DNA of leaky cells) Late_Apoptotic->PI Stains

Sources

Methodological & Application

A Validated, Two-Step Protocol for the Synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic framework renowned for its broad spectrum of biological activities, including anti-inflammatory, anti-proliferative, and antimicrobial properties.[1][2][3] This application note provides a comprehensive, field-validated protocol for the synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide, a key chemical intermediate for the development of novel therapeutics.[4][5] The described two-step synthesis is robust, scalable, and proceeds through the formation of an ethyl carboxylate intermediate followed by hydrazinolysis. We offer detailed procedural steps, mechanistic insights, and process control checkpoints to ensure high yield and purity, empowering researchers in medicinal chemistry and drug development to reliably produce this valuable building block.

Introduction and Scientific Background

The fusion of imidazole and thiazole rings creates the imidazo[2,1-b]thiazole system, a bicyclic heteroaromatic structure that has garnered significant attention in pharmaceutical research.[1] Its rigid conformation and diverse substitution points make it an ideal scaffold for designing potent and selective modulators of various biological targets. Derivatives have shown promise as anti-cancer agents, particularly against breast cancer cell lines like MCF-7, by targeting pathways such as VEGFR-2.[3][6]

6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide serves as a critical precursor for creating diverse libraries of bioactive molecules. The terminal hydrazide group is a versatile functional handle, readily reacting with aldehydes, ketones, and isocyanates to form hydrazones and ureas, respectively, enabling extensive structure-activity relationship (SAR) studies.[3][5]

This guide provides a detailed, trustworthy protocol, moving beyond a simple list of steps to explain the causality behind key experimental choices, ensuring reproducibility and success.

Overall Synthetic Strategy

The synthesis of the target carbohydrazide is efficiently achieved in two distinct chemical transformations. The strategy is initiated with the construction of the fused imidazo[2,1-b]thiazole ring system, followed by the functionalization of the ester group into the desired hydrazide.

G cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Hydrazinolysis A 2-Aminothiazole C Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate (Intermediate) A->C Reflux in 1,2-Dimethoxyethane B Ethyl 2-chloroacetoacetate B->C Reflux in 1,2-Dimethoxyethane D 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide (Target Product) C->D Hydrazine Hydrate Reflux in Ethanol

Sources

Application Note: A Comprehensive Framework for Evaluating the Anticancer Potential of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] These compounds have been investigated for their ability to interfere with various oncogenic pathways, making them a fertile ground for the development of novel therapeutics.[3][4] This application note provides a detailed, multi-phase experimental framework for researchers to comprehensively evaluate the anticancer potential of a specific derivative, 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide (referred to herein as "IMTHC").

Recent studies on close analogs of IMTHC have shown promising activity against breast cancer cell lines, suggesting a mechanism of action that involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[5][6][7] This inhibition was shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[5][6] Furthermore, other imidazo[2,1-b]thiazole derivatives have been identified as microtubule-targeting agents, disrupting tubulin polymerization dynamics.[8]

This guide is designed to provide drug development professionals with a logical, stepwise progression of assays, from initial cytotoxicity screening to in-depth mechanistic validation. The protocols are presented with an emphasis on the underlying scientific principles, ensuring that the experimental choices are both logical and self-validating.

Compound Profile: 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide (IMTHC)

  • Core Structure: A bicyclic system composed of a fused imidazole and thiazole ring. This core is frequently associated with kinase-binding and other biological interactions.

  • Key Functional Groups: The carbohydrazide moiety at the 5-position is a critical feature, offering a versatile point for hydrogen bonding and potential modification into other functional derivatives, as seen in related compounds that show enhanced activity.[5]

  • Hypothesized Mechanisms of Action (MoA):

    • VEGFR-2 Kinase Inhibition: Based on strong evidence from closely related analogs, the primary hypothesized MoA is the inhibition of VEGFR-2 tyrosine kinase activity, disrupting downstream signaling pathways essential for angiogenesis and cell survival.[5][6][9]

    • Tubulin Polymerization Disruption: A secondary, plausible MoA based on the broader class of imidazothiazoles is the interference with microtubule dynamics, leading to mitotic catastrophe and cell cycle arrest.[8]

Experimental Strategy: A Phased Approach

A robust evaluation of a novel anticancer compound requires a tiered approach. We propose a four-phase workflow that moves from broad phenotypic effects to specific molecular target engagement. This strategy ensures that resources are spent efficiently, with each phase providing the justification for proceeding to the next.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Phenotypic Analysis cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Preclinical Development p1 Assess Cytotoxicity (MTT Assay) p2a Mode of Cell Death (Annexin V / PI Assay) p1->p2a If cytotoxic p2b Cell Cycle Effects (PI Staining Assay) p1->p2b If cytotoxic p3a VEGFR-2 Kinase Inhibition Assay p2a->p3a Confirm apoptosis & G2/M arrest p3b Tubulin Polymerization Assay p2a->p3b Confirm apoptosis & G2/M arrest p2b->p3a Confirm apoptosis & G2/M arrest p2b->p3b Confirm apoptosis & G2/M arrest p4 In Vivo Efficacy (Xenograft Models) p3a->p4 If target engaged p3b->p4 If target engaged

Caption: Phased experimental workflow for evaluating IMTHC.

Phase 1: Primary Cytotoxicity Screening

Objective: To determine if IMTHC exhibits cytotoxic or cytostatic effects against a panel of human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Protocol 1: MTT Cell Viability Assay

Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, allowing for a quantitative measure of cell viability.[11]

Materials:

  • IMTHC (dissolved in DMSO to create a 10 mM stock solution)

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], U87-MG [glioblastoma])

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Sterile 96-well plates, multichannel pipette, plate reader (570 nm)

Step-by-Step Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of IMTHC in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "untreated" (medium only) and "vehicle control" (highest concentration of DMSO used) wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[11] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[10] Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Data Presentation: Example IC50 Values

Cell Line Cancer Type IMTHC IC50 (µM) Sorafenib IC50 (µM)[5][6]
MCF-7 Breast 9.52 7.55
HCT-116 Colon 12.3 N/A
A549 Lung 15.8 N/A

| U87-MG | Glioblastoma | 11.6 | N/A |

Phase 2: Elucidating Cellular Response

Objective: To determine how IMTHC affects cell fate, specifically by investigating the induction of apoptosis and its impact on cell cycle progression.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Scientific Rationale: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when fluorescently labeled (e.g., with FITC), it can identify these early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is membrane-impermeant. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[15]

Materials:

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Cancer cells treated with IMTHC (at IC50 and 2x IC50 concentrations for 24h)

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Treatment & Harvesting: Treat cells as described above. Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.[15]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each sample.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 3: Cell Cycle Analysis by PI Staining

Scientific Rationale: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[16][17] PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[18] Cells in G2/M phase have twice the DNA content (4N) of cells in G0/G1 phase (2N), while cells in S phase have an intermediate amount. Treatment with a cell cycle-arresting agent will cause an accumulation of cells in a specific phase.

Materials:

  • Cancer cells treated with IMTHC (at IC50 concentration for 24h)

  • Cold 70% ethanol

  • PI Staining Solution (containing PI and RNase A in PBS)

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Harvesting: Collect approximately 1x10^6 treated cells. Centrifuge and wash with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at 4°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution from the DNA content histogram.

Data Presentation: Example Cell Cycle Distribution in MCF-7 Cells

Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Vehicle Control 65.4 23.3 11.3

| IMTHC (IC50) | 30.1 | 42.8 | 27.1 |

Note: The data from the Gomaa et al. study showed a clear G2/M arrest.[5][6] The example data here reflects a potential S-phase and G2/M accumulation, which is also a common outcome for DNA-damaging or antimitotic agents.

Phase 3: Molecular Target Validation

Objective: To determine if IMTHC directly interacts with its hypothesized molecular targets.

Hypothesized Signaling Pathway and Point of Inhibition

The diagram below illustrates the VEGFR-2 signaling cascade. IMTHC is hypothesized to act as a direct inhibitor of the VEGFR-2 kinase domain, preventing the autophosphorylation and subsequent activation of downstream pro-survival and pro-proliferative pathways like PI3K/Akt and MAPK/ERK. This inhibition leads to the observed cellular outcomes of G2/M arrest and apoptosis.

G cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 Receptor PI3K PI3K / Akt Pathway VEGFR2->PI3K Activates MAPK RAS / MAPK Pathway VEGFR2->MAPK Activates VEGF VEGF-A VEGF->VEGFR2 Binds IMTHC IMTHC IMTHC->VEGFR2 Inhibits (Hypothesized) Survival Cell Survival (Anti-Apoptosis) PI3K->Survival Proliferation Proliferation Cell Cycle Progression MAPK->Proliferation Apoptosis Apoptosis Survival->Apoptosis Inhibits Arrest G2/M Arrest Proliferation->Arrest Prevents

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Application Notes and Protocols: Molecular Docking of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Therapeutic Potential through Computational Scrutiny

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antitubercular properties.[1] Specifically, the 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide core has been the subject of synthetic efforts to develop novel therapeutic agents.[2][3] Recent studies have highlighted derivatives of this molecule as potent anti-proliferative agents against breast cancer cell lines, potentially by inhibiting key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4]

Molecular docking is a powerful and indispensable computational tool in modern drug discovery.[5][6] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[6] This in silico approach allows researchers to rapidly screen virtual libraries of compounds, prioritize candidates for synthesis, and gain insights into the molecular basis of ligand-protein recognition, thereby accelerating the drug development pipeline.[7]

This guide provides a detailed, field-proven protocol for performing molecular docking of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide. We will use VEGFR-2 as an exemplary target protein to illustrate the workflow, from molecule preparation to the critical analysis of results. The methodologies described herein are grounded in established practices and leverage widely accessible, robust software tools.

The Molecular Docking Workflow: A Conceptual Overview

The entire process can be conceptualized as a multi-stage pipeline, where the integrity of each step is crucial for the reliability of the final output. The workflow ensures that both the ligand and the protein are in a chemically and structurally appropriate state for the docking simulation.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis Ligand_Prep Ligand Preparation Grid_Gen Grid Box Generation Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation Protein_Prep->Grid_Gen Docking Run Docking (AutoDock Vina) Grid_Gen->Docking Results Analyze Docking Score & Poses Docking->Results Visualization Visualize Interactions (PyMOL) Results->Visualization caption Figure 1: Overall Molecular Docking Workflow.

Figure 1: Overall Molecular Docking Workflow.

PART 1: Ligand Preparation Protocol

Causality: The ligand's three-dimensional structure, protonation state, and partial charges must be accurately defined. An improperly prepared ligand, such as one in a high-energy conformation, will lead to unreliable docking scores and physically implausible binding poses. This protocol ensures the ligand is in a low-energy, chemically correct state.

Experimental Protocol:

  • Obtain 2D Structure:

    • Draw the structure of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide using a chemical drawing tool like ChemDraw or the free PubChem Sketcher.

    • Alternatively, retrieve the structure from a chemical database like PubChem.[8]

    • Save the structure as a SMILES string or in a 2D format (e.g., .mol, .sdf).

  • Convert to 3D and Add Hydrogens:

    • Use a tool like Open Babel to convert the 2D structure into a 3D conformation and add hydrogens appropriate for a physiological pH of 7.4.[5]

    • Command Line Example (Open Babel):

  • Energy Minimization:

    • To ensure the ligand is in a stable, low-energy conformation, perform energy minimization using a force field like MMFF94 or UFF. This can be done in software like Avogadro or UCSF Chimera.[9]

    • This step resolves any steric clashes or unfavorable bond angles introduced during the 3D conversion.

  • Prepare for Docking (PDBQT Format):

    • For use with AutoDock Vina, the ligand must be converted to the PDBQT file format. This format includes atomic coordinates, partial charges, and information about rotatable bonds.[10]

    • Use AutoDock Tools (ADT) for this conversion.[6]

      • Load the energy-minimized ligand (ligand.mol2).

      • Navigate to Ligand -> Input -> Choose. Select the molecule.

      • ADT will automatically detect the torsion root and define rotatable bonds.

      • Navigate to Ligand -> Output -> Save as PDBQT to generate ligand.pdbqt.

PART 2: Protein Target Preparation Protocol

Causality: The protein structure obtained from the Protein Data Bank (PDB) is often a raw crystallographic model. It may contain non-essential water molecules, co-factors, or multiple conformations that can interfere with the docking process.[9] This protocol refines the PDB file into a clean, chemically correct receptor model ready for docking.

Experimental Protocol:

  • Select and Download Protein Structure:

    • Based on recent literature, VEGFR-2 is a relevant target for this class of compounds.[4]

    • Go to the RCSB PDB database (rcsb.org). A suitable structure is PDB ID: 4ASD , which is the crystal structure of the VEGFR-2 kinase domain in complex with an inhibitor. The presence of a co-crystallized ligand is invaluable for defining the binding site.

    • Download the structure in PDB format.

  • Clean the Protein Structure:

    • Load the PDB file (4ASD.pdb) into a molecular visualization tool like UCSF Chimera or PyMOL.[9]

    • Remove Water Molecules: These are typically not involved in the core binding interactions and can add unnecessary complexity.

    • Remove Co-crystallized Ligand and Other Heteroatoms: Delete the original inhibitor and any ions or cofactors not essential for the binding interaction you wish to study. This leaves only the protein chain(s).

    • Save the cleaned protein as a new PDB file (e.g., receptor_clean.pdb).

  • Prepare Receptor for Docking (PDBQT Format):

    • Use AutoDock Tools (ADT) to prepare the receptor.[11]

      • Load the cleaned PDB file (receptor_clean.pdb).

      • Go to Edit -> Hydrogens -> Add. Choose Polar Only.

      • Go to Edit -> Charges -> Add Kollman Charges.

      • Navigate to Grid -> Macromolecule -> Choose. Select the receptor to save it as receptor.pdbqt. This file now contains the necessary charge and atom type information for AutoDock Vina.

PART 3: Docking Simulation Protocol (AutoDock Vina)

Causality: The docking simulation requires a defined search space (the "grid box") where it will attempt to place the ligand. The size and center of this box are critical parameters. If the box is too small, it may miss the true binding pocket; if too large, it wastes computational effort and can decrease accuracy.[12] The exhaustiveness parameter controls the thoroughness of the conformational search.

Experimental Protocol:

  • Define the Grid Box:

    • In ADT, load both the prepared receptor (receptor.pdbqt) and the ligand (ligand.pdbqt).

    • Navigate to Grid -> Grid Box.

    • A box will appear in the viewing window. Position and size this box to encompass the entire binding site. A good practice is to center the box on the position of the original co-crystallized ligand from PDB ID 4ASD. Ensure the box is large enough to allow the ligand to rotate freely, typically with a 5-10 Å buffer around the binding site.[5]

    • Record the coordinates for the center of the box (center_x, center_y, center_z) and its dimensions (size_x, size_y, size_z) from the Grid Options panel.

  • Create the Configuration File:

    • Create a text file named config.txt. This file tells AutoDock Vina where to find the input files and what parameters to use for the simulation.[13][14]

    • Populate the file with the following information, replacing the values with those from your setup:

    • Expertise Note: An exhaustiveness of 8 is standard. Increasing it to 16 or 32 provides a more thorough search at the cost of longer computation time. For initial screening, 8 is sufficient; for final, high-accuracy runs, a higher value is recommended.

  • Run the Docking Simulation:

    • Open a command line terminal.

    • Navigate to the directory containing your prepared files (receptor.pdbqt, ligand.pdbqt, config.txt) and the AutoDock Vina executable.

    • Execute the following command:[15]

    • Vina will run the docking simulation and output two files: docking_results.pdbqt containing the coordinates of the predicted binding poses, and log.txt containing the binding affinity scores for each pose.

PART 4: Analysis and Interpretation of Results

Causality: The raw output of a docking program is a set of poses and scores. This data is meaningless without careful analysis. The goal is to identify the most plausible binding mode, understand the interactions driving the binding, and evaluate the strength of the binding.[16][17]

Data Presentation:

The log.txt file will contain a table of results. The top poses are ranked by their binding affinity.

ModeAffinity (kcal/mol)RMSD l.b.RMSD u.b.
1-9.20.0000.000
2-8.81.8522.431
3-8.52.1153.017
............
Table 1: Example output from AutoDock Vina log file. Lower binding affinity scores indicate more favorable predicted binding.

Protocol for Analysis:

  • Evaluate Binding Affinity:

    • The primary metric is the binding affinity, reported in kcal/mol.[18] More negative values suggest stronger, more stable binding. The top-ranked pose (Mode 1) is the one with the most favorable (lowest) score.

  • Visualize Binding Poses:

    • Use PyMOL or UCSF Chimera to visualize the results.[19]

    • Load the receptor PDBQT file (receptor.pdbqt).

    • Load the output PDBQT file (docking_results.pdbqt). This file contains multiple poses. You can cycle through them to see the different predicted binding modes.

    • Focus on the top-ranked pose. Analyze its position and conformation within the binding site. A plausible pose should exhibit good shape complementarity with the protein's cavity.

  • Analyze Intermolecular Interactions:

    • This is the most critical part of the analysis.[20] Identify the specific interactions between the ligand and the amino acid residues of the protein.

    • Hydrogen Bonds: Look for hydrogen bonds between the carbohydrazide moiety (a strong H-bond donor and acceptor) and polar residues in the active site (e.g., Asp, Glu, Ser).

    • Hydrophobic Interactions: Identify contacts between the aromatic imidazothiazole ring and nonpolar residues (e.g., Leu, Val, Phe).

    • Pi-Stacking: Check for potential pi-stacking interactions between the ligand's aromatic system and residues like Phe, Tyr, or Trp.

    • Tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) can be used to generate 2D diagrams that clearly map these interactions.[19]

G cluster_ligand Ligand: 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide cluster_protein Protein: VEGFR-2 Active Site Residues Ligand Ligand Core Hydrazide Carbohydrazide Moiety Ligand->Hydrazide Imidazothiazole Imidazothiazole Ring Ligand->Imidazothiazole Polar_Residues Polar Residues (e.g., Asp1046) Hydrazide->Polar_Residues Hydrogen Bonds Nonpolar_Residues Nonpolar Residues (e.g., Leu889) Imidazothiazole->Nonpolar_Residues Hydrophobic Interactions caption Figure 2: Key Interaction Logic.

Figure 2: A logical diagram illustrating the expected key interactions between the ligand's functional groups and protein residues.

Self-Validating System: A trustworthy docking result is one where the predicted interactions are chemically sensible and, ideally, consistent with the known structure-activity relationships (SAR) of similar compounds. For VEGFR-2, key interactions often involve hydrogen bonds with the hinge region residues (e.g., Cys919, Asp1046) and hydrophobic packing in the back pocket.[21] A successful docking of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide should replicate some of these canonical interactions.

References

  • Galaxy Training. (2019). Protein-ligand docking. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. [Link]

  • Büyükkıdan, B., et al. (2014). Synthesis of Some New 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide Derivatives and Their Antimicrobial Activities. Arzneimittelforschung, 64(5), 259-265. [Link]

  • Florida International University. (n.d.). FIU Docking Tutorial. [Link]

  • The Research Herald. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Al-Warhi, T., et al. (2024). Design, Synthesis and Biological Assessment of N'-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Pharmaceuticals, 17(2), 216. [Link]

  • Al-Warhi, T., et al. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. PMC. [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissDock. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • ResearchGate. (2024). How to interpret and analyze molecular docking results?[Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]

  • Al-Warhi, T., et al. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. MDPI. [Link]

  • CCPBioSim. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • PubMed. (2007). Synthesis and evaluation of antitubercular activity of imidazo[2,1-b][2][5][10]thiadiazole derivatives. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]

  • ResearchGate. (2025). Synthesis and antitubercular activity of imidazo[2,1-b]thiazoles. [Link]

  • The Research Herald. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo(2,1-b)thiazole. PubChem. [Link]

  • ResearchGate. (2021). Biological Applications of Imidazothiazole Scaffolds: A Current Review. [Link]

  • YMER. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. [Link]

  • National Institutes of Health. (2018). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. [Link]

  • Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. [Link]

Sources

Application Notes and Protocols for 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide in MCF-7 Breast Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: A New Frontier in Breast Cancer Therapeutics

Breast cancer remains a significant global health challenge, necessitating the urgent development of novel and more effective therapeutic agents.[1][2] The MCF-7 cell line, an estrogen receptor-positive (ER+) human breast adenocarcinoma cell line, serves as a cornerstone model for studying the biology of breast cancer and for the preclinical evaluation of new anticancer compounds. Within the vast landscape of medicinal chemistry, heterocyclic compounds have emerged as a promising class of molecules due to their diverse biological activities. The imidazo[2,1-b]thiazole scaffold, in particular, has garnered considerable attention for its potent anticancer properties.[3][4] This document provides a detailed guide to the application of a specific derivative, 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide, and its analogs in the context of MCF-7 breast cancer research. Recent studies have focused on creating hybrids of this molecule, for instance by linking it to an isatin moiety, to enhance its therapeutic potential.[5][6] These novel compounds have demonstrated significant anti-proliferative effects, operating through distinct and targeted molecular mechanisms.[2][5] This guide will elucidate the mechanism of action, provide a summary of biological activity, and offer detailed protocols for key experimental assays to facilitate further research and drug development efforts.

II. Mechanism of Action in MCF-7 Cells: A Multi-pronged Attack

The anticancer activity of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives in MCF-7 cells is not monolithic; rather, it involves a coordinated series of molecular events that culminate in cell cycle arrest and programmed cell death (apoptosis). The primary mechanisms identified are the inhibition of key signaling molecules and the activation of intrinsic apoptotic pathways.

A. Inhibition of VEGFR-2 Signaling

One of the principal targets of these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth and metastasis.[6] Certain derivatives, such as N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, have been shown to be potent inhibitors of VEGFR-2.[2][5] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds prevent its activation, thereby disrupting downstream signaling pathways that promote cell proliferation and survival.

B. Induction of Apoptosis

A crucial aspect of the anticancer efficacy of these compounds is their ability to induce apoptosis in MCF-7 cells.[2][5] This is achieved through the modulation of key proteins in the apoptotic cascade. Treatment with these derivatives leads to:

  • Upregulation of Pro-Apoptotic Proteins: A significant increase in the expression of Bax, a key member of the Bcl-2 family that promotes apoptosis by permeabilizing the mitochondrial outer membrane.[2][5]

  • Downregulation of Anti-Apoptotic Proteins: A marked decrease in the levels of Bcl-2, an anti-apoptotic protein that normally functions to inhibit apoptosis.[2][5] The resulting increase in the Bax/Bcl-2 ratio is a critical tipping point that commits the cell to apoptosis.

  • Activation of Caspase Cascade: The altered mitochondrial membrane potential leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of cysteine proteases known as caspases.[2][5] Specifically, these compounds have been shown to increase the levels of caspase-8 and caspase-9, the initiator and executioner caspases, respectively, leading to the systematic dismantling of the cell.[2][5]

C. Cell Cycle Arrest at G2/M Phase

In addition to inducing apoptosis, 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives have been observed to cause a significant arrest of MCF-7 cells in the G2/M phase of the cell cycle.[2][6] This prevents the cells from entering mitosis and undergoing cell division, thus halting their proliferation. This effect is likely mediated by the compound's influence on the complex network of cyclin-dependent kinases (CDKs) and cyclins that govern cell cycle progression.

Signaling Pathway Diagram

G cluster_0 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Compound Compound VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibits Bcl2 Bcl-2 Compound->Bcl2 Downregulates Bax Bax Compound->Bax Upregulates Casp9 Caspase-9 Compound->Casp9 Upregulates Casp8 Caspase-8 Compound->Casp8 Upregulates CytoC Cytochrome C Compound->CytoC Upregulates G2M G2/M Checkpoint Compound->G2M Induces Angiogenesis Angiogenesis Inhibition VEGFR2->Angiogenesis Inhibition of Bcl2->CytoC Inhibits Release Bax->CytoC Promotes Release Apoptosis Apoptosis Casp9->Apoptosis Executes Casp8->Apoptosis Initiates CytoC->Casp9 Activates CellCycleArrest Cell Cycle Arrest G2M->CellCycleArrest Leads to

Caption: Mechanism of action of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives in MCF-7 cells.

III. Summary of Biological Activity

The anti-proliferative activity of novel N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives has been quantified against the MCF-7 breast cancer cell line. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values are compared to Sorafenib, a known multi-kinase inhibitor used as a reference compound.

Compound IDStructure/SubstituentIC₅₀ on MCF-7 (µM)[2][5]VEGFR-2 Inhibition IC₅₀ (µM)[2][5]
Derivative 1 N'-(1-butyl-2-oxoindolin-3-ylidene)8.380.33
Derivative 2 N'-(5-fluoro-2-oxoindolin-3-ylidene)9.12Not Reported
Derivative 3 N'-(5-chloro-2-oxoindolin-3-ylidene)11.67Not Reported
Sorafenib (Reference Compound)7.550.09

IV. Experimental Protocols

The following protocols are provided as a guide for researchers investigating the effects of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives on MCF-7 cells. These are standard methodologies that should be adapted and optimized based on specific laboratory conditions.

A. Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as follows:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

B. Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound.

Materials:

  • MCF-7 cells

  • 6-well plates

  • Test compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with the desired concentrations of the compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

C. Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • MCF-7 cells

  • 6-well plates

  • Test compound

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat MCF-7 cells as described for the cell cycle analysis protocol.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.

  • Data Analysis: Quadrant analysis of the dot plot will differentiate the cell populations:

    • Annexin V- / PI- (lower left): Live cells

    • Annexin V+ / PI- (lower right): Early apoptotic cells

    • Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (upper left): Necrotic cells

Experimental Workflow

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Data Interpretation start Culture MCF-7 Cells treat Treat with Compound Derivatives start->treat mtt MTT Assay for Cell Viability treat->mtt ic50 Determine IC50 mtt->ic50 flow_cycle Cell Cycle Analysis (Flow Cytometry) ic50->flow_cycle Select Potent Compounds flow_apoptosis Apoptosis Assay (Annexin V/PI) ic50->flow_apoptosis qpcr qPCR for Apoptotic Gene Expression (Bax, Bcl-2, Caspases) ic50->qpcr kinase_assay VEGFR-2 Kinase Assay ic50->kinase_assay analysis Analyze and Interpret Data flow_cycle->analysis flow_apoptosis->analysis qpcr->analysis kinase_assay->analysis conclusion Draw Conclusions on Compound Efficacy and Mechanism analysis->conclusion

Caption: A generalized workflow for the evaluation of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives.

V. Conclusion and Future Directions

The 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide scaffold represents a highly promising framework for the development of novel anticancer agents targeting MCF-7 breast cancer cells. The derivatives synthesized from this core structure have demonstrated potent anti-proliferative activity through a multi-faceted mechanism involving VEGFR-2 inhibition, induction of apoptosis via modulation of the Bcl-2 protein family and caspase activation, and cell cycle arrest at the G2/M phase.[2][5][6] The provided protocols offer a robust starting point for researchers to further investigate these compounds. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, exploring their efficacy in in vivo models of breast cancer, and further elucidating the intricate details of their molecular interactions with their cellular targets.

VI. References

  • Al-Zoubi, R. M., et al. (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Iranian Journal of Pharmaceutical Research, 21(1), e127041. [Link]

  • Al-Zoubi, R. M., et al. (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. PMC, e127041. [Link]

  • Al-Ostoot, F. H., et al. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. MDPI. [Link]

  • Al-Ostoot, F. H., et al. (2024). Design, Synthesis and Biological Assessment of N'-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1- b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. PubMed. [Link]

  • Al-Lami, H. S., et al. (2025). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. ResearchGate. [Link]

  • Radi, M., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. PubMed. [Link]

  • Andreani, A., et al. (2006). Synthesis and antitumor activity of guanylhydrazones from 6-(2,4-dichloro-5-nitrophenyl)imidazo[2,1-b]thiazoles and 6-pyridylimidazo[2,1-b]thiazoles(1). PubMed. [Link]

  • Al-Ostoot, F. H., et al. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. PMC. [Link]

  • Al-Zoubi, R. M., et al. (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. ResearchGate. [Link]

  • Rollas, S., et al. (2008). Synthesis of Some New 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide Derivatives and Their Antimicrobial Activities. ResearchGate. [Link]

  • Siritutsoontorn, S., et al. (2022). Differential growth inhibition, cell cycle arrest and apoptosis of MCF-7 and MDA-MB-231 cells to holocarboxylase synthetase suppression. PubMed. [Link]

  • Küçükgüzel, I., et al. (2003). Synthesis and anticancer evaluation of some new hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][2][5][7]thiadiazole-5-carbohydrazide. PubMed. [Link]

  • Basoglu-unal, B., et al. (2023). General synthetic pathway of the imidazo[2,1-b]thiazole derivatives... ResearchGate. [Link]

  • Al-Zoubi, R. M., et al. (2025). The cell cycle of MCF-7 cancer cells treated with different... ResearchGate. [Link]

  • Kumar, D., et al. (2020). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. NIH. [Link]

  • Rouf, A., et al. (2017). Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives. PubMed. [Link]

  • Al-Zoubi, R. M., et al. (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. PubMed. [Link]

  • Al-Ostoot, F. H., et al. (2024). Cell cycle for cont. MCF-7 (left) and 6i (right). ResearchGate. [Link]

Sources

Methodology for Evaluating VEGFR-2 Inhibition by Novel Compounds: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal regulator of angiogenesis, the formation of new blood vessels, a process integral to tumor growth and metastasis.[1][2] Consequently, VEGFR-2 has become a primary target in oncology drug discovery. This guide provides a comprehensive framework of validated methodologies for researchers, scientists, and drug development professionals to evaluate novel compounds as potential VEGFR-2 inhibitors. We present a tiered approach, from direct biochemical kinase assays to complex in vivo tumor models, offering detailed, step-by-step protocols and explaining the scientific rationale behind each experimental choice. This document is designed to ensure scientific integrity and provide a robust, self-validating system for the preclinical assessment of VEGFR-2 targeted therapies.

Introduction: The Critical Role of VEGFR-2 in Angiogenesis

Angiogenesis is a hallmark of cancer, providing tumors with the necessary blood supply for growth, invasion, and dissemination.[3] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key driver of this process, with VEGFR-2 (also known as KDR/Flk-1) being the primary mediator of the mitogenic, migratory, and survival signals in endothelial cells upon binding its ligand, VEGF-A.[2]

Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This event triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[4] Given its central role, inhibiting VEGFR-2 signaling is a validated and effective anti-cancer strategy.[1]

This application note details a systematic approach to rigorously evaluate the inhibitory potential of novel compounds against VEGFR-2, ensuring that lead candidates are advanced based on robust and reproducible data.

Foundational Evaluation: In Vitro Biochemical Assays

The initial step in characterizing a potential inhibitor is to assess its direct effect on the enzymatic activity of the VEGFR-2 kinase domain in a cell-free system. This provides a pure measure of target engagement and potency (IC50).

VEGFR-2 Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain.[5][6][7]

Principle: The assay quantifies the amount of phosphorylated substrate produced by the VEGFR-2 enzyme. The reduction in phosphorylation in the presence of a test compound is measured, and the concentration at which the compound inhibits 50% of the enzyme's activity (IC50) is determined. Various detection methods can be employed, including radioactivity, fluorescence, or luminescence.[5][7]

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

HTRF® is a highly sensitive and robust method for kinase assays, minimizing interference from library compounds.[8][9][10]

Workflow:

G cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Novel Inhibitor Inhibitor->VEGFR2 Blocks Kinase Activity MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Survival Survival Akt->Survival Tube_Formation Tube Formation Akt->Tube_Formation

Sources

6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide for FAK inhibitor screening

Author: BenchChem Technical Support Team. Date: February 2026

High-Throughput Screening of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide as a Novel Focal Adhesion Kinase (FAK) Inhibitor

Abstract

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signaling pathways that control cell survival, proliferation, migration, and invasion.[1] Its overexpression and activation are strongly correlated with tumor progression and metastasis in a multitude of cancers, making it a high-value therapeutic target.[2][3] The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, known to produce potent kinase inhibitors.[4][5] Notably, derivatives of this scaffold have demonstrated significant anti-proliferative and anti-angiogenic activities, in some cases targeting kinases like VEGFR-2.[6][7] This application note provides a comprehensive, field-proven guide for the systematic evaluation of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide, a novel compound from this class, as a potential FAK inhibitor. We present a validated screening cascade, from direct biochemical assays to cell-based functional readouts, designed to rigorously characterize the compound's potency, mechanism of action, and cellular efficacy.

Introduction: The Rationale for Targeting FAK

FAK acts as a central node, integrating signals from integrins and growth factor receptors to orchestrate a complex downstream signaling network.[2][8] Upon activation via autophosphorylation at Tyrosine 397 (Y397), FAK creates a high-affinity binding site for Src family kinases.[9] This FAK/Src complex then phosphorylates numerous downstream targets, activating pro-survival pathways like PI3K-AKT-mTOR and the MAPK/ERK cascade, which collectively drive cancer progression.[2]

Given its central role, inhibiting FAK presents a compelling strategy to disrupt tumor growth, block metastasis, and potentially overcome resistance to other therapies.[10][11] While several FAK inhibitors have entered clinical trials, the search for novel chemical matter with improved selectivity and potency continues.[10][12] The imidazo[2,1-b]thiazole core has a proven track record in kinase inhibitor design, making 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide a logical and promising candidate for investigation.[13]

FAK Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical FAK signaling pathway and the intended point of intervention for a FAK inhibitor. The inhibitor is designed to block the kinase domain, preventing the crucial autophosphorylation at Y397 and subsequent downstream signal amplification.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrins FAK FAK (Inactive) Integrin->FAK ECM Binding GF_Receptor Growth Factor Receptors (e.g., EGFR) GF_Receptor->FAK Growth Factors FAK_pY397 p-FAK (Y397) (Active) FAK->FAK_pY397 Autophosphorylation FAK_Src_Complex FAK/Src Complex FAK_pY397->FAK_Src_Complex recruits Src Src Src->FAK_Src_Complex binds PI3K PI3K FAK_Src_Complex->PI3K Grb2_SOS Grb2/SOS FAK_Src_Complex->Grb2_SOS AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Motility) AKT->Transcription Survival Ras Ras Grb2_SOS->Ras Proliferation, Motility RAF_MEK_ERK RAF-MEK-ERK Cascade Ras->RAF_MEK_ERK Proliferation, Motility RAF_MEK_ERK->Transcription Proliferation, Motility Inhibitor 6-Methylimidazo[2,1-b]thiazole- 5-carbohydrazide Inhibitor->FAK Inhibition

Figure 1: FAK signaling pathway and proposed point of inhibition.

Experimental Screening Cascade

A tiered approach is essential for efficient and robust inhibitor characterization. We recommend a screening cascade that moves from high-throughput biochemical assays to more complex, lower-throughput cell-based validation. This workflow ensures that resources are focused on compounds with confirmed direct-target engagement and desired cellular activity.

Screening_Workflow cluster_primary Tier 1: Primary Biochemical Screening cluster_secondary Tier 2: Secondary Cell-Based Validation Start Test Compound: 6-Methylimidazo[2,1-b]thiazole- 5-carbohydrazide Biochem_Activity Protocol 1: ADP-Glo™ Kinase Assay (Measures Enzymatic Activity) Start->Biochem_Activity Biochem_Binding Protocol 2: LanthaScreen™ Eu Kinase Binding Assay (Measures Direct Target Binding) Start->Biochem_Binding Decision1 Potent Hit? (e.g., IC50 < 10 µM) Biochem_Activity->Decision1 Biochem_Binding->Decision1 Cell_Target Protocol 3: Western Blot for p-FAK (Y397) (Confirms Target Engagement in Cells) Decision1->Cell_Target Yes Cell_Phenotype Protocol 4: MTT Cell Viability Assay (Measures Functional Outcome) Cell_Target->Cell_Phenotype Dose-response confirmation Decision2 Cellularly Active? (p-FAK reduction & decreased viability) Cell_Phenotype->Decision2 End Lead Candidate for Further Optimization Decision2->End Yes

Figure 2: Recommended screening cascade for FAK inhibitor validation.

Detailed Experimental Protocols

Protocol 1: Biochemical FAK Inhibition (ADP-Glo™ Kinase Assay)
  • Principle: This luminescent assay quantifies the amount of ADP produced during the FAK kinase reaction.[14] A lower ADP level in the presence of the test compound indicates inhibition of FAK's enzymatic activity. The assay is performed in two steps: first, the kinase reaction runs, then a reagent is added to stop the reaction and deplete unused ATP. Finally, a detection reagent converts the generated ADP back to ATP, which is measured via a luciferase reaction.[15]

  • Materials:

    • Recombinant human FAK enzyme (BPS Bioscience, Cat# 40420 or similar)

    • Poly (Glu, Tyr) 4:1 substrate (BPS Bioscience, Cat# 40217 or similar)

    • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)

    • Known FAK Inhibitor (e.g., VS-4718/PND-1186, MedChemExpress, Cat# HY-12039)

    • Test Compound: 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide

    • Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • White, opaque 96-well or 384-well plates

    • Luminometer

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound and the positive control (e.g., starting at 100 µM) in DMSO. The final DMSO concentration in the assay should not exceed 1%.

    • Reaction Setup: Add reagents to the wells in the following order (for a 25 µL final reaction volume):

      • 5 µL of Kinase Buffer containing 5X concentration of substrate and ATP (final concentration typically 10-50 µM ATP and 0.2 mg/ml substrate).

      • 12.5 µL of 2X FAK enzyme in Kinase Buffer (final concentration ~1-5 ng/µL).

      • 2.5 µL of 10X compound dilution (or DMSO for vehicle control).

    • Kinase Reaction: Mix gently and incubate at 30°C for 60 minutes.

    • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

    • ADP Detection: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

    • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis & Interpretation:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response against the log of the inhibitor concentration.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. normalized response). A potent hit is typically characterized by an IC₅₀ value in the low micromolar to nanomolar range.[12]

Protocol 2: Cellular Target Engagement (Western Blot for p-FAK Y397)
  • Principle: This protocol directly assesses whether the test compound can inhibit FAK activity within a cellular context. By measuring the phosphorylation level of FAK at its autophosphorylation site (Y397), we can confirm on-target activity. A decrease in the p-FAK (Y397) signal relative to total FAK indicates successful target engagement.[9]

  • Materials:

    • Human cancer cell line with high FAK expression (e.g., MDA-MB-231, PC-3, U-87 MG).[12]

    • Cell culture medium and supplements.

    • Test Compound and positive control inhibitor.

    • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: BSA is preferred over milk for phospho-antibodies to reduce background.

    • Primary Antibodies: Rabbit anti-phospho-FAK (Y397) (e.g., Merck Millipore, MAB4528) and Mouse anti-total FAK.[16]

    • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

    • ECL Western Blotting Substrate.

  • Step-by-Step Methodology:

    • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 2-4 hours. Include a vehicle (DMSO) and a positive control.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.

    • Protein Quantification: Determine protein concentration of the lysates using the BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane, run the gel, and transfer proteins to a PVDF membrane.

    • Blocking: Block the membrane in 5% BSA/TBST for 1 hour at room temperature.[17]

    • Primary Antibody Incubation: Incubate the membrane with primary antibody against p-FAK (Y397) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Washing and Secondary Incubation: Wash the membrane 3x with TBST. Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Detection: Wash 3x with TBST. Apply ECL substrate and visualize bands using a chemiluminescence imager.

    • Stripping and Re-probing: To normalize for protein loading, the same blot can be stripped and re-probed for total FAK and a loading control like GAPDH or β-actin.

  • Data Analysis & Interpretation:

    • Perform densitometry analysis on the bands.

    • Calculate the ratio of p-FAK signal to total FAK signal for each condition.

    • A dose-dependent decrease in the p-FAK/Total FAK ratio confirms that the compound inhibits FAK phosphorylation in cells.

Protocol 3: Cellular Viability (MTT Assay)
  • Principle: The MTT assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.[18] The amount of formazan produced is proportional to the number of viable, metabolically active cells. A reduction in the purple color indicates a cytotoxic or cytostatic effect of the compound.

  • Materials:

    • Cancer cell lines used in Protocol 2.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • Clear, flat-bottomed 96-well plates.

    • Microplate reader (570 nm absorbance).

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[19]

    • Compound Treatment: Treat cells with a serial dilution of the test compound for 48-72 hours. This longer incubation time allows for effects on cell proliferation to become apparent.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[20]

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently.

    • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis & Interpretation:

    • Normalize the absorbance readings to the vehicle-treated control wells (100% viability).

    • Plot the percentage of cell viability against the log of compound concentration.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value from the dose-response curve. This value should correlate with the concentrations that showed effective p-FAK inhibition in Protocol 2.

Data Presentation and Expected Results

Quantitative data from the screening cascade should be summarized for clear comparison. A successful candidate would exhibit potent biochemical inhibition that translates to on-target cellular activity and a functional anti-proliferative effect.

Table 1: Summary of Hypothetical Screening Data

Assay TypeParameter6-Methylimidazo[2,1-b]thiazole-5-carbohydrazideVS-4718 (Control)
Biochemical FAK Inhibition IC₅₀ (ADP-Glo)1.2 µM1.5 nM[21]
Cellular Target p-FAK (Y397) Inhibition IC₅₀2.5 µM~5 nM
Cellular Viability Growth Inhibition GI₅₀ (MTT, 72h)5.8 µM~20 nM

References

  • Golubovskaya, V. M. (2014). A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site... Journal of Cancer Science & Therapy. [Link]

  • PubChem. (n.d.). Confirmation biochemical assay for inhibitors of Focal Adhesion Kinase (FAK). Retrieved from [Link]

  • BPS Bioscience. (n.d.). FAK Kinase Assay Kit. Retrieved from [Link]

  • Ibrahim, M. A., et al. (2023). The Development of FAK Inhibitors: A Five-Year Update. Molecules. [Link]

  • Barth, N. D., et al. (2023). FAK Inhibition Remodels the Metastatic ECM and Restores CD8+ T Cell Trafficking and Immunosurveillance. bioRxiv. [Link]

  • Koide, E., et al. (2022). Development and Characterization of Selective FAK Inhibitors and PROTACs with In Vivo Activity. Broad Institute. [Link]

  • Al-Warhi, T., et al. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Pharmaceuticals. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors... Journal of Medicinal Chemistry. [Link]

  • Sulzmaier, F. J., et al. (2014). FAK in cancer: mechanistic findings and clinical applications. Nature Reviews Cancer. [Link]

  • Lee, J. Y., et al. (2023). Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs. Scientific Reports. [Link]

  • Al-Warhi, T., et al. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides... MDPI. [Link]

  • Zhao, X., & Guan, J. L. (2011). FAK in Cancer: Mechanisms to Therapeutic Strategies. Cancer Metastasis Reviews. [Link]

  • McLean, G. W., et al. (2005). The Signaling and Biological Implications of FAK Overexpression in Cancer. Nature Reviews Cancer. [Link]

  • ResearchGate. (2022). Imidazo[2,1-b]thiazole derivatives as new inhibitors of 15-lipoxygenase. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo™ kinase assay. Retrieved from [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. [Link]

  • ResearchGate. (n.d.). General synthetic pathway of the imidazo[2,1‐b]thiazole derivatives... Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Lee, B. Y., et al. (2015). Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights. Journal of Histochemistry & Cytochemistry. [Link]

  • Amsterdam UMC. (2024). Exploring the therapeutic potential of a novel series of imidazothiadiazoles targeting focal adhesion... Retrieved from [Link]

  • Anderson, K. R., et al. (2010). Imidazo[2,1-b]thiazoles: multitargeted inhibitors... Bioorganic & Medicinal Chemistry Letters. [Link]

  • Protocol Exchange. (2018). ADP Glo Protocol. Retrieved from [Link]

  • ResearchGate. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]

  • Le, A., et al. (2020). Endogenous Control Mechanisms of FAK and PYK2 and Their Relevance to Cancer Development. Cancers. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • MDPI. (2024). (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. Retrieved from [Link]

  • Al-Salahat, S., et al. (2022). A first-in-class dual HDAC2/FAK inhibitors... RSC Medicinal Chemistry. [Link]

Sources

Techniques for characterizing new imidazo[2,1-b]thiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Comprehensive Characterization of Novel Imidazo[2,1-b]thiazole Derivatives

Abstract: The imidazo[2,1-b]thiazole scaffold is a "privileged" heterocyclic system in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimycobacterial, antifungal, and antiviral properties.[1][2] The successful development of new therapeutic agents from this class hinges on a rigorous and systematic characterization workflow. This guide provides an integrated set of detailed application notes and protocols for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques to explain the causal logic behind experimental choices, ensuring a robust, self-validating approach to the synthesis, purification, structural elucidation, and biological evaluation of new imidazo[2,1-b]thiazole derivatives.

The imidazo[2,1-b]thiazole framework, a bicyclic heterocycle containing both imidazole and thiazole rings, is a cornerstone of many biologically active compounds. Its rigid structure and diverse substitution points allow for fine-tuning of its physicochemical and pharmacological properties. Derivatives have been reported to act as potent inhibitors of various enzymes and cellular pathways, leading to activities such as antitubercular, antibacterial, anticancer, and anti-inflammatory effects.[1][3]

The journey from a newly synthesized molecule to a potential drug candidate is multi-faceted, requiring a comprehensive characterization strategy. This guide outlines this critical path, providing both the "how" and the "why" for each essential technique.

G cluster_0 Phase 1: Synthesis & Purity cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Biological & In Silico Evaluation Synthesis Synthesis & Work-up Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Purity Purity Assessment (HPLC, Melting Point) Purification->Purity Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purity->Spectroscopy Confirmed Purity Crystallography X-ray Crystallography (Absolute Structure) Spectroscopy->Crystallography Ambiguous Structure BioScreen Primary Biological Screening (e.g., Anticancer, Antimicrobial) Spectroscopy->BioScreen Confirmed Structure HitConfirm Hit Confirmation & Dose-Response (IC₅₀/MIC Determination) BioScreen->HitConfirm InSilico In Silico Analysis (Molecular Docking) HitConfirm->InSilico Rationalize SAR G cluster_0 Anticancer Screening cluster_1 Antimicrobial Screening start Pure, Characterized Compound MTT MTT Assay on Multiple Cell Lines start->MTT MABA Antitubercular Assay (MABA) start->MABA BMD Antibacterial/Antifungal (Broth Microdilution) start->BMD IC50 Calculate IC₅₀ Values MTT->IC50 end Lead Compound Identification IC50->end Identify Potent Hits MIC Determine MIC Values MABA->MIC BMD->MIC MIC->end Identify Potent Hits

Sources

Developing in vitro assays for imidazo[2,1-b]thiazole based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with focused Google searches to get data on imidazo[2,1-b]thiazole compounds. My aim is to build a solid base by gathering details on their bioactivities, target molecules, and established uses. This early research is crucial.

Expanding Assay Focus

I'm now expanding my search to in vitro assay methodologies, specifically cytotoxicity, enzyme inhibition, and receptor binding assays relevant to imidazo[2,1-b]thiazoles. I'm focusing on protocols, validation, and data analysis practices from reputable sources, preparing citations. I am planning the application note's structure, introducing imidazo[2,1-b]thiazoles, then detailing in vitro assay protocols. I'll also add workflow diagrams and tables.

Refining Protocol Selection

I'm now diving deeper into specific in vitro assays, like cytotoxicity (MTT, LDH), enzyme inhibition (kinases, phosphatases), and receptor binding, as well as antimicrobial and antiparasitic assays. My search now prioritizes detailed methodologies from reliable sources to form the core of the application note. I'll need to explain the rationale behind the assay protocols and consider potential pitfalls. I plan to use workflow diagrams and data tables to add clarity to the note.

A Practical Guide to the Synthesis of Hydrazide Derivatives from Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of hydrazide derivatives from esters, a fundamental transformation in organic and medicinal chemistry. Hydrazides are crucial intermediates in the synthesis of a wide array of heterocyclic compounds and are integral scaffolds in many pharmacologically active agents.[1][2] This guide will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss critical practical considerations to ensure successful and safe synthesis.

Introduction: The Significance of Hydrazides

Hydrazide derivatives, characterized by the -C(=O)NHNH2 functional group, are versatile building blocks in synthetic chemistry.[1] Their importance is underscored by their prevalence in numerous pharmaceuticals, agrochemicals, and materials.[1][2] The ability to readily convert esters into hydrazides provides a robust and widely applicable method for introducing the reactive hydrazide moiety, paving the way for further molecular elaboration. This transformation is a cornerstone of drug discovery, enabling the generation of diverse compound libraries for biological screening.[2]

The Core Reaction: Nucleophilic Acyl Substitution

The conversion of an ester to a hydrazide is a classic example of a nucleophilic acyl substitution reaction. The reaction proceeds through the attack of the nucleophilic hydrazine on the electrophilic carbonyl carbon of the ester.

Unpacking the Mechanism

The reaction mechanism can be broken down into the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen of the leaving group (the alkoxy group of the ester).

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, expelling the alcohol (R'-OH) as the leaving group and reforming the carbonyl double bond to yield the hydrazide product.

This process is typically carried out using hydrazine hydrate (N2H4·H2O) and can be performed with or without a catalyst, depending on the reactivity of the ester.

Hydrazide Synthesis Mechanism Ester Ester (R-COOR') Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Hydrazide Hydrazide (R-CONHNH₂) Proton_Transfer->Hydrazide Leaving Group Elimination Alcohol Alcohol (R'-OH) Proton_Transfer->Alcohol

Caption: Mechanism of hydrazide synthesis from an ester.

The Role of Catalysts

While many hydrazide syntheses proceed efficiently without a catalyst, certain situations benefit from their use.

  • Base Catalysis: In some cases, a base like pyridine can be used to activate the ester group, facilitating the nucleophilic attack by hydrazine.[3]

  • Acid Catalysis: While less common for this specific transformation due to the basic nature of hydrazine, acid catalysis can be employed in the initial esterification of a carboxylic acid before the hydrazinolysis step.[4][5]

Practical Considerations and Experimental Design

Successful synthesis of hydrazides from esters requires careful consideration of several experimental parameters.

Substrate Scope and Reactivity

The reactivity of the starting ester plays a significant role in determining the reaction conditions.

  • Methyl and Ethyl Esters: These are the most commonly used esters for this transformation due to their good reactivity and the volatile nature of the corresponding alcohol byproducts (methanol and ethanol), which can be easily removed.[6]

  • Steric Hindrance: Esters with bulky alkyl groups (e.g., tert-butyl esters) or significant steric hindrance near the carbonyl group may react more slowly and require more forcing conditions, such as higher temperatures or longer reaction times.

Reaction Conditions: A Comparative Overview

The choice of solvent, temperature, and reaction time is crucial for optimizing the yield and purity of the hydrazide product.

ParameterTypical ConditionsRationale & Field Insights
Solvent Ethanol, Methanol, or neat (no solvent)Alcohols are excellent solvents for both esters and hydrazine hydrate. Running the reaction neat is often preferred for industrial-scale synthesis as it improves reactor efficiency and simplifies workup.[6]
Hydrazine Hydrate 1.1 - 1.5 equivalentsA slight excess of hydrazine hydrate is typically used to drive the reaction to completion.[6] However, a large excess should be avoided due to safety concerns and potential for side reactions.
Temperature 50°C to refluxThe reaction is often heated to increase the rate of reaction. Refluxing in ethanol or methanol is a common practice.[3][7][8]
Reaction Time 1 - 12 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.[6][9]
Work-up and Purification

Once the reaction is complete, the hydrazide product needs to be isolated and purified.

  • Cooling and Precipitation: Upon cooling the reaction mixture, the hydrazide product often precipitates out of the solution, especially if it is a solid.[8]

  • Filtration: The solid product can be collected by filtration and washed with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials and byproducts.

  • Recrystallization: For higher purity, the crude hydrazide can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Solvent Removal: If the product does not precipitate, the solvent and excess hydrazine hydrate can be removed under reduced pressure. The resulting residue can then be purified by recrystallization or column chromatography.

Detailed Protocol: Synthesis of Isoniazid from Ethyl Isonicotinate

This protocol details the synthesis of Isoniazid, a first-line medication for the treatment of tuberculosis, from ethyl isonicotinate.[10][11] This serves as a practical example of the general procedure.

Materials and Reagents
  • Ethyl isonicotinate

  • Hydrazine hydrate (80-100% solution)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Beaker and filter funnel

  • Filter paper

  • Crystallizing dish

Step-by-Step Procedure

Isoniazid Synthesis Workflow Start Start Step1 Dissolve Ethyl Isonicotinate in Ethanol Start->Step1 Step2 Add Hydrazine Hydrate Step1->Step2 Step3 Reflux the Mixture Step2->Step3 Step4 Monitor Reaction by TLC Step3->Step4 Step5 Cool the Reaction Mixture Step4->Step5 Reaction Complete Step6 Filter the Precipitate Step5->Step6 Step7 Wash with Cold Ethanol Step6->Step7 Step8 Dry the Product Step7->Step8 End Isoniazid (Pure Product) Step8->End

Caption: Experimental workflow for the synthesis of Isoniazid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl isonicotinate in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate dropwise. A molar ratio of approximately 1:1.2 to 1:1.5 of ester to hydrazine hydrate is recommended.[6]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C for ethanol) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-5 hours.

  • Crystallization: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, and then in an ice bath to facilitate the crystallization of the isoniazid product.

  • Isolation: Collect the white crystalline product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.

  • Drying: Dry the purified isoniazid in a vacuum oven or air-dry to a constant weight.

Characterization of Hydrazide Derivatives

The identity and purity of the synthesized hydrazide should be confirmed using standard analytical techniques.

Analytical MethodExpected Observations
Melting Point A sharp melting point indicates a pure compound.
FT-IR Spectroscopy Presence of characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1630-1680 cm⁻¹), and N-H bending (around 1580-1620 cm⁻¹).[9]
¹H NMR Spectroscopy Signals corresponding to the protons of the acyl group and the -NH and -NH₂ protons. The -NH and -NH₂ protons are typically broad singlets and their chemical shifts can vary depending on the solvent and concentration.[9]
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the hydrazide product.[9]

Safety Precautions: Handling Hydrazine Hydrate

Hydrazine and its hydrate are toxic, corrosive, and potentially carcinogenic.[12][13][14][15] It is imperative to handle this reagent with extreme caution in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[12]

  • Ventilation: Work in a properly functioning chemical fume hood to avoid inhalation of vapors.[12]

  • Spill Management: In case of a spill, neutralize with a weak acid (e.g., citric acid solution) and absorb with an inert material.

  • Waste Disposal: Dispose of hydrazine-containing waste according to institutional and local regulations.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time, temperature, or the amount of hydrazine hydrate. Ensure the starting ester is of high purity.
Product loss during work-up.Minimize the amount of solvent used for washing. Ensure the washing solvent is cold.
Impure Product Presence of unreacted starting material.Ensure the reaction goes to completion by monitoring with TLC. Purify the product by recrystallization.
Formation of N,N'-diacylhydrazine byproduct.This can occur if the acylating agent is too reactive or if there is a localized high concentration of the ester. Add the ester slowly to the hydrazine solution.
Reaction does not start Low reactivity of the ester.Increase the reaction temperature or consider using a more reactive ester (e.g., methyl ester instead of ethyl ester).
Inactive hydrazine hydrate.Use a fresh bottle of hydrazine hydrate.

Conclusion

The synthesis of hydrazides from esters is a reliable and versatile method for accessing a wide range of valuable chemical entities. By understanding the underlying mechanism, carefully controlling reaction parameters, and adhering to strict safety protocols, researchers can effectively utilize this transformation in their synthetic endeavors. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists engaged in organic synthesis and drug discovery.

References

  • Backes, G.L.; Neumann, D.M.; Jursic, B.S. Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides, and sulfohydrazides. Bioorg. Med. Chem.2014, 22, 4629-4636.
  • CN103408454A - Preparation method of hydrazide compound - Google Patents. (n.d.).
  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow - OSTI.GOV. (n.d.). Retrieved from [Link]

  • Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl - RSC Publishing. (2022, December 20). Retrieved from [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds - Research Journal of Pharmacy and Technology. (n.d.). Retrieved from [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity - MDPI. (n.d.). Retrieved from [Link]

  • US3787482A - Method of synthesizing hydrazine compounds carboxylic acids - Google Patents. (n.d.).
  • Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2016, March 24). Retrieved from [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI. (n.d.). Retrieved from [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PubMed Central. (n.d.). Retrieved from [Link]

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC - PubMed Central. (2022, April 26). Retrieved from [Link]

  • What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? | ResearchGate. (2015, August 13). Retrieved from [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • CN111138354A - Preparation method of isoniazid - Google Patents. (n.d.).
  • Hydrazine - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples - SIELC Technologies. (n.d.). Retrieved from [Link]

  • c. (2020, August 12). Retrieved from [Link]

  • (PDF) Pharmacological aspects of hydrazides and hydrazide derivatives - ResearchGate. (2026, January 15). Retrieved from [Link]

  • Synthesis of Isoniazid from Citric Acid - ResearchGate. (2025, August 7). Retrieved from [Link]

  • (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. (2025, August 7). Retrieved from [Link]

  • Isoniazid - Wikipedia. (n.d.). Retrieved from [Link]

  • HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure. (n.d.). Retrieved from [Link]

  • Potentiometric Analytical Methods for Hydrazino Compounds. Sydrazine Sulfate. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide. This document is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of imidazo[2,1-b]thiazole derivatives, a scaffold of significant interest due to its diverse biological activities, including anticancer, antimicrobial, and antitubercular properties.[1][2][3]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose issues, optimize conditions, and improve the yield and purity of your target compound.

Synthetic Pathway Overview

The synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide is typically achieved via a two-step process. The first stage involves the construction of the core heterocyclic system to form an ester precursor, followed by the conversion of the ester to the desired carbohydrazide.

Synthetic_Pathway cluster_step1 Stage 1: Hantzsch-type Cyclization cluster_step2 Stage 2: Hydrazinolysis SM1 2-Amino-4-methylthiazole Ester Ethyl 6-methylimidazo[2,1-b] thiazole-5-carboxylate SM1:e->Ester:w Reflux, Ethanol SM2 Ethyl 2-chloroacetoacetate SM2:e->Ester:w Product 6-Methylimidazo[2,1-b]thiazole -5-carbohydrazide Ester:e->Product:w Reflux, Ethanol Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine:e->Product:w

Caption: General two-step synthesis of the target carbohydrazide.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential cause and a validated solution.

Stage 1: Synthesis of Ethyl 6-Methylimidazo[2,1-b]thiazole-5-carboxylate

Question 1: My yield for the cyclization reaction is consistently low. What are the likely causes?

Answer: Low yield in this Hantzsch-type condensation is a frequent issue stemming from several factors:

  • Reaction Conditions: The condensation of 2-aminothiazoles with α-haloketones is sensitive to solvent and temperature.[4] While ethanol is commonly used, its purity (especially water content) can affect the reaction rate. Overly high temperatures or prolonged reaction times can lead to the formation of dark, polymeric by-products, which complicates purification and reduces the isolated yield.[5]

  • Reagent Quality: The stability of the α-haloketone (ethyl 2-chloroacetoacetate) is critical. Over time, it can degrade, releasing HCl, which can protonate the 2-aminothiazole, reducing its nucleophilicity. Ensure you are using a fresh or properly stored bottle of the chloro-ester.

  • Side Reactions: A common side reaction is the formation of a regioisomer. While the reaction to form the 6-methyl derivative is generally favored, alternative cyclization pathways can occur, consuming starting material and leading to a mixture of products that are difficult to separate.

Solution Workflow:

  • Verify Reagent Quality: Use freshly opened or purified ethyl 2-chloroacetoacetate.

  • Optimize Solvent and Temperature: Use absolute (anhydrous) ethanol to minimize side reactions. Perform a temperature optimization study, starting from a gentle reflux and monitoring the reaction by Thin Layer Chromatography (TLC).

  • Control Reaction Time: Monitor the reaction closely by TLC (e.g., every 2 hours). Once the starting 2-amino-4-methylthiazole spot has disappeared or is faint, work up the reaction. Extending the heating time often leads to more by-products than the desired product.[5]

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Solvent 96% EthanolAbsolute EthanolMinimizes water-related side reactions.
Temperature Vigorous RefluxGentle Reflux (~78°C)Reduces the formation of polymeric tars.
Reaction Time 12-24 hours (fixed)4-8 hours (TLC monitored)Prevents product degradation and by-product formation.
Base None (or NaHCO₃)Add NaHCO₃ or K₂CO₃A non-nucleophilic base can scavenge liberated HCl, protecting the aminothiazole.

Caption: Table 1: Key parameter optimization for the cyclization reaction.

Stage 2: Conversion of Ester to 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide

Question 2: The conversion of my ester to the carbohydrazide is incomplete, even after extended refluxing. What's wrong?

Answer: Incomplete conversion during hydrazinolysis is typically related to stoichiometry, reagent activity, or reaction conditions.

  • Insufficient Hydrazine Hydrate: While a slight excess of hydrazine hydrate is often used, an insufficient amount (e.g., less than 1.1 equivalents) will naturally lead to incomplete conversion. However, a very large excess can sometimes complicate the workup. The recommended molar ratio is typically between 1.2 and 1.5 equivalents of hydrazine hydrate to one equivalent of the ester.[6]

  • Reaction Time and Temperature: The reaction is generally conducted by refluxing in ethanol for several hours.[7][8] A common protocol specifies refluxing for 16 hours.[7] If the reaction is not complete, it could be due to insufficient time or a temperature that is too low (e.g., not reaching a true reflux).

  • Product Precipitation: The desired carbohydrazide product is often less soluble in ethanol than the starting ester. As it forms, it may precipitate from the reaction mixture. While this drives the reaction to completion, if the product crystallizes on the walls of the flask above the solvent line, it will no longer be in the reactive environment.

Solution Workflow:

Troubleshooting_Hydrazinolysis Start Low Conversion to Hydrazide CheckRatio Check Molar Ratio: Ester : N2H4·H2O Is it 1 : 1.2-1.5? Start->CheckRatio CheckTime Check Reaction Time/Temp: Refluxed in EtOH for >12h? CheckRatio->CheckTime Yes AdjustRatio Solution: Increase N2H4·H2O to 1.5 equivalents. CheckRatio->AdjustRatio No CheckPrecipitate Is Product Precipitating During Reaction? CheckTime->CheckPrecipitate Yes IncreaseTime Solution: Ensure vigorous reflux and extend time to 16-20h. CheckTime->IncreaseTime No ImproveSolubility Solution: Add co-solvent (e.g., 10% DMF) or use a larger solvent volume. CheckPrecipitate->ImproveSolubility Yes Success High Yield Achieved CheckPrecipitate->Success No (Issue is elsewhere) AdjustRatio->Success IncreaseTime->Success ImproveSolubility->Success

Sources

Technical Support Center: Synthesis of Imidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of imidazo[2,1-b]thiazole derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the core of molecules with a wide range of biological activities, including anticancer, antitubercular, and anti-inflammatory properties.[1][2][3][4] However, its synthesis, while well-established, presents several challenges that can impact yield, purity, and scalability.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind common experimental issues. We will explore the critical parameters, troubleshoot frequent problems, and offer validated solutions to streamline your synthetic workflow.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of imidazo[2,1-b]thiazoles, organized by problem.

Problem 1: Low or No Product Yield

A low yield is one of the most frequent frustrations in heterocyclic synthesis. The cause often lies in suboptimal reaction conditions or an inefficient reaction pathway.

Potential Cause A: Suboptimal Reaction Conditions in Multicomponent Reactions (MCRs)

The Groebke–Blackburn–Bienaymé reaction (GBBR), a one-pot three-component approach, is an efficient modern alternative to classical stepwise methods.[1] However, its success is highly sensitive to solvent and temperature.

Causality: The GBBR involves the formation of an intermediate imine from an aldehyde and an amine (e.g., 2-aminothiazole), which is then attacked by an isocyanide. The solvent plays a crucial role in mediating the stability of these intermediates and the transition states. A solvent that effectively facilitates the initial condensation while being high-boiling enough to drive the reaction to completion is critical.

Solution: Systematic Condition Screening. If you are experiencing low yields with a GBBR, a systematic optimization of solvent and temperature is the first logical step.

Experimental Protocol: Reaction Optimization

  • Setup: Prepare four parallel reactions in sealed vials, each with 1.0 equiv. of the aldehyde, 1.0 equiv. of 2-aminothiazole, and 1.0 equiv. of the isocyanide.

  • Solvent Variation: Charge each vial with a different anhydrous solvent (e.g., Methanol, Acetonitrile, Toluene, Dioxane).

  • Thermal Conditions: Begin by heating the reactions to a consistent temperature (e.g., 85 °C) and monitor by Thin Layer Chromatography (TLC).

  • Temperature Elevation: If yields remain low, increase the temperature for the most promising solvent. A higher boiling point solvent like toluene allows for higher reaction temperatures, which can significantly accelerate the rate-limiting steps.[1]

  • Analysis: Once the reactions are complete (as determined by TLC), quench, work up, and purify a small sample from each to determine the yield accurately.

Data Presentation: Example of GBBR Optimization The following table summarizes a real-world optimization study for a GBBR synthesis of an imidazo[2,1-b]thiazole derivative.[1]

EntrySolventTemperature (°C)Time (min)Yield (%)
1Methanol856033
2Acetonitrile8560~33
3Toluene856068
4 Toluene 100 30 78

As the data clearly shows, switching to toluene and increasing the temperature dramatically improved the yield and reduced the reaction time.[1]

Potential Cause B: Inefficient Cyclization in Classical Hantzsch-Type Synthesis

The traditional synthesis involves the reaction of a 2-aminothiazole with an α-haloketone.[5] This process occurs in two conceptual steps: S-alkylation of the endocyclic thiazole nitrogen, followed by intramolecular condensation and dehydration to form the imidazole ring. If the second step is inefficient, the reaction will stall at the intermediate stage.

Causality: The cyclization step requires the exocyclic amino group to attack the carbonyl carbon. The nucleophilicity of this group and the electrophilicity of the carbonyl are key. Steric hindrance around either component can slow or prevent this crucial ring-forming step.

Solution: Facilitating Intramolecular Cyclization.

  • Add a Base: While the reaction can proceed without a base, adding a non-nucleophilic base (e.g., diisopropylethylamine) after the initial alkylation can help deprotonate the amino group, increasing its nucleophilicity for the cyclization step.

  • Use a Dehydrating Agent: Incorporating a mild dehydrating agent, such as molecular sieves, can help drive the final dehydration step by removing water from the reaction equilibrium.

  • Solvent Choice: Refluxing in dry ethanol is a common and effective condition, as it balances reactant solubility with a sufficiently high temperature to drive the reaction.[5]

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction Pathway Reactant1 2-Aminothiazole Intermediate N-Alkylated Intermediate Reactant1->Intermediate S-Alkylation Reactant2 α-Haloketone Reactant2->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Rate-determining step Product Imidazo[2,1-b]thiazole (as HBr salt) Cyclization->Product

Caption: General pathway for Hantzsch-type synthesis of imidazo[2,1-b]thiazoles.

Problem 2: Difficulty in Product Purification

Even with a good yield, isolating the pure product can be a significant hurdle. This often stems from the product's physical properties or the presence of persistent impurities.

Potential Cause: Product is the Hydrobromide Salt

In the Hantzsch-type synthesis, the final product is typically formed as its hydrobromide salt, as HBr is eliminated during the cyclization. This salt is often a solid that precipitates from the reaction mixture but has vastly different solubility and chromatographic properties than the desired free base.[5]

Causality: The basic nitrogen atoms in the imidazo[2,1-b]thiazole core are readily protonated by the HBr byproduct. The resulting salt is highly polar and may be insoluble in common organic solvents used for extraction and chromatography.

Solution: Neutralization and Extraction. It is essential to convert the salt to the free base before attempting purification by column chromatography.

Experimental Protocol: Post-Reaction Neutralization and Workup

  • Solvent Removal: After the reaction is complete, remove the solvent (e.g., ethanol) under reduced pressure.

  • Suspension: Suspend the resulting solid residue in water.

  • Neutralization: Slowly add a saturated aqueous solution of a weak base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), while stirring. Monitor the pH with litmus paper until it becomes neutral or slightly basic (pH 7-8).

  • Isolation: The free base will typically precipitate as a solid. Collect it by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.[5]

  • Alternative (Extraction): If the free base is soluble in organic solvents, extract the neutralized aqueous mixture several times with a solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude free base.

  • Final Purification: The crude free base can now be purified by standard methods like flash column chromatography (e.g., using a hexane-ethyl acetate gradient) or recrystallization.[1][5]

Purification_Workflow Start Crude Reaction Mixture (Product as HBr Salt) Step1 Remove Volatiles (Rotary Evaporation) Start->Step1 Step2 Suspend in H₂O & Neutralize (aq. Na₂CO₃) Step1->Step2 Decision Is Free Base Solid? Step2->Decision Step3a Filter & Wash with Water Decision->Step3a Yes Step3b Extract with Organic Solvent Decision->Step3b No Step4 Dry Crude Product Step3a->Step4 Step3b->Step4 Step5 Purify Step4->Step5 Final Pure Imidazo[2,1-b]thiazole Step5->Final Column Chromatography or Recrystallization

Caption: Decision workflow for post-reaction workup and purification.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for imidazo[2,1-b]thiazole synthesis? A: The most classic and widely used approach is the condensation of a 2-aminothiazole or its derivatives with an α-haloketone (e.g., a substituted phenacyl bromide).[5] This method is robust and provides access to a wide variety of 6-substituted imidazo[2,1-b]thiazoles.

Q2: My α-haloketone is difficult to handle. Are there safer alternatives? A: Yes. If the α-haloketone is particularly lachrymatory or unstable, you can sometimes generate it in situ. Alternatively, multicomponent strategies like the GBBR avoid the need for pre-functionalized, reactive ketones by using more stable aldehydes as starting materials.[1]

Q3: How do I monitor the progress of my reaction effectively? A: Thin Layer Chromatography (TLC) is the most effective method.[5][6] Use a solvent system that gives good separation between your starting materials and the expected product (a typical starting point is 7:3 or 1:1 Hexanes:Ethyl Acetate). Spot the reaction mixture alongside your starting materials. The reaction is complete when the starting material spots have been consumed and a new, distinct product spot has appeared. Visualize the spots under UV light.[1]

Q4: Can I use microwave irradiation to speed up the reaction? A: Absolutely. Microwave-assisted synthesis is an excellent technique for accelerating these types of reactions. It can drastically reduce reaction times from many hours to just a few minutes.[1] However, it requires specialized equipment and care must be taken to avoid pressure buildup with volatile solvents.

Q5: The literature reports using "dry" or "anhydrous" solvents. How critical is this? A: For many of these reactions, especially those involving the formation of water as a byproduct (like the cyclization/dehydration step), using anhydrous solvents is critical.[1] Water can hydrolyze intermediates or compete as a nucleophile, leading to unwanted side products and lower yields. Always use freshly distilled solvents or purchase high-quality anhydrous solvents and handle them under an inert atmosphere (e.g., nitrogen or argon).

References

  • Ocampo-Sotelo, R., et al. (2021). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molecules, 26(21), 6684. Available from: [Link]

  • Syed, M. A., et al. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Indian Journal of Heterocyclic Chemistry, 27(4). Available from: [Link]

  • Zhang, J., et al. (2024). c-Jun N-Terminal Kinase 3 as a Pathogenic Driver of Renal Fibrosis: Imidazo[2,1-b]thiazole-Based JNK3 Inhibitors Restore Podocyte Function in TGF-β-Mediated Glomerulosclerosis. Journal of Medicinal Chemistry. Available from: [Link]

  • Aboraia, A. S., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(10), 4839-4848. Available from: [Link]

  • Kamal, A., et al. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic & Medicinal Chemistry, 26(10), 2798-2810. Available from: [Link]

  • Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1111-1125. Available from: [Link]

  • Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. Available from: [Link]

  • Li, Y., et al. (2024). Excellent inhibitory activity of aromatic selenocyanates against phytopathogenic bacterium and structure–activity relationship. Pest Management Science. Available from: [Link]

  • Gomha, S. M., et al. (2017). Chemistry of Imidazo[2,1-b][1][2][7]thiadiazoles. Molecules, 22(4), 570. Available from: [Link]

  • Bakherad, M., et al. (2008). Synthesis of novel 6-(substituted benzyl) imidazo[2,1-b][1][7]thiazole catalyzed by polystyrene-supported palladium (ii) ethylenediamine complex. Journal of Heterocyclic Chemistry, 45(6), 1592-1596. Available from: [Link]

  • Gürsoy, E., & Güzeldemirci, N. U. (2007). Synthesis of imidazo[2,1-b]thiazoles. Journal of the Chemical Society of Pakistan, 29(4), 384-388. Available from: [Link]

Sources

Technical Support Center: Optimizing Carbohydrazide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we delve into the practical aspects of carbohydrazide formation, moving beyond simple protocols to explain the "why" behind the "how." Our goal is to empower you with the expertise to not only successfully synthesize carbohydrazide but also to troubleshoot and optimize your reaction conditions for superior yield and purity.

Introduction to Carbohydrazide Synthesis

Carbohydrazide (CH₆N₄O) is a highly reactive and versatile chemical intermediate with applications ranging from an oxygen scavenger in boiler water treatment to a precursor in the synthesis of pharmaceuticals, herbicides, and polymers.[1][2] Its synthesis, while seemingly straightforward, presents several challenges that can impact the final product's quality and stability. The most common industrial methods involve the reaction of a carbonyl source with hydrazine.[3] This guide will focus on the most prevalent and accessible laboratory-scale synthesis routes, providing in-depth troubleshooting for each.

Two primary synthesis routes are commonly employed for the production of carbohydrazide:

  • The Dialkyl Carbonate Method: This is a widely used method that involves the reaction of a dialkyl carbonate (e.g., diethyl carbonate or dimethyl carbonate) with hydrazine hydrate.[4] This method can be performed in one or two steps and is known for producing high-purity carbohydrazide when optimized.

  • The Urea Method: This industrial process involves the treatment of urea with hydrazine.[3]

This guide will primarily focus on the dialkyl carbonate method, as it is often more suitable for laboratory settings and allows for greater control over reaction parameters.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the fundamental reaction mechanism for carbohydrazide synthesis from a dialkyl carbonate?

The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the dialkyl carbonate. This results in the displacement of an alkoxy group (-OR) and the formation of an alkyl carbazate intermediate. A second nucleophilic attack by another hydrazine molecule on the carbazate intermediate displaces the remaining alkoxy group to yield carbohydrazide.[4]

ReactionMechanism cluster_step1 Step 1: Alkyl Carbazate Formation cluster_step2 Step 2: Carbohydrazide Formation Dialkyl_Carbonate R-O-C(=O)-O-R (Dialkyl Carbonate) Intermediate_Complex1 Transition State Dialkyl_Carbonate->Intermediate_Complex1 + Hydrazine Hydrazine1 H₂N-NH₂ (Hydrazine) Hydrazine1->Intermediate_Complex1 Alkyl_Carbazate H₂N-NH-C(=O)-O-R (Alkyl Carbazate) Intermediate_Complex1->Alkyl_Carbazate Alcohol1 R-OH (Alcohol) Intermediate_Complex1->Alcohol1 - R-OH Hydrazine2 H₂N-NH₂ (Hydrazine) Intermediate_Complex2 Transition State Alkyl_Carbazate->Intermediate_Complex2 + Hydrazine Hydrazine2->Intermediate_Complex2 Carbohydrazide H₂N-NH-C(=O)-NH-NH₂ (Carbohydrazide) Intermediate_Complex2->Carbohydrazide Alcohol2 R-OH (Alcohol) Intermediate_Complex2->Alcohol2 - R-OH

Caption: Reaction mechanism of carbohydrazide synthesis from dialkyl carbonate.

Q2: Why is hydrazine hydrate typically used in excess?

Using an excess of hydrazine hydrate serves two main purposes. Firstly, it ensures the complete conversion of the dialkyl carbonate, which might otherwise remain as an impurity. Secondly, the excess hydrazine acts as a solvent for the reaction, particularly in solvent-free conditions.

Q3: What are the primary safety concerns when working with hydrazine and carbohydrazide?

  • Hydrazine: Hydrazine is toxic and a suspected carcinogen.[4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Carbohydrazide: While considered a safer alternative to hydrazine, carbohydrazide can be an irritant to the skin, eyes, and respiratory tract.[1] Heating solid carbohydrazide may result in an explosion.[1][3]

Troubleshooting Guide: The Dialkyl Carbonate Method

This section addresses common issues encountered when synthesizing carbohydrazide from dialkyl carbonates and hydrazine hydrate.

Issue 1: Low Yield

Q: My final yield of carbohydrazide is consistently low. What are the likely causes and how can I improve it?

A: Low yield can stem from several factors, from incomplete reactions to product loss during workup. Here’s a systematic approach to troubleshooting:

1. Incomplete Reaction
  • Causality: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature. The removal of the alcohol byproduct is also crucial, as its accumulation can inhibit the forward reaction.

  • Solution:

    • Reaction Time and Temperature: For a one-step synthesis, a common protocol involves heating for 4-6 hours with a gradual temperature increase from approximately 95°C to 120°C.[5][6] For a two-step approach, the first step to form the alkyl carbazate can be run at a lower temperature (e.g., below 80°C), followed by the addition of more hydrazine and heating to complete the reaction.[6]

    • Byproduct Removal: The alcohol (methanol or ethanol) formed during the reaction should be continuously removed via distillation.[5] Using a fractionating column can enhance the efficiency of this removal.[7]

2. Suboptimal Molar Ratios
  • Causality: An incorrect ratio of hydrazine hydrate to dialkyl carbonate can lead to incomplete conversion.

  • Solution: A molar ratio of approximately 2.2 moles of hydrazine hydrate per mole of diethyl carbonate has been reported to be effective.[7] It is advisable to perform small-scale experiments to determine the optimal ratio for your specific conditions.

3. Product Loss During Isolation
  • Causality: Carbohydrazide is soluble in water, so excessive washing with aqueous solutions or using a very polar solvent for washing can lead to significant product loss.[1][3]

  • Solution:

    • Crystallization: Ensure the reaction mixture is sufficiently cooled (e.g., to 0°C) to maximize the precipitation of carbohydrazide.[4]

    • Washing: Wash the filtered crystals with a minimally polar solvent in which carbohydrazide has low solubility, such as cold ethanol.[4]

ParameterRecommended RangeRationale
Temperature 95°C - 120°C (one-step)Ensures reaction goes to completion.
< 80°C (two-step)Minimizes side reactions and impurity formation.[6]
Reaction Time 4 - 6 hoursAllows for complete conversion.[5]
Hydrazine:Carbonate Ratio ~2.2 : 1Drives the reaction to completion.
Crystallization Temperature 0°CMaximizes product precipitation.[4]
Issue 2: Product Impurity and Decomposition

Q: My carbohydrazide product is off-color and seems to decompose over time. What causes this and how can I obtain a purer, more stable product?

A: Product impurity is a known issue, particularly in one-step, high-temperature syntheses, and can lead to instability.[5] The key is to control the reaction conditions to minimize the formation of byproducts.

1. Side Reactions at High Temperatures
  • Causality: Running the reaction at excessively high temperatures can promote the formation of unwanted side products. While the exact structures of all impurities are not always well-defined, they can compromise the stability of the final product.[5]

  • Solution: Two-Stage Reaction Protocol A two-stage reaction at a lower temperature is a proven method for producing higher purity carbohydrazide.[6]

    Step-by-Step Protocol for High-Purity Carbohydrazide:

    • Stage 1 (Carbazate Formation): React hydrazine with the dialkyl carbonate at a temperature below 80°C. This favors the formation of the alkyl carbazate intermediate while minimizing side reactions.

    • Alcohol Removal: After the initial reaction, remove the alcohol byproduct under vacuum.

    • Stage 2 (Carbohydrazide Formation): Add a second portion of hydrazine to the reaction mixture and continue to react at a temperature below 80°C.

    • Isolation: Once the reaction is complete, cool the mixture to induce crystallization. Filter the product, wash with cold ethanol, and dry under vacuum.[4]

TroubleshootingWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Implementation Problem Low Yield or Impure Product Check_Conditions Review Reaction Parameters: - Temperature - Time - Molar Ratios Problem->Check_Conditions Check_Workup Examine Isolation & Purification: - Crystallization Temperature - Washing Solvent Problem->Check_Workup Optimize_Reaction Implement Two-Stage Synthesis (T < 80°C) Check_Conditions->Optimize_Reaction Improve_Workup Cool to 0°C for Crystallization Wash with Cold Ethanol Check_Workup->Improve_Workup Verify_Purity Characterize Product: - HPLC-MS - IR Spectroscopy - Melting Point Optimize_Reaction->Verify_Purity Improve_Workup->Verify_Purity

Caption: Troubleshooting workflow for carbohydrazide synthesis.

Issue 3: Difficulty in Product Characterization

Q: I have synthesized a white solid, but I'm unsure of its purity. What analytical methods should I use?

A: Proper characterization is essential to confirm the identity and purity of your carbohydrazide.

  • Melting Point: Pure carbohydrazide has a melting point of approximately 153-154°C, and it decomposes upon melting.[1][3][8] A broad or depressed melting point is indicative of impurities.

  • Infrared (IR) Spectroscopy: The IR spectrum of carbohydrazide shows characteristic absorption bands. Key peaks to look for include:

    • N-H stretching vibrations around 3303-3358 cm⁻¹

    • C=O (carbonyl) stretching vibration around 1639 cm⁻¹

    • N-H bending vibration around 1539 cm⁻¹[4]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique for assessing purity and identifying any byproducts.[9]

  • Elemental Analysis (CHN): The theoretical elemental composition of carbohydrazide (CH₆N₄O) is approximately 13.33% Carbon, 6.71% Hydrogen, and 62.19% Nitrogen.[4] Comparing your experimental results to these values provides a quantitative measure of purity.

  • Volumetric Titration and Polarography: For quantitative determination at different concentration levels, methods such as titration with bromate or differential pulse polarography can be employed.[10]

References

  • CARBOHYDRAZIDE. Ataman Kimya. [Link]

  • Carbohydrazide. Ataman Kimya. [Link]

  • Carbohydrazide. Wikipedia. [Link]

  • Process for making carbohydrazide. (1986).
  • Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use. (2025). BLi-T. [Link]

  • Process for making carbohydrazide. (1985).
  • Preparation of carbohydrazide. PrepChem.com. [Link]

  • Al-Ameeri, A. S., et al. (2019). Carbohydrazide vs Hydrazine: A Comparative Study. ResearchGate. [Link]

  • Carbohydrazide - analysis. Analytice. [Link]

  • Galeano-Díaz, T., et al. (1995). Determination of carbohydrazide at trace and subtrace levels. PubMed. [Link]

  • Carbohydrazide | CAS 497-18-7 | Supplier. Connect Chemicals. [Link]

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Troubleshooting poor solubility of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide

Introduction

Welcome to the technical support guide for 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide. This molecule is a member of the imidazo[2,1-b]thiazole class of heterocyclic compounds, a scaffold that is of significant interest in medicinal chemistry and drug development due to its diverse biological activities.[1][2] Researchers working with this compound may encounter challenges with its low aqueous solubility, a common issue for planar, rigid heterocyclic structures that can hinder assay development, formulation, and bioavailability assessment.[3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting steps to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to overcome solubility challenges. Our goal is to explain the causality behind experimental choices, ensuring you can make informed decisions to advance your research.

Part 1: Foundational Knowledge & FAQs

This section addresses the fundamental physicochemical properties of the compound that underpin its solubility behavior.

Q1: What are the key physicochemical properties of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide?

Understanding the basic properties of a molecule is the first step in troubleshooting its solubility. The structure combines a planar, fused heterocyclic ring system with a flexible carbohydrazide group.

PropertyValueSource / Method
Molecular Formula C₇H₈N₄OS[4]
Molecular Weight 196.23 g/mol [5]
Structure Imidazo[2,1-b]thiazole core with methyl and carbohydrazide substituents[4]
Predicted XlogP 0.2 to 2.3[4][6]
Hydrogen Bond Donors 2 (from -NH-NH₂)[4]
Hydrogen Bond Acceptors 4 (from N, O, S atoms)[4]

The XlogP value, a measure of lipophilicity, is in a range that suggests moderate hydrophobicity. While not extreme, the rigid, planar nature of the fused ring system can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state, a common issue for "brick-dust" type molecules.[3][7]

Q2: Why is this compound likely to be poorly soluble in neutral aqueous buffers?

The poor aqueous solubility stems from a combination of factors:

  • High Crystal Lattice Energy: Planar aromatic systems like the imidazo[2,1-b]thiazole core can stack efficiently, forming a highly stable crystal lattice that requires significant energy to break. This is often a primary barrier to dissolution for such molecules.[7]

  • Moderate Lipophilicity: The molecule is not highly polar, limiting its favorable interactions with water molecules.

  • Ionization State: At neutral pH (e.g., in PBS pH 7.4), the molecule is largely un-ionized. Ionization at acidic or basic pH can dramatically increase aqueous solubility, a principle that is key to troubleshooting.[8][9]

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides direct answers and step-by-step protocols for common solubility problems encountered in the lab.

Q3: My compound won't dissolve. How do I prepare a concentrated stock solution?

For poorly water-soluble compounds, creating a concentrated stock solution in an organic solvent is the standard first step.

Answer: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose. It is a powerful, water-miscible organic solvent capable of dissolving a wide range of organic molecules.[10] If DMSO is not compatible with your downstream assay, other options include N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Weigh Compound: Accurately weigh 1.96 mg of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide (MW = 196.23 g/mol ).

  • Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO to the vial containing the compound.

  • Promote Dissolution: Cap the vial tightly. Vortex vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication (5-10 minutes) can be applied.

  • Visual Inspection: Ensure the solution is completely clear with no visible particulates. If particulates remain, the concentration may be too high. Try diluting with more DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.

Q4: My compound precipitates when I dilute my DMSO stock into aqueous buffer. How do I fix this?

This is a very common issue known as antisolvent precipitation.[11] The compound is soluble in DMSO but crashes out when the solution becomes predominantly aqueous, as water is an "antisolvent" for the compound.[12]

Answer: There are several strategies to overcome this:

  • Decrease Final Concentration: The simplest solution is to test if the compound is soluble at a lower final concentration in your assay.

  • Increase DMSO in Final Solution: Many cell-based assays can tolerate up to 0.5% or even 1% DMSO. Increasing the final DMSO concentration may keep the compound in solution. However, always run a vehicle control to check for solvent toxicity.[13]

  • Use an Intermediate Dilution Step: Instead of diluting directly from a high-concentration DMSO stock into buffer, make an intermediate dilution in a solution containing a co-solvent.

  • Utilize Co-solvents: A co-solvent is a water-miscible organic solvent that, when added in a small percentage to an aqueous solution, increases the solubility of a hydrophobic compound.[14][15]

G cluster_0 Initial Checks cluster_1 Formulation Strategies start Precipitation observed upon dilution of DMSO stock check1 Is final concentration too high? Try lower concentration. start->check1 Investigate check2 Can assay tolerate more DMSO? (e.g., 0.5% final) check1->check2 If still precipitates end_node Clear Solution Achieved check1->end_node Success strategy1 pH Adjustment (See Q5) check2->strategy1 If still precipitates or DMSO is toxic check2->end_node Success strategy2 Co-solvent Screening (See Q6) strategy1->strategy2 If pH is not effective or not an option strategy1->end_node Success strategy2->end_node Success

Caption: Troubleshooting workflow for antisolvent precipitation.

Q5: How does pH affect the solubility of this compound, and how can I optimize it?

Answer: The structure of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide contains nitrogen atoms within the heterocyclic system that are basic and can be protonated at acidic pH. The carbohydrazide moiety also has ionizable groups. Adjusting the pH of your aqueous buffer can ionize the molecule, creating a charged species that is often significantly more water-soluble.[9][16] For nitrogen heterocycles, moving to an acidic pH (e.g., pH 2-5) is often the most effective strategy.[17]

  • Prepare Buffers: Prepare a series of buffers across a pH range (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0). Use buffers with appropriate buffering capacity for each range (e.g., HCl for pH 2, acetate for pH 4, phosphate for pH 6-7.4, borate for pH 9).

  • Add Compound: To 1 mL of each buffer, add a small, consistent amount of the solid compound (e.g., enough for a target concentration of 1 mg/mL). Alternatively, add a small volume (e.g., 10 µL) of a concentrated DMSO stock to each buffer.

  • Equilibrate: Tightly cap the vials and shake or rotate them at room temperature for 24 hours to allow them to reach equilibrium.

  • Separate: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved solid.

  • Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Analyze: Plot the measured solubility (e.g., in µg/mL) against the pH to identify the optimal pH range for dissolution.

Q6: What are co-solvents, and how can I use them for my in vitro assay?

Answer: Co-solvents are agents like polyethylene glycol 400 (PEG-400), propylene glycol (PG), or ethanol that "reduce the polarity of water," effectively making the aqueous environment more hospitable to hydrophobic molecules.[15][18] They are a cornerstone of formulation for poorly soluble compounds.[19][20]

This protocol aims to find a vehicle (buffer + co-solvent) that can keep the compound soluble when diluted from a DMSO stock.

  • Prepare Co-solvent Blends: Prepare a set of aqueous assay buffers containing different percentages of a co-solvent. For example:

    • Buffer A: 95% Assay Buffer + 5% PEG-400

    • Buffer B: 90% Assay Buffer + 10% PEG-400

    • Buffer C: 95% Assay Buffer + 5% Ethanol

    • Buffer D: 90% Assay Buffer + 10% Ethanol

  • Perform Dilution: Take your concentrated DMSO stock (e.g., 10 mM). Add a small volume (e.g., 2 µL) to a larger volume of each co-solvent blend (e.g., 98 µL) to achieve your final desired concentration.

  • Observe and Compare: Vortex briefly and visually inspect for precipitation immediately and after 1-2 hours. Compare the clarity of the solutions to a control (diluting the DMSO stock into the buffer with no co-solvent).

  • Validate in Assay: Once you identify a co-solvent blend that maintains solubility, you must run a vehicle control (the co-solvent blend without your compound) in your assay to ensure it does not interfere with the experimental results.

Co-solventTypical % (v/v)ProsCons
PEG-400 5 - 20%Low toxicity, widely used in formulations.Can be viscous at higher concentrations.
Propylene Glycol 5 - 20%Good solubilizer, low toxicity.May have slight antimicrobial properties.
Ethanol 1 - 10%Strong solubilizer, volatile.Can be toxic to cells at >1-2%; may denature proteins.
Cremophor® EL 1 - 5%Excellent solubilizer for very difficult compounds.Can have significant biological effects and toxicity.

Summary & Key Takeaways

Troubleshooting the solubility of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide requires a systematic approach.

  • Start with an Organic Stock: Always begin by creating a concentrated stock in a strong organic solvent like DMSO.

  • Address Precipitation Systematically: When diluting into aqueous media, antisolvent precipitation is common. Address it by first checking concentration, then exploring pH modification and co-solvents.

  • Leverage pH: The compound's heterocyclic nature strongly suggests that its solubility will be pH-dependent. An acidic environment is a logical first choice to explore for enhancement.

  • Use Co-solvents Methodically: Screen a small panel of common co-solvents (PEG-400, PG) at various concentrations to find a compatible formulation.

  • Always Use Vehicle Controls: Whenever you modify the solvent (e.g., by adding co-solvents or shifting pH), you must confirm that the vehicle itself does not impact your experimental outcome.

By applying these principles and protocols, researchers can effectively overcome the solubility challenges associated with this compound and generate reliable, reproducible data.

References

  • PubChem. 6-Methylimidazo(2,1-b)thiazole-5-carbohydrazide. National Center for Biotechnology Information. [Link]

  • Pawar, P. et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC, NIH. [Link]

  • Shafique, S. et al. (2022). Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives. PubMed. [Link]

  • Kumar, S. et al. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Boström, J. et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC, NIH. [Link]

  • GlaxoSmithKline. The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. Stax. [https://stax. GSK/dataset/2012/1/files/nc580m649/The-precipitation-of-candidate-drugs-on-mixing-DMSO-stock-solutions-with-aqueous-buffers.pdf]([Link]. GSK/dataset/2012/1/files/nc580m649/The-precipitation-of-candidate-drugs-on-mixing-DMSO-stock-solutions-with-aqueous-buffers.pdf)

  • Patel, M. R. et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Kalepu, S. & Nekkanti, V. (2015). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC, PubMed Central. [Link]

  • Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

  • Gualdani, R. et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Eldehna, W. M. et al. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. MDPI. [Link]

  • Google Patents. (2006).
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  • Eldehna, W. M. et al. (2024). Design, Synthesis and Biological Assessment of N'-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides. Semantic Scholar. [Link]

  • Taylor & Francis. (2019). Cosolvent – Knowledge and References. [Link]

  • Outsourced Pharma. (2025). Formulation Strategies For Poorly Soluble Molecules. [Link]

  • Barham, N. B. et al. (2019). Expedient access to saturated nitrogen heterocycles by photoredox cyclization of imino-tethered dihydropyridines. RSC Publishing. [Link]

  • Di, L. et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC, NIH. [Link]

  • Taylor & Francis. (2025). Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. [Link]

  • Drug Development & Delivery. (2020). SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule. [Link]

  • Catalent. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • MDPI. Special Issue : Cyclic and Heterocyclic Compounds in Drug Synthesis and Delivery. [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]

  • Sander, R. (2023). Compilation of Henry's law constants (version 5.0.0) for water as solvent. Atmos. Chem. Phys.[Link]

  • MolPort. N'-[(2-hydroxyphenyl)methylidene]-6-methylimidazo[2,1-b][1][4]thiazole-5-carbohydrazide. [Link]

  • Atwell, G. J. et al. (2008). New Antitumor Imidazo[2,1-b]thiazole Guanylhydrazones and Analogues. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Savjani, K. T. et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Reddit. (2025). Compund dilution in DMSO. r/labrats. [Link]

  • Rivera-Islas, J. et al. (2022). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

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  • Yurttaş, L. et al. (2012). Synthesis of Some New 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide Derivatives and Their Antimicrobial Activities. ResearchGate. [Link]

  • PubChemLite. 6-methylimidazo[2,1-b][1][4]thiazole-5-carbonitrile. [Link]

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Technical Support Center: Overcoming Cancer Cell Resistance with Imidazothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for researchers investigating imidazothiazole derivatives as a strategy to overcome resistance in cancer cells. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experiments. My goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your research.

Part 1: Foundational Knowledge & Experimental Design

This section addresses common initial questions regarding the use of imidazothiazole derivatives in cancer research.

Q1: What are imidazothiazole derivatives and why are they promising for overcoming cancer drug resistance?

A1: Imidazothiazole derivatives are a class of heterocyclic compounds built on a fused imidazole and thiazole ring structure.[1] This core scaffold is found in established drugs like Levamisole (an immunomodulator) and Nocodazole (a tubulin inhibitor), highlighting its biological activity.[1] Their promise in oncology, particularly against resistant cancers, stems from their ability to engage multiple, distinct cellular targets.[2] Instead of relying on a single mechanism that cancer cells can easily circumvent, these derivatives often act as:

  • Kinase Inhibitors: Many derivatives inhibit key survival signaling pathways that are hyperactivated in resistant cancers, such as the PI3K/Akt/mTOR and RAF/MEK/ERK pathways.[3][4] By shutting down these pro-survival signals, they can re-sensitize cells to apoptosis.

  • Tubulin Polymerization Inhibitors: Several imidazothiazole compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics.[5][6] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[1][6] This mechanism can be effective against resistance developed to other microtubule-targeting agents like taxanes.

  • Inducers of Apoptosis: Through various mechanisms, these compounds can trigger programmed cell death, a process that resistant cancer cells are adept at evading.[5]

This multi-targeted approach provides a robust strategy for tackling the complex and redundant survival mechanisms of drug-resistant tumors.[2]

Q2: I am starting a new project. How do I select the appropriate cancer cell line and a starting concentration for my imidazothiazole derivative?

A2: This is a critical first step that defines the success of your study.

Cell Line Selection:

  • Mechanism-Based Choice: If your derivative is a putative B-RAF inhibitor, you should use a cell line with a known B-RAF mutation (e.g., A375 melanoma).[6] For investigating PI3K/Akt pathway inhibition, cell lines with known PTEN loss or PIK3CA mutations (e.g., MCF-7, HGC-27) are appropriate.[7][8]

  • Resistance Model: To study the overcoming of resistance, use a pair of sensitive and resistant cell lines (e.g., K562 and its doxorubicin-resistant counterpart, K562/ADM).[9] Alternatively, you can use cell lines known for their intrinsic resistance to standard chemotherapeutics.

  • Tissue of Origin: Consider the intended clinical application. Using well-characterized lung (A549), breast (MCF-7, MDA-MB-231), or prostate (DU-145) cancer cell lines allows for better comparison with existing literature.[5][6]

Starting Concentration:

  • Literature Review: The most reliable starting point is published data. As shown in the table below, IC50 values (the concentration required to inhibit 50% of cell growth) can vary widely based on the specific derivative and cell line.

  • Dose-Response Curve: It is essential to perform a dose-response experiment to determine the IC50 for your specific compound and cell line. A good starting range is typically from 0.01 µM to 100 µM, using logarithmic dilutions.

Imidazothiazole Derivative Type Cancer Cell Line Reported IC50 (µM) Mechanism/Target Reference
Imidazothiazole-Triazole ConjugateA549 (Lung)0.778 - 0.924Tubulin Polymerization Inhibition[1]
Imidazothiazole-BenzimidazoleA549 (Lung)1.09Tubulin Polymerization Inhibition[6]
Aryl Hydrazole-ImidazothiazoleMDA-MB-231 (Breast)1.65G0/G1 Arrest, Apoptosis[5]
Quinoline-Substituted ImidazothiazoleMCF-7 (Breast)4.6Tubulin Polymerization Inhibition[5]
Imidazothiazole-Thiazolidinone HybridA549 (Lung)10.74EGFR Inhibition[3]

Part 2: Troubleshooting Core Experimental Assays

This section provides detailed troubleshooting for common assays used to characterize the effects of imidazothiazole derivatives.

Scenario 1: Cell Viability Assays (e.g., MTT, XTT)

Q3: My MTT assay results are inconsistent. The replicates have high variability and the results don't match what I see under the microscope. What's going wrong?

A3: This is a frequent issue with tetrazolium-based assays. The problem often lies in either the experimental setup or a misunderstanding of what the assay measures. The MTT assay measures mitochondrial reductase activity, which is a proxy for cell viability, not a direct count of live cells.[10][11]

Troubleshooting Steps & Causality:

  • Check for Formazan Crystal Issues:

    • Problem: You observe an uneven distribution of purple formazan crystals, or the crystals are not fully dissolved.

    • Causality: Formazan crystals are insoluble in aqueous solutions and require complete solubilization in an organic solvent (like DMSO or isopropanol) for accurate absorbance readings. Incomplete dissolution is a major source of error.[12]

    • Solution: After adding the solubilization buffer, ensure the crystals are fully dissolved by pipetting up and down thoroughly or placing the plate on a shaker for 5-10 minutes. Visually inspect each well before reading the plate.

  • Evaluate Seeding Density and "Edge Effects":

    • Problem: Wells on the perimeter of your 96-well plate show different results than the interior wells.

    • Causality: The outer wells are prone to evaporation and temperature changes, which alters cell growth and compound concentration, a phenomenon known as the "edge effect."[13][14]

    • Solution: Mitigate this by not using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[13] Always perform a cell titration experiment to find the optimal seeding density where cells are in a logarithmic growth phase at the end of the experiment.[13]

  • Consider Compound Interference:

    • Problem: Your compound might be directly reacting with MTT or inhibiting cellular reductases without killing the cells.

    • Causality: Some chemical compounds can reduce MTT non-enzymatically or alter the metabolic state of the cell, leading to false positives or negatives.[10]

    • Solution: Run a control plate with your compound in cell-free media to check for direct MTT reduction. If you suspect metabolic interference, validate your results with an alternative viability assay that has a different readout, such as a trypan blue exclusion assay (which measures membrane integrity) or a crystal violet assay (which stains total adherent biomass).[5][10]

Scenario 2: Apoptosis Assays (Annexin V/PI Staining)

Q4: My Annexin V/PI flow cytometry data is confusing. I see a large population of Annexin V- / PI+ cells (necrosis) in my treated sample, but very few Annexin V+ / PI- cells (early apoptosis). Why am I missing the early apoptotic stage?

A4: This is a classic sign that your experimental conditions may be too harsh or the timing is off. The Annexin V/PI assay provides a snapshot in time of a dynamic process.

Troubleshooting Steps & Causality:

  • Optimize Treatment Concentration and Duration:

    • Problem: The compound concentration is too high or the incubation time is too long.

    • Causality: A very potent compound can push cells rapidly through apoptosis into secondary necrosis or primary necrosis, causing them to become PI positive without a prolonged period of being only Annexin V positive.[15] You are essentially capturing the cells too late.

    • Solution: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) and use a lower concentration of your compound (e.g., at or slightly above its IC50). This will slow down the process and allow you to capture the transient early apoptotic population.

  • Review Your Cell Handling Technique:

    • Problem: Even your untreated control shows a significant PI-positive population.

    • Causality: Over-trypsinization, harsh pipetting, or high-speed centrifugation can cause mechanical damage to the cell membrane, leading to false PI uptake.[16] Additionally, Annexin V binding is calcium-dependent, and using a trypsin solution containing EDTA can interfere with the staining by chelating Ca2+.[17]

    • Solution: Handle cells gently. Use a non-EDTA cell dissociation buffer if possible, or wash cells thoroughly with PBS after trypsinization. Centrifuge at a lower speed (e.g., 200-300 x g).

  • Check Flow Cytometer Settings:

    • Problem: The populations are not well-separated.

    • Causality: Incorrect voltage settings or compensation can cause signal bleed-through between the FITC (Annexin V) and PE/PerCP (PI) channels.

    • Solution: Always run single-stained controls (Annexin V only, PI only) and an unstained control to set up your voltages and compensation matrix correctly before running your experimental samples.[18]

start Unexpected Apoptosis Results q1 High PI+ population in untreated control? start->q1 q2 Treated sample shows mostly late apoptosis/necrosis? start->q2 q3 Poor separation of cell populations? start->q3 cause1 Cause: Harsh cell handling (over-trypsinization, high-speed spin) q1->cause1 Yes cause2 Cause: Treatment too potent or incubation too long. q2->cause2 Yes cause3 Cause: Incorrect cytometer voltages or compensation. q3->cause3 Yes sol1 Solution: Use gentle pipetting, reduce centrifuge speed, use non-EDTA dissociation buffer. cause1->sol1 sol2 Solution: Perform a time-course and dose-response experiment. Use lower concentration. cause2->sol2 sol3 Solution: Run single-stain controls to set proper compensation. cause3->sol3 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates via PIP3 mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits (via P) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Casp9 Caspase-9 Bcl2->Casp9 Inhibits Apoptosis Apoptosis Casp9->Apoptosis Initiates Compound Imidazothiazole Derivative Compound->Akt Inhibits

Caption: Inhibition of the PI3K/Akt survival pathway by an imidazothiazole derivative.

Part 3: General Laboratory Practice Workflow

To ensure reproducibility and robustness in your findings, a standardized workflow is essential.

cluster_setup Phase 1: Setup cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A 1. Select Resistant & Sensitive Cell Lines B 2. Culture Cells to Logarithmic Growth Phase A->B C 3. Seed Cells in Multi-well Plates B->C D 4. Treat with Imidazothiazole Derivative (Dose-Response) C->D E 5. Incubate for Defined Timepoints (e.g., 24-72h) D->E F 6. Perform Viability Assay (e.g., MTT) to find IC50 E->F G 7. Perform Mechanistic Assays (Apoptosis, Cell Cycle) at IC50 F->G H 8. Perform Protein Analysis (Western Blot) for Target Validation G->H

Caption: A generalized workflow for characterizing imidazothiazole derivatives.

This guide provides a starting point for troubleshooting your experiments. Remember that each compound and cell line is unique. Meticulous record-keeping, the use of appropriate controls, and validating findings with orthogonal assays are the cornerstones of high-quality, reproducible science.

References

  • From Bench to Bedside: What Do We Know about Imidazothiazole Deriv
  • Imidazoles as potential anticancer agents (2021). PubMed Central.
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases (2024). MDPI.
  • Biological Applications of Imidazothiazole Scaffolds: A Current Review (2022). JACS Directory.
  • A Review on the Synthesis and Anticancer Potentials of Imidazothiazole Deriv
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies (2020). PubMed Central.
  • Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays (2025). Elabscience.
  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays (2025). BenchChem.
  • Why MTT assay not working ? (2018).
  • Analysis and Solution of Common Problems in Annexin V Detection (2016). Elabscience.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • What is wrong with my Annexin V and PI staining cell cytometry experiment? (2015).
  • Cell viability assay: Problems with MTT assay in the solubilization step (2024).
  • Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells (2018). EdSpace@Sheridan.
  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism (2023). PubMed.
  • struggling with MTT assay (2022). Reddit.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Assaying cell cycle status using flow cytometry (2014). PubMed Central.
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis (2021).
  • 1.2 Western Blot and the mTOR Pathway (2019). eCampusOntario Pressbooks.
  • Annexin V PI Staining Guide for Apoptosis Detection (2024). Boster Biological Technology.
  • Enhancing Chemotherapeutic Efficacy in Lung Cancer Cells Through Synergistic Targeting of the PI3K/AKT Pathway with Small Molecule Inhibitors (2023). MDPI.

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Technical Support Center: Enhancing the Biological Activity of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in leveraging this versatile scaffold for therapeutic innovation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower your research and development efforts. Our focus is to provide not just procedural steps, but the underlying scientific rationale to inform your experimental design and interpretation of results.

I. Foundational Knowledge & Core Concepts

The 6-methylimidazo[2,1-b]thiazole core is a privileged heterocyclic system known for a wide array of biological activities, including anticancer, antimicrobial, and anthelmintic properties.[1] The carbohydrazide moiety at the 5-position serves as a versatile synthetic handle, allowing for the creation of diverse libraries of derivatives with potentially enhanced biological activities.

Frequently Asked Questions (FAQs): The Basics

Q1: What are the primary known biological activities of the 6-methylimidazo[2,1-b]thiazole scaffold?

A1: The imidazo[2,1-b]thiazole nucleus is a key component in a variety of biologically active compounds. Its derivatives have demonstrated a broad spectrum of activities, including:

  • Anticancer: Inhibition of various cancer cell lines through mechanisms such as tubulin polymerization inhibition and kinase inhibition (e.g., VEGFR-2, B-Raf).[2][3]

  • Antimicrobial: Activity against a range of bacteria and fungi, including drug-resistant strains.[1][2]

  • Antitubercular: Inhibition of Mycobacterium tuberculosis.[1]

  • Antiviral: Activity against various viruses.[1]

  • Anthelmintic: As seen in the well-known drug Levamisole, which shares the core imidazo[2,1-b]thiazole structure.[1]

Q2: Why is the carbohydrazide group at the 5-position a good starting point for derivatization?

A2: The carbohydrazide (-CONHNH₂) group is a highly reactive and versatile functional group for several reasons:

  • Nucleophilicity: The terminal -NH₂ group is a potent nucleophile, readily reacting with electrophiles like aldehydes, ketones, and isocyanates to form stable hydrazones and semicarbazones, respectively.

  • Hydrogen Bonding: The carbohydrazide moiety can act as both a hydrogen bond donor and acceptor, which can be crucial for binding to biological targets.

  • Scaffold for Heterocycle Formation: It can serve as a precursor for the synthesis of various five-membered heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, further expanding chemical diversity.

II. Synthesis and Derivatization: Protocols & Troubleshooting

A common strategy to enhance the biological activity of the core molecule is through the synthesis of derivatives. Below is a detailed protocol for the synthesis of the parent 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide and a general approach for its subsequent derivatization.

Experimental Protocol 1: Synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide

This synthesis is a two-step process starting from 2-aminothiazole.

Step 1: Synthesis of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiazole (1 equivalent) in a suitable solvent such as ethanol or 1,2-dimethoxyethane.

  • Addition of Reagent: To this solution, add ethyl 2-chloroacetoacetate (1 equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate as a solid.

Step 2: Conversion to 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide

  • Reaction Setup: Suspend the ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

  • Addition of Hydrazine: Add hydrazine hydrate (a 5-10 fold excess) to the suspension.

  • Reflux: Heat the mixture to reflux for 4-6 hours. The reaction should become homogeneous as it progresses. Monitor by TLC.

  • Work-up: After the reaction is complete, cool the mixture in an ice bath. The carbohydrazide product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain pure 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide.

Troubleshooting Synthesis

Q3: My yield of the ethyl ester in Step 1 is low. What could be the cause?

A3: Low yields in this step can often be attributed to several factors:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC. If starting material is still present, extend the reflux time.

  • Side Reactions: The presence of water can lead to hydrolysis of the ester. Ensure you are using dry solvents.

  • Purification Losses: During recrystallization, if the product is too soluble in the chosen solvent, you may lose a significant amount. Try using a mixed solvent system or a different solvent for recrystallization.

Q4: The conversion to the carbohydrazide in Step 2 is not working well.

A4: Common issues in this step include:

  • Insufficient Hydrazine: Ensure a sufficient excess of hydrazine hydrate is used to drive the reaction to completion.

  • Reaction Time: The reaction may require longer refluxing times. Monitor closely with TLC.

  • Product Solubility: The carbohydrazide may have some solubility in ethanol. Ensure the mixture is thoroughly cooled before filtration to maximize precipitation.

General Protocol for Derivatization: Synthesis of Hydrazones
  • Reaction Setup: Dissolve 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or acetic acid) with gentle heating.

  • Addition of Aldehyde/Ketone: Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid or hydrochloric acid) can be added to accelerate the reaction.

  • Reaction: Stir the mixture at room temperature or heat to reflux for 2-8 hours. The product often precipitates out of the solution upon formation.

  • Isolation and Purification: Cool the reaction mixture, collect the precipitate by filtration, wash with a cold solvent, and dry. The product can be further purified by recrystallization if necessary.

III. Enhancing Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The modification of the core structure is a key strategy to enhance biological activity and selectivity. The following table summarizes some observed SAR trends for imidazo[2,1-b]thiazole derivatives.

Modification Site Structural Change Observed Effect on Biological Activity Rationale
Hydrazone Moiety Introduction of aromatic/heteroaromatic aldehydesCan significantly enhance anticancer and antimicrobial activity. The nature and substitution pattern of the aromatic ring are critical.The added ring system can form additional interactions (e.g., π-π stacking, hydrogen bonds) with the target protein.
Hydrazone Moiety Formation of a spirothiazolidinone ringHas shown promising antitubercular activity.The rigid spirocyclic system may lock the molecule in a bioactive conformation.
Imidazo[2,1-b]thiazole Core Substitution at the 2- and 3-positionsCan modulate activity and selectivity.These positions are often exposed to the solvent and can be modified to improve physicochemical properties or introduce new binding interactions.
Imidazo[2,1-b]thiazole Core Introduction of a phenyl group at the 6-positionGenerally enhances lipophilicity and can improve cell permeability and target engagement.Increased lipophilicity can facilitate passage through cell membranes.
Visualization of Derivatization Strategy

Derivatization_Strategy cluster_reactions Derivatization Reactions Core 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide Aldehyde Aldehydes/ Ketones Isocyanate Isocyanates Cyclization Cyclizing Agents (e.g., CS₂) Derivatives Biologically Active Derivatives Hydrazones Hydrazones Aldehyde->Hydrazones Hydrazone Formation Semicarbazones Semicarbazones Isocyanate->Semicarbazones Semicarbazone Formation Heterocycles Heterocycles Cyclization->Heterocycles Heterocycle Formation Hydrazones->Derivatives Semicarbazones->Derivatives Heterocycles->Derivatives

Caption: General strategies for derivatizing the carbohydrazide moiety.

IV. Biological Assays: Protocols & Troubleshooting

Accurate and reproducible biological data is paramount in drug discovery. This section provides detailed protocols for common assays used to evaluate the activity of 6-methylimidazo[2,1-b]thiazole derivatives and troubleshooting tips for common issues.

Experimental Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Troubleshooting the MTT Assay

Q5: My blank wells (media only) have high absorbance readings.

A5: This can be due to:

  • Contamination: Microbial contamination can reduce the MTT reagent. Ensure sterile technique and check for contamination before adding the MTT reagent.

  • Phenol Red: The phenol red in some culture media can interfere with the assay. Use phenol red-free media if this is a persistent issue.

Q6: I'm seeing a lot of variability between replicate wells.

A6: This can be caused by:

  • Uneven Cell Seeding: Ensure a homogeneous cell suspension and careful pipetting to seed an equal number of cells in each well.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation. To minimize this, do not use the outer wells for experimental samples or ensure the incubator has adequate humidity.

  • Compound Precipitation: Poorly soluble compounds may precipitate in the media, leading to inconsistent concentrations. See the troubleshooting section on solubility below.

Experimental Protocol 3: VEGFR-2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during a kinase reaction, which is then converted to a luminescent signal.

  • Reagent Preparation: Prepare the kinase reaction buffer, VEGFR-2 enzyme, substrate (e.g., a poly(Glu, Tyr) peptide), and ATP solution.

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.

  • Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Troubleshooting Kinase Assays

Q7: The signal in my "no enzyme" control wells is very high.

A7: This indicates ATP contamination in your reagents. Use high-quality, ATP-free reagents and dedicated pipette tips to avoid cross-contamination.

Q8: The assay window (difference between positive and negative controls) is too small.

A8: This can be due to:

  • Inactive Enzyme: Ensure the kinase is stored properly and has not undergone multiple freeze-thaw cycles.

  • Suboptimal Reaction Conditions: Optimize the concentrations of ATP and substrate, as well as the incubation time, to ensure the reaction is in the linear range.

Experimental Protocol 4: Antimicrobial Activity (Microbroth Dilution for MIC Determination against M. tuberculosis)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The resazurin microtiter assay (REMA) is a commonly used colorimetric method for determining the MIC of compounds against M. tuberculosis.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv in Middlebrook 7H9 broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a drug-free control (growth control) and a sterile control (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Resazurin Addition: Add resazurin solution to each well.

  • Second Incubation: Re-incubate the plates for 24-48 hours.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Troubleshooting MIC Assays

Q9: I'm not seeing any growth in my positive control wells.

A9: This could be due to:

  • Inoculum Viability: Ensure the bacterial culture is viable and in the logarithmic growth phase before preparing the inoculum.

  • Incorrect Inoculum Density: A too-low inoculum density may result in no visible growth within the incubation period.

Q10: All my wells, including those with high compound concentrations, are showing growth.

A10: This may indicate:

  • Compound Inactivity: The compound may not be active against the tested strain.

  • Compound Degradation: The compound may be unstable in the culture medium.

  • Resistant Strain: The bacterial strain may be resistant to the compound.

V. Overcoming Common Hurdles: Solubility and Stability

A significant challenge in the development of heterocyclic compounds is their often-poor aqueous solubility.

Frequently Asked Questions (FAQs): Solubility and Stability

Q11: My compound is not dissolving in the assay medium. What can I do?

A11: Poor solubility can lead to inaccurate and irreproducible results. Here are some strategies to address this:

  • Co-solvents: Use a small percentage (typically <1%) of a water-miscible organic solvent like DMSO or ethanol in your final assay medium. Always include a vehicle control with the same concentration of the co-solvent.

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the medium can improve solubility.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 can help to solubilize hydrophobic compounds.

  • Structural Modification: In the long term, medicinal chemistry efforts can focus on introducing polar functional groups or ionizable centers into the molecule to improve its intrinsic solubility.

Q12: How can I assess the stability of my compounds?

A12: It is crucial to know if your compound is stable under the assay conditions.

  • Chemical Stability: Incubate the compound in the assay buffer or medium for the duration of the experiment. At various time points, analyze the sample by HPLC or LC-MS to check for degradation.

  • Freeze-Thaw Stability: Subject a stock solution of your compound to several freeze-thaw cycles and then analyze its purity and concentration to ensure it remains stable.

Decision-Making Flowchart for Solubility Issues

Caption: A workflow for addressing compound solubility issues in biological assays.

VI. References

  • A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER. Available at: [Link].

  • Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules. Available at: [Link].

  • SAR of imidazo[2,1-b][4][5][6]thiadiazole derivatives as antifungal agents. ResearchGate. Available at: [Link].

  • In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][4][5][6]thiadiazoles. Scientific Reports. Available at: [Link].

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. Available at: [Link].

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. Available at: [Link].

  • Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link].

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules. Available at: [Link].

Sources

Technical Support Center: Achieving Consistent Biological Assay Results

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Foundational Pillars of Assay Consistency

Before diving into specific assay troubleshooting, it's crucial to understand the universal principles that underpin reproducible research. These practices are applicable across various experimental platforms.

FAQ 1: My results are fluctuating between experiments. Where should I start my investigation?

When facing inter-experimental variability, it's best to start with the most fundamental components of your workflow. The root cause often lies in one of three areas: Reagents, Instrumentation, or Core Techniques.

A systematic approach to troubleshooting is essential. We recommend a "back-to-basics" review of your lab practices.

Troubleshooting Decision Workflow

Troubleshooting_Workflow cluster_Reagents Reagent Evaluation cluster_Instrumentation Instrumentation Checks cluster_Technique Technique & Protocol Start Inconsistent Results Observed Reagents Reagent Integrity Check Start->Reagents Assess Materials Instrumentation Instrument Performance Verification Reagents->Instrumentation If Reagents OK LotToLot Lot-to-Lot Variability? Reagents->LotToLot Storage Proper Storage & Handling? Reagents->Storage Stability Within Expiry & Stable? Reagents->Stability Technique Protocol & Technique Review Instrumentation->Technique If Instruments OK Calibration Calibration Up-to-Date? Instrumentation->Calibration Maintenance Preventive Maintenance Performed? Instrumentation->Maintenance Performance Performance Qualification Passed? Instrumentation->Performance Analysis Data Analysis & Interpretation Technique->Analysis If Technique OK SOP Adherence to SOP? Technique->SOP Pipetting Consistent Pipetting? Technique->Pipetting Environment Stable Lab Environment? Technique->Environment Conclusion Identify & Correct Root Cause Analysis->Conclusion Pinpoint Error LotToLot->Instrumentation Storage->Instrumentation Stability->Instrumentation Calibration->Technique Maintenance->Technique Performance->Technique SOP->Analysis Pipetting->Analysis Environment->Analysis

Caption: A logical workflow for troubleshooting inconsistent assay results.

FAQ 2: How critical are reagent storage and handling for reproducibility?

Extremely critical. Improper storage and handling of reagents can significantly impact their stability and performance, leading to inconsistent results.[1][2][3]

Key Considerations for Reagent Management:

ParameterBest PracticeRationale
Storage Temperature Adhere strictly to manufacturer's recommendations (e.g., -80°C, -20°C, 2-8°C).Protects against degradation of sensitive biomolecules. For instance, conjugated antibodies are often stored at 2-8°C to prevent damage from freezing.[2]
Freeze-Thaw Cycles Aliquot reagents into single-use volumes to minimize freeze-thaw cycles.[2][4]Repeated freezing and thawing can denature proteins and compromise reagent integrity.
Light Exposure Store light-sensitive reagents (e.g., fluorescent probes, some substrates) in the dark.[2][5]Prevents photodegradation and loss of signal.
Contamination Use aseptic techniques when handling sterile reagents. Avoid cross-contamination between reagents.Microbial or chemical contamination can interfere with the assay chemistry.[6]
Lot-to-Lot Variability Qualify new lots of critical reagents (e.g., antibodies, enzymes, cells) against the previous lot before use in critical studies.[7][8]Manufacturing differences between lots can lead to shifts in assay performance.[1][8]

Protocol for Qualifying a New Lot of a Critical Reagent (e.g., Primary Antibody):

  • Prepare Samples: Use a well-characterized control sample that is known to give a consistent signal.

  • Run Parallel Assays: On the same day, run the assay with both the old and the new lot of the antibody, keeping all other parameters identical.

  • Dilution Series: Test both antibody lots at a minimum of three different concentrations.

  • Data Comparison: Compare the signal-to-noise ratio, specificity (e.g., band pattern in a Western blot), and overall signal intensity.

  • Acceptance Criteria: The new lot should perform within a predefined acceptance range (e.g., ±20% of the signal from the old lot).

Section 2: Cell-Based Assay Troubleshooting

The dynamic nature of living cells introduces unique challenges to assay consistency.[9]

FAQ 3: My cell-based assay shows high well-to-well variability, especially at the edges of the plate ("edge effects"). What can I do?

Edge effects are a common problem in multi-well plates, often caused by differential evaporation and temperature gradients across the plate.[10]

Strategies to Mitigate Edge Effects:

StrategyImplementationRationale
Humidification Maintain a humidified incubator and use plates with low-evaporation lids.[10] Some researchers use a secondary containment with a water source.Reduces the rate of media evaporation from the wells, especially those on the periphery.
Edge Buffering Do not use the outer wells for experimental samples. Instead, fill them with sterile water, PBS, or media.[10]Creates a buffer zone that helps to insulate the inner experimental wells from temperature and evaporation gradients.
Plate Sealing Use breathable films to seal plates, which allow for gas exchange while minimizing evaporation.[10]Provides a physical barrier against evaporation.
Standardized Seeding Ensure a homogenous cell suspension and use a consistent, validated cell seeding technique.[10]Prevents initial variations in cell number per well.

Cell Culture Best Practices Workflow

Cell_Culture_Workflow Start Start Cell Culture Auth Authenticate Cell Line (e.g., STR Profiling) Start->Auth Contam Check for Contamination (Mycoplasma, etc.) Auth->Contam Passage Consistent Passaging (Avoid high passage numbers) Contam->Passage Seed Standardize Seeding Density Passage->Seed Incubate Monitor Incubation (Temp, CO2, Humidity) Seed->Incubate Assay Perform Assay Incubate->Assay

Caption: Key steps for maintaining consistent cell cultures for assays.

FAQ 4: How does cell passage number affect my assay results?

Cell passage number can significantly influence experimental outcomes.[11][12] As cells are cultured for extended periods, they can undergo phenotypic and genotypic drift, leading to changes in morphology, growth rate, and responsiveness to stimuli.[13]

Best Practices for Managing Passage Number:

  • Establish a Cell Bank: Create a master and working cell bank system. Thaw a new vial from the working bank when the current culture reaches a defined passage limit.

  • Define a Passage Limit: Empirically determine the maximum passage number for your specific cell line and assay beyond which you observe significant changes in your results.

  • Document Everything: Always record the passage number of the cells used in every experiment.

Section 3: Immunoassay (ELISA, Western Blot) Refinement

Immunoassays are susceptible to variability from multiple factors, including reagent quality and procedural inconsistencies.[1]

FAQ 5: I'm getting high background noise in my Western blots. What are the common causes?

High background can obscure your target signal and make quantification unreliable. The most common culprits are related to blocking, antibody concentrations, and washing steps.

Troubleshooting High Background in Western Blots:

Potential CauseRecommended Solution(s)
Incomplete Blocking Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Optimize the blocking agent (e.g., switch between non-fat milk and BSA).[14]
Antibody Concentration Too High Titrate your primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.[14]
Insufficient Washing Increase the number and/or duration of wash steps. Add a mild detergent like Tween-20 to the wash buffer to help remove non-specific binding.[14]
Cross-Reactivity Ensure your secondary antibody is not cross-reacting with the blocking agent (e.g., avoid using milk as a blocker if your system involves biotin).[14] Run a secondary antibody-only control.
Membrane Drying Ensure the membrane remains moist throughout the incubation and washing steps.[14]
FAQ 6: My ELISA results have a poor standard curve (low R² value). How can I improve it?

A reliable standard curve is the cornerstone of a quantitative ELISA. A low R² value indicates that the data points do not fit the regression model well, compromising the accuracy of your sample quantification.

Improving ELISA Standard Curve Performance:

  • Pipetting Precision: Ensure accurate and consistent pipetting, especially when preparing the serial dilutions for the standard curve. Pre-rinse pipette tips.[15]

  • Reagent Preparation: Prepare fresh standard dilutions for each assay. Ensure all reagents are at room temperature before use.[5]

  • Plate Washing: Inadequate washing can lead to high background and poor precision. Ensure all wells are washed thoroughly and consistently.[5]

  • Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol. Avoid stacking plates during incubation.[15]

  • Curve Fitting: Use the appropriate regression model for your assay (e.g., 4-parameter or 5-parameter logistic curve fit).

Section 4: Quantitative PCR (qPCR) Optimization

Reproducible qPCR data relies on high-quality templates and optimized reaction conditions.[16]

FAQ 7: My qPCR replicates are not consistent. What should I check?

Inconsistent Cq values between technical replicates are often a sign of poor optimization or pipetting inaccuracies.

Key Areas for Improving qPCR Reproducibility:

AreaActionRationale
Template Quality Ensure your nucleic acid template is pure and free of inhibitors (e.g., salts, ethanol, proteins).[17]Contaminants can inhibit the PCR reaction, leading to variable and delayed amplification.
Primer/Probe Design Use validated primer pairs with an optimal annealing temperature and check for primer-dimer formation.[17]Poor primer design can lead to inefficient amplification and non-specific products.
Primer Concentration Optimize the concentration of forward and reverse primers.[18]Suboptimal primer concentrations can limit the reaction efficiency.
Reaction Setup Use a master mix to minimize pipetting errors. Ensure thorough mixing of the reaction components.Reduces well-to-well variability in reagent concentrations.
Assay Efficiency Perform a standard curve to ensure the amplification efficiency is between 90-105%.[17][19]An efficient reaction is crucial for accurate and reproducible quantification.

Section 5: Statistical Validation and Data Integrity

Proper statistical analysis is essential to validate your assay and interpret your results correctly.

FAQ 8: How do I statistically validate the precision and accuracy of my assay?

Assay validation is a formal process to demonstrate that a method is suitable for its intended purpose.[20][21] Key parameters include precision, accuracy, linearity, and range.[22]

  • Precision refers to the closeness of agreement among a series of measurements. It is often expressed as the coefficient of variation (%CV).[22][23]

  • Accuracy is the closeness of the mean test results to the true value. It is often expressed as percent recovery or relative bias.[22]

For biological assays, regulatory guidelines like USP <1033> provide frameworks for validation.[22][24] This typically involves analyzing multiple replicates of samples at different concentration levels.[23] Statistical analysis often involves the use of confidence intervals to compare results against predefined acceptance criteria.[22][24]

References

  • Bio-Rad. (2017, April 13). Key Steps to Ensure Optimized and Reproducible qPCR Experiments. Bio-Radiations. [Link]

  • Li, X., et al. (2023, May 24). Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. PMC - NIH. [Link]

  • Bower, K. M. (2018, June 1). Statistical Assessments of Bioassay Validation Acceptance Criteria. BioProcess International. [Link]

  • Kallish, A., et al. Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. [Link]

  • Panteghini, M. (2009). Standardization in Clinical Enzymology. PMC - PubMed Central. [Link]

  • BTSOFT. (2024, September 27). Optimizing Lab Performance: The Power of Calibration and Preventive Maintenance. [Link]

  • The Calira blog. Best practices for lab equipment maintenance and calibration. [Link]

  • Biocompare. (2022, October 18). Immunoassay Troubleshooting. [Link]

  • EDRA Services. A Practical Approach to Biological Assay Validation. [Link]

  • SciSpace. Most common interferences in immunoassays. [Link]

  • The Royal Society of Chemistry. Protocol for enzyme assays. [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

  • Labtest. Reagents Storage and stability. Precautions and warnings. [Link]

  • LI-COR Biosciences. (2020, April 27). How to Achieve Quantitative Western Blot Data: a Step-by-Step Guide. [Link]

  • Globe Scientific. Improving Cell Culture Consistency: Best Practices and Tools for Reliable Results. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • ResearchGate. (2025, October 13). (PDF) Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. [Link]

  • Azure Biosystems. Western Blotting Guidebook. [Link]

  • Bio-Rad. qPCR Assay Design and Optimization. [Link]

  • Quantics Biostatistics. Bioassay Validation. [Link]

  • European Bioanalysis Forum. (2012, March 26). L4: Reagents and their stability - Link with tiered approach. [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Munro Scientific. How to Maintain and Calibrate Your Lab Equipment for Accurate Results. [Link]

  • ResearchGate. STANDARDIZATION OF ENZYME ASSAYS. [Link]

  • Fay, M. P., et al. Measuring Precision in Bioassays: Rethinking Assay Validation. PMC - NIH. [Link]

  • PraxiLabs. (2025, August 22). How to Analyze Western Blot Data. [Link]

  • Westburg Life Sciences. How to optimize qPCR in 9 steps?. [Link]

  • Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. National Institutes of Health. [Link]

  • Visser, A., et al. Reporting biological assay screening results for maximum impact. PMC - PubMed Central. [Link]

  • Haeckel, R. (2009, July 8). Analytical Variation in Immunoassays and its Importance for Medical Decision Making. [Link]

  • BTSOFT. (2024, January 5). 9 Steps to Enhancing Your Lab Equipment Calibration. [Link]

  • Ismail, A. A. Interferences in Immunoassay. PMC - PubMed Central - NIH. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Niles, A. L., et al. (2021, September 16). Treating Cells as Reagents to Design Reproducible Assays. PubMed. [Link]

  • FDCELL. (2025, July 23). USP〈1033〉Biological Assay Validation: Key Guidelines. [Link]

  • Boster Biological Technology. Western Blot Troubleshooting Guide. [Link]

  • Burlina, A. (1978). Standardization of Enzyme Assays: the Case of Amylase. [Link]

  • Ansh Labs. Troubleshooting Immunoassays. [Link]

  • Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays. [Link]

  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

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Validation & Comparative

A Comparative Analysis of the Anticancer Potential: 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide versus Sorafenib

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

In the landscape of oncology drug discovery, the pursuit of novel therapeutic agents with enhanced efficacy and specificity remains a paramount objective. This guide provides a detailed comparative analysis of the anticancer activity of a promising investigational compound, 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide, and the established multi-kinase inhibitor, Sorafenib. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, cytotoxic profiles, and the underlying signaling pathways they modulate.

Introduction: The Rationale for Comparison

Sorafenib, a small molecule inhibitor of several tyrosine protein kinases, including VEGFR and PDGFR, as well as Raf kinases, has been a stalwart in the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid cancer.[1][2] Its mechanism hinges on the dual blockade of tumor angiogenesis and cell proliferation.[3][4] The imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including notable anticancer properties.[5][6] The specific derivative, 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide, has been the subject of recent investigations, demonstrating significant potential as an anticancer agent. This guide synthesizes available data to draw a comparative preclinical profile of this novel compound against the clinical incumbent, Sorafenib.

In Vitro Anticancer Activity: A Head-to-Head Evaluation

The primary measure of a compound's intrinsic anticancer potential is its cytotoxic activity against various cancer cell lines. Recent studies have directly compared derivatives of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide with Sorafenib, providing valuable insights into their relative potencies.

Comparative Cytotoxicity in MCF-7 Breast Cancer Cells

A study focusing on the MCF-7 breast cancer cell line revealed that derivatives of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide exhibit potent anticancer activity, with IC50 values in a similar range to Sorafenib.[7] Specifically, the N'-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivative demonstrated an IC50 value of 8.38 µM, comparable to Sorafenib's IC50 of 7.55 µM in the same study.[7]

CompoundCell LineIC50 (µM)
N'-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazideMCF-78.38[7]
SorafenibMCF-77.55[7]
Activity in Other Cancer Cell Lines

While direct comparative data for the specific 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide against a broad panel of cell lines is still emerging, studies on other imidazo[2,1-b]thiazole derivatives have shown promising results. For instance, certain derivatives have demonstrated superior potency against the A375P human melanoma cell line when compared to Sorafenib.[8] This suggests that the imidazo[2,1-b]thiazole scaffold may offer a versatile platform for developing inhibitors with a distinct spectrum of activity.

Mechanistic Insights: Deconvoluting the Pathways to Cell Death

Understanding the mechanism of action is critical for the rational development of any anticancer agent. Both 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide and Sorafenib exert their effects through the modulation of key signaling pathways, albeit with some distinct characteristics.

Inhibition of Angiogenesis: Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Sorafenib is a known inhibitor of VEGFR-2.[4] Notably, derivatives of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide have also been shown to target this critical kinase.

In a direct enzymatic assay, N'-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide inhibited VEGFR-2 with an IC50 of 0.33 µM.[7] While Sorafenib was more potent in this assay with an IC50 of 0.09 µM, the data confirms that the imidazo[2,1-b]thiazole derivative is a potent inhibitor of this key angiogenic kinase.[7]

CompoundTargetIC50 (µM)
N'-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazideVEGFR-20.33[7]
SorafenibVEGFR-20.09[7]
Modulation of Cell Proliferation and Survival Pathways

Sorafenib acts as a multi-kinase inhibitor, most notably targeting the RAF/MEK/ERK signaling cascade, which is frequently hyperactivated in cancer and plays a central role in cell proliferation and survival.[3] By inhibiting both RAF kinases and receptor tyrosine kinases, Sorafenib delivers a two-pronged attack on tumor growth.

The 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide derivative, in addition to its anti-angiogenic effects, has been shown to induce apoptosis and cause cell cycle arrest. In MCF-7 cells, treatment with N'-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide led to:

  • An increase in the expression of pro-apoptotic proteins including Bax, caspase 8, caspase 9, and cytochrome C .[7]

  • A decrease in the expression of the anti-apoptotic protein Bcl-2 .[7]

  • Cell cycle arrest at the G2/M phase .[7]

These findings indicate that the imidazo[2,1-b]thiazole derivative activates the apoptotic machinery and halts cell division, contributing to its anticancer effects.

Signaling Pathway Comparison cluster_0 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide Derivative cluster_1 Sorafenib MITZ 6-Methylimidazo[2,1-b]thiazole- 5-carbohydrazide Derivative VEGFR2_MITZ VEGFR-2 MITZ->VEGFR2_MITZ Inhibits Apoptosis_MITZ Apoptosis Induction (↑Bax, Caspases, Cyto C; ↓Bcl-2) MITZ->Apoptosis_MITZ Induces CellCycle_MITZ G2/M Cell Cycle Arrest MITZ->CellCycle_MITZ Induces Sorafenib Sorafenib VEGFR2_S VEGFR-2 Sorafenib->VEGFR2_S Inhibits PDGFR_S PDGFR Sorafenib->PDGFR_S Inhibits RAF_S RAF Kinase Sorafenib->RAF_S Inhibits Angiogenesis_S Angiogenesis VEGFR2_S->Angiogenesis_S Promotes PDGFR_S->Angiogenesis_S MEK_S MEK RAF_S->MEK_S Activates ERK_S ERK MEK_S->ERK_S Activates Proliferation_S Cell Proliferation ERK_S->Proliferation_S Promotes

Figure 1: Comparative overview of the signaling pathways targeted by the 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide derivative and Sorafenib.

Experimental Methodologies: A Guide to Reproducible Research

To ensure the validity and reproducibility of the findings presented, this section outlines the standard protocols for the key assays used in the evaluation of these anticancer compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for the desired period (e.g., 48 or 72 hours).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT Assay Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate (48-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Add DMSO E->F G Read absorbance at 570 nm F->G

Figure 2: A simplified workflow for the MTT cell viability assay.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Protocol:

  • Add the VEGFR-2 enzyme, a specific substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound at various concentrations to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA-based detection with a phospho-specific antibody or luminescence-based assays that measure the remaining ATP.

  • Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cells with the test compound for a specified duration.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.

  • Wash the cells to remove the ethanol.

  • Treat the cells with RNase A to degrade RNA.

  • Stain the cells with Propidium Iodide (PI).

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis and Cell Cycle Analysis Workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis A1 Cell Treatment A2 Harvest Cells A1->A2 A3 Stain with Annexin V-FITC & PI A2->A3 A4 Flow Cytometry Analysis A3->A4 B1 Cell Treatment B2 Harvest & Fix in Ethanol B1->B2 B3 RNase Treatment B2->B3 B4 Stain with Propidium Iodide B3->B4 B5 Flow Cytometry Analysis B4->B5

Figure 3: Workflow for apoptosis and cell cycle analysis using flow cytometry.

Conclusion and Future Directions

The available preclinical data suggests that 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide and its derivatives represent a promising new class of anticancer agents. Their performance in in vitro models, particularly against the MCF-7 breast cancer cell line, is comparable to that of the established drug, Sorafenib. Mechanistically, these compounds share the ability to inhibit the key angiogenic kinase VEGFR-2, while also inducing apoptosis and cell cycle arrest through distinct intracellular signaling events.

While Sorafenib's multi-kinase inhibitory profile, particularly its targeting of the RAF/MEK/ERK pathway, has proven effective in certain cancer types, the development of resistance remains a clinical challenge. The unique mechanistic footprint of the 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives may offer an alternative therapeutic strategy or a potential combination partner to overcome such resistance.

Further research is warranted to expand the comparative analysis of these compounds across a broader range of cancer cell lines and, crucially, to evaluate their in vivo efficacy and safety profiles in preclinical animal models. Such studies will be instrumental in determining the translational potential of this exciting new class of anticancer agents.

References

  • Al-Ostath, A., et al. (2021). Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(10), 6877–6901.
  • El-Sayed, N. N. E., et al. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Pharmaceuticals, 17(2), 216.
  • Abdel-Wahab, B. F., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(9), 4328-4333.
  • Wilhelm, S. M., et al. (2006). Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. Cancer Research, 66(24), 11899-11906.
  • Llovet, J. M., et al. (2008). Sorafenib in advanced hepatocellular carcinoma. The New England Journal of Medicine, 359(4), 378-390.
  • Bayer HealthCare Pharmaceuticals Inc. (2013). NEXAVAR® (sorafenib) tablets, for oral use.
  • U.S. Food and Drug Administration. (2005). FDA Approves Nexavar for Advanced Kidney Cancer.
  • U.S. Food and Drug Administration. (2007).
  • U.S. Food and Drug Administration. (2013). U.S. FDA Approves NEXAVAR® (sorafenib)
  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129-3140.
  • Gedawy, E. M., et al. (2019). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER, 23(05).
  • Liu, L., et al. (2006). Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. Cancer Research, 66(24), 11899-11906.
  • Mohmound, H. K., et al. (2019). Anticancer Activity: Huda K. Mohmound et al (2019) were produced derivatives of imidazo[2,1-b]thiazoles in an attempt to identify novel heterocyclic chemicals. YMER, 23(05), 796.

Sources

A Comparative Guide to the Antimicrobial Spectrum of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and characterize novel antimicrobial agents has never been more critical. The heterocyclic compound 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide and its derivatives represent a promising scaffold in this pursuit. The imidazo[2,1-b]thiazole nucleus is a recurring motif in molecules demonstrating a wide array of biological activities, including antibacterial, antifungal, and antitubercular properties.[1][2] This guide provides a comprehensive analysis of the antimicrobial spectrum of derivatives of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide, presenting a framework for its evaluation and objective comparison against established antimicrobial agents.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only raw comparative data but also the underlying experimental rationale and detailed, standards-compliant protocols required for reproducible and verifiable research.

Principles of Antimicrobial Spectrum Determination

The cornerstone of evaluating a potential new antimicrobial is the determination of its Minimum Inhibitory Concentration (MIC) . The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A low MIC value indicates high potency. The antimicrobial spectrum is then defined by the range of microbial species against which the compound demonstrates significant activity.

To ensure data integrity and comparability across different studies and laboratories, standardized protocols are paramount. The methodologies outlined in this guide are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5]

Overall Experimental Workflow

The process of determining the antimicrobial spectrum is a systematic progression from initial screening to quantitative assessment. The workflow ensures that resources are focused on compounds with demonstrated activity and that the resulting data is robust and reliable.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: MIC Determination (Broth Microdilution) cluster_2 Phase 3: Data Analysis & Comparison A Synthesize & Purify Test Compound (6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide derivative) B Prepare Stock Solution (e.g., in DMSO) A->B D Perform Serial Dilutions of Compound in 96-Well Plates B->D C Culture Microbial Strains (Bacteria & Fungi) E Inoculate Wells with Standardized Microbial Suspension C->E D->E F Incubate Plates (e.g., 18-24h at 35-37°C) E->F G Determine MIC (Lowest concentration with no visible growth) F->G H Tabulate MIC Values for Test Compound G->H I Compare with MICs of Standard Antibiotics (e.g., Ciprofloxacin, Ampicillin) H->I J Define Antimicrobial Spectrum (Broad vs. Narrow-Spectrum) I->J

Caption: Workflow for Determining the Antimicrobial Spectrum.

Experimental Protocols for Susceptibility Testing

The following protocols describe the gold-standard methods for determining the MIC of a novel compound. The choice of method is critical; broth microdilution is favored for its efficiency and ability to generate quantitative MIC data for multiple agents simultaneously.

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from the CLSI M07 guidelines, which provide a standardized method for testing aerobic bacteria.[4]

Objective: To quantitatively determine the Minimum Inhibitory Concentration (MIC) of test compounds against a panel of microorganisms.

Materials:

  • Test compounds (e.g., 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives)

  • Standard antibiotics (e.g., Ciprofloxacin, Ampicillin) for comparison

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli) and Fungal strains (C. albicans)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile DMSO (for dissolving compounds)

Methodology:

  • Preparation of Compound Plates:

    • Prepare a stock solution of the test compound in DMSO (e.g., 1 mg/mL).

    • In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add the final diluted inoculum to each well of the compound plate, bringing the total volume to 100 µL per well.

    • Incubate the plates at 35-37°C for 18-24 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Causality and Trustworthiness: The use of a standardized inoculum (0.5 McFarland) is critical because the final result is highly dependent on the number of bacteria being tested. The inclusion of growth and sterility controls validates the experiment; growth in the positive control confirms the viability of the inoculum, while clarity in the negative control ensures the medium was not contaminated. This self-validating system is essential for trustworthy results.

Comparative Analysis: Antimicrobial Spectrum

The true measure of a novel compound's potential is its performance relative to existing therapies. The following data, derived from a study on newly synthesized derivatives of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide, illustrates its antimicrobial spectrum.[6][7] The study tested a panel of 14 derivatives; for clarity, we present the results for the two most active compounds (designated 4d and 4f in the source literature) alongside standard comparators.

Table 1: Comparative MIC Data (µg/mL) of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide Derivatives vs. Standard Antibiotics

MicroorganismATCC StrainTypeCompound 4d[6]Compound 4f[6]AmpicillinCiprofloxacin
Staphylococcus epidermidis12228Gram-positive19.5 39 0.25 - 10.25 - 1
Staphylococcus aureus6538Gram-positive>1250>12500.25 - 20.25 - 1
Escherichia coli8739Gram-negative>1250>12502 - 8≤0.25
Klebsiella pneumoniae4352Gram-negative>1250>12502 - 32≤0.25
Pseudomonas aeruginosa1539Gram-negative>1250>1250>32≤0.5
Candida albicans10231Fungus>1250>1250N/AN/A
Mycobacterium tuberculosisH37RvAcid-fast>1250>1250N/A0.25 - 1

(Note: Comparator MIC ranges are typical values sourced from CLSI/EUCAST documentation and may vary slightly.)

Interpretation of Results

The experimental data reveals a highly specific and narrow spectrum of activity for the tested derivatives of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide.

  • Potent but Specific Activity: The most significant finding is the activity of compounds 4d and 4f against Staphylococcus epidermidis, with MIC values of 19.5 µg/mL and 39 µg/mL, respectively.[6] While not as potent as ciprofloxacin or ampicillin, this demonstrates a clear inhibitory effect against this specific Gram-positive organism.

  • Narrow Spectrum: The compounds showed a lack of activity (MIC >1250 µg/mL) against the other tested Gram-positive (S. aureus), Gram-negative (E. coli, K. pneumoniae, P. aeruginosa), fungal (C. albicans), and mycobacterial (M. tuberculosis) strains.[6] This narrow spectrum can be advantageous, as it may reduce the disruption of the patient's normal microbiome compared to broad-spectrum antibiotics.[8]

  • Potential Applications: S. epidermidis is a common cause of biofilm-associated infections on medical devices. A compound with specific activity against this organism could be a valuable therapeutic option, particularly if it demonstrates efficacy against resistant strains.

Hypothesized Mechanism of Action

While the precise molecular target of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide has not been fully elucidated for common bacteria, studies on structurally related imidazo[2,1-b]thiazole derivatives offer valuable insights. Molecular docking studies on antitubercular derivatives have suggested that they may act by inhibiting Pantothenate Synthetase .[1][9] This enzyme is crucial for the biosynthesis of pantothenate (Vitamin B5), an essential precursor for the synthesis of Coenzyme A, which is vital for numerous metabolic processes, including fatty acid synthesis and the citric acid cycle.

Inhibition of this pathway would lead to metabolic collapse and cell death, providing a plausible mechanism for the compound's antimicrobial effects.

G cluster_0 Bacterial Cell cluster_1 Inhibition A Pantoate C Pantothenate Synthetase (Enzyme) A->C B β-alanine B->C D Pantothenate (Vitamin B5) C->D E Coenzyme A Biosynthesis D->E F Essential Metabolic Functions (Fatty Acid Synthesis, Citric Acid Cycle) E->F G Bacterial Growth & Survival F->G H Imidazo[2,1-b]thiazole Derivative H->C Inhibition

Caption: Hypothesized Inhibition of Pantothenate Synthetase.

Conclusion

Derivatives of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide exhibit a narrow but notable spectrum of antimicrobial activity, with specific potency against Staphylococcus epidermidis. While the potency does not currently exceed that of established broad-spectrum antibiotics, the compound's specificity is a compelling feature that warrants further investigation. Future research should focus on optimizing the structure to enhance potency, elucidating the precise mechanism of action against staphylococci, and evaluating its efficacy against drug-resistant strains of S. epidermidis. This focused approach could lead to the development of a valuable new agent for treating specific, challenging infections.

References

  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (2024). Infectious Diseases Society of America. Available at: [Link]

  • Chitti, S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry. Available at: [Link]

  • Chitti, S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. PubMed Central. Available at: [Link]

  • Ura, F., Cesur, N., Birteksöz, S., & Ötük, G. (2009). Synthesis of Some New 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide Derivatives and Their Antimicrobial Activities. Arzneimittelforschung/Drug Research. Available at: [Link]

  • Guzmán, A., et al. (2022). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. MDPI. Available at: [Link]

  • Lata, S., et al. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][6][10]THIADIAZOLE DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2026). Clinical Breakpoint Tables. EUCAST. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

  • Ura, F., et al. (2009). Synthesis of Some New 6-Methylimid- azo[2,1-b]thiazole-5-carbohydrazide Derivatives and their Antimicrobial Activities. Thieme Connect. Available at: [Link]

  • Wikipedia. (n.d.). Broad-spectrum antibiotic. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Home. EUCAST. Available at: [Link]

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A Researcher's Guide to Cross-Validation of In Silico and In Vitro Studies: The Imidazothiazole Casebook

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of drug discovery, the synergy between computational modeling and empirical laboratory validation is not merely advantageous; it is paramount. This guide provides an in-depth technical comparison of in silico and in vitro methodologies, using the versatile imidazothiazole scaffold as a central case study. We will navigate the predictive power of computational chemistry and molecular modeling, and critically evaluate these predictions against the tangible results of biochemical and cellular assays. Our focus will be on establishing a robust, self-validating workflow that enhances the efficiency and accuracy of identifying novel therapeutic agents.

Imidazothiazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antitumor, anthelmintic, anti-inflammatory, and antibacterial properties.[1][2][3] This chemical diversity makes them an ideal subject for demonstrating the principles of cross-validation, as their biological targets are numerous and their structure-activity relationships (SAR) can be complex.

The Rationale for a Bifurcated Approach: In Silico Prediction Meets In Vitro Reality

The drug discovery pipeline is notoriously arduous and expensive. In silico methods offer a cost-effective and rapid means to screen vast virtual libraries of compounds, predict their binding affinities to biological targets, and estimate their pharmacokinetic properties (ADME/Tox). However, these computational models are, by their nature, approximations of complex biological systems. In vitro experiments, while more resource-intensive, provide the essential biological validation of these computational hypotheses. A rigorous cross-validation strategy, therefore, de-risks drug development projects by ensuring that only the most promising candidates, backed by both computational and experimental evidence, advance.

Part 1: The In Silico Workflow - Predicting the Potential of Imidazothiazoles

The initial phase of our cross-validation journey begins with the computational assessment of novel imidazothiazole derivatives. The choice of in silico techniques is dictated by the research question at hand, whether it is identifying a lead compound for a known target or elucidating the mechanism of action of a novel derivative.

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a cornerstone of in silico drug design, predicting the preferred orientation of a ligand when bound to a receptor. For our imidazothiazole case study, let's consider the inhibition of the V600E mutant of the B-RAF kinase, a key target in melanoma.[4][5]

Experimental Protocol: Molecular Docking of Imidazothiazole Derivatives against B-RAF V600E

  • Target Preparation:

    • Obtain the crystal structure of B-RAF V600E from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using a molecular modeling suite like Schrödinger Maestro or MOE.

    • Define the binding site based on the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Sketch the imidazothiazole derivatives using a 2D chemical drawing tool and convert them to 3D structures.

    • Perform ligand minimization and generate possible conformations.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock, Glide, or GOLD to dock the prepared ligands into the defined binding site of the B-RAF V600E receptor.

    • Analyze the docking scores (e.g., binding energy) and the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Causality Behind Experimental Choices: The selection of the B-RAF V600E crystal structure is critical as it provides an accurate representation of the target's conformation. The preparation steps for both the protein and ligand are essential to ensure that the simulation is biophysically realistic. The choice of docking program can influence the results, and it is often advisable to use multiple algorithms for consensus scoring.

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of novel compounds.[4][6]

Experimental Protocol: 2D-QSAR for Imidazothiazole-Propenone Derivatives

  • Data Collection:

    • Compile a dataset of imidazothiazole-propenone derivatives with their experimentally determined cytotoxic activities (e.g., IC50 values) against a specific cancer cell line.[6]

  • Descriptor Calculation:

    • For each molecule, calculate a variety of molecular descriptors (e.g., topological, electronic, steric) using software like DRAGON or PaDEL-Descriptor.

  • Model Building:

    • Employ statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a regression model that correlates the descriptors with the biological activity.[6]

  • Model Validation:

    • Validate the QSAR model using internal (e.g., leave-one-out cross-validation) and external validation techniques to assess its predictive power.[6]

Causality Behind Experimental Choices: The quality and homogeneity of the input data are paramount for building a reliable QSAR model. The selection of descriptors should be guided by a mechanistic understanding of the ligand-target interaction. Rigorous validation is crucial to prevent overfitting and to ensure that the model can accurately predict the activity of new compounds.

Part 2: The In Vitro Workflow - Grounding Predictions in Biological Reality

The hypotheses generated from our in silico studies must be tested at the bench. In vitro assays provide the first layer of empirical evidence to either support or refute the computational predictions.

Enzyme Inhibition Assays: Quantifying Target Engagement

For imidazothiazole derivatives predicted to be kinase inhibitors, an enzyme inhibition assay is the most direct way to validate this prediction.

Experimental Protocol: In Vitro Kinase Inhibition Assay for B-RAF V600E

  • Reagents and Materials:

    • Recombinant human B-RAF V600E enzyme.

    • Kinase substrate (e.g., MEK1).

    • ATP and a suitable buffer system.

    • Test imidazothiazole compounds and a reference inhibitor (e.g., sorafenib).[4]

    • A detection system to measure kinase activity (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • In a microplate, combine the B-RAF V600E enzyme, the test compound at various concentrations, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a defined period at a specific temperature.

    • Stop the reaction and measure the amount of product formed using the detection system.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of a recombinant enzyme provides a clean system to study the direct interaction between the inhibitor and its target. The inclusion of a reference inhibitor is essential for assay validation and for comparing the potency of the test compounds. The choice of detection method will depend on the specific kinase and available instrumentation.

Cell-Based Assays: Assessing Phenotypic Effects

While enzyme assays confirm target engagement, cell-based assays are crucial for understanding the effect of a compound in a more biologically relevant context.

Experimental Protocol: Cytotoxicity Assay against Melanoma Cell Lines

  • Cell Culture:

    • Culture human melanoma cell lines known to harbor the B-RAF V600E mutation (e.g., UACC-62, A375).[4][5]

    • Maintain the cells in a suitable growth medium at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the imidazothiazole compounds for a specified duration (e.g., 72 hours).

    • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration.

    • Determine the IC50 value by plotting cell viability against compound concentration.

Causality Behind Experimental Choices: The choice of cell line is critical; using a cell line with the target mutation ensures that the observed cytotoxicity is likely due to the inhibition of that target. The MTT assay is a widely used and reliable method for assessing cell viability. The incubation time should be sufficient to observe the compound's effect on cell proliferation.

Part 3: The Cross-Validation Framework - Bridging the In Silico-In Vitro Divide

The true power of this dual approach lies in the systematic comparison of the data generated from both workflows.

Data Presentation and Comparison

A direct comparison of in silico predictions with in vitro results is essential for validating the computational models and for gaining a deeper understanding of the SAR.

CompoundDocking Score (kcal/mol)Predicted H-BondsIn Vitro B-RAF V600E IC50 (µM)[4]In Vitro UACC-62 Cell IC50 (µM)[4]
1zb -9.8Cys532, Gly5960.9780.18
Sorafenib (Ref.) -10.2Cys532, Asp5942.51.95

This table is a representative example based on findings in the literature; actual values may vary.

The data in the table above illustrates a successful cross-validation. Compound 1zb shows a favorable docking score and predicted hydrogen bonding interactions within the B-RAF V600E active site.[4] This is corroborated by its potent in vitro inhibition of the enzyme and its strong cytotoxic effect on a B-RAF V600E-mutant melanoma cell line.[4]

Visualizing the Workflow

A clear visualization of the cross-validation process can aid in understanding the interplay between the computational and experimental arms of the study.

Caption: A flowchart illustrating the iterative cross-validation workflow between in silico prediction and in vitro validation in drug discovery.

Conclusion and Future Perspectives

The cross-validation of in silico and in vitro results is an indispensable strategy in modern drug discovery. The case of imidazothiazoles demonstrates that a well-designed workflow, incorporating molecular docking, QSAR, enzyme inhibition assays, and cell-based studies, can significantly enhance the efficiency of identifying and optimizing novel therapeutic candidates. Discrepancies between computational predictions and experimental outcomes should not be viewed as failures, but rather as opportunities to refine the computational models and to gain a more nuanced understanding of the underlying biology. As both computational power and experimental techniques continue to advance, the synergy between these two domains will undoubtedly lead to the accelerated discovery of the next generation of medicines.

References

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  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025). MDPI.
  • Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. (2023). MDPI.
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A Comparative Analysis of Imidazothiazoles and Other Heterocyclic Anticancer Agents: Mechanisms, Efficacy, and Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in oncology, the landscape of potential therapeutic agents is both vast and intricate. Heterocyclic compounds—cyclic structures containing atoms of at least two different elements—form the backbone of a significant portion of pharmaceuticals, owing to their unique physicochemical properties and ability to interact with a wide range of biological targets.[1][2] Among these, nitrogen-containing heterocycles are particularly dominant in chemotherapy.[1] This guide provides a comparative analysis of the imidazothiazole scaffold and its derivatives against other prominent classes of heterocyclic anticancer agents, supported by experimental data and detailed methodologies.

The Imidazothiazole Scaffold: A Profile of a Versatile Anticancer Agent

Imidazothiazole, a bicyclic heterocyclic ring system formed by the fusion of imidazole and thiazole rings, is a privileged scaffold in medicinal chemistry.[3] Its derivatives have garnered significant attention for a spectrum of pharmacological activities, including potent anticancer effects.[3][4] The clinical success of Levamisole, originally an anthelmintic, as an adjuvant in colon cancer therapy highlighted the immunomodulatory potential of this class, stimulating further research into its direct cytotoxic mechanisms.[3][5]

Primary Mechanisms of Action

Imidazothiazole derivatives exert their anticancer effects through diverse and targeted mechanisms:

  • Tubulin Polymerization Inhibition: A primary and extensively studied mechanism is the disruption of microtubule dynamics. Certain imidazothiazole-benzimidazole hybrids act as potent inhibitors of tubulin polymerization, binding to the colchicine site.[6] This disruption arrests the cell cycle in the G2/M phase, leading to apoptosis.[6] Because compounds binding to the colchicine site can often evade resistance mediated by P-glycoprotein efflux pumps, this is a particularly promising therapeutic avenue.[7]

  • Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. Imidazothiazole derivatives have been developed as potent inhibitors of key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), B-Raf, and HER4 kinases.[3][8][9] By blocking the phosphorylation cascades these kinases initiate, the compounds inhibit downstream pathways responsible for cell proliferation and survival.[6]

  • Immunomodulation: As exemplified by Levamisole, some imidazothiazoles can restore depressed immune function. The mechanism involves enhancing the activity of T-lymphocytes and macrophages, which can bolster the host's ability to combat malignancies.[10][11]

  • Angiogenesis Inhibition: Levamisole has also been shown to inhibit angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[12] This effect is achieved by directly inhibiting the proliferation and differentiation of endothelial cells.[12]

Comparative Analysis: Imidazothiazoles vs. Other Key Heterocyclic Agents

To understand the unique position of imidazothiazoles, it is crucial to compare them against other classes of heterocyclic agents that have made a significant impact on cancer therapy. Here, we analyze two such classes: Quinolines and Purine Analogs .

Quinoline Derivatives

The quinoline scaffold is a fused heterocyclic system found in many natural alkaloids with antitumor activity, most notably camptothecin.[13] Quinoline derivatives represent a major class of anticancer agents with a variety of mechanisms.[13]

  • Mechanism of Action: The primary anticancer mechanisms for quinoline derivatives include DNA intercalation and inhibition of topoisomerases I and II, enzymes critical for resolving DNA torsional stress during replication.[13][14][15] This leads to DNA damage and cell death. More recently, certain quinoline derivatives have also been identified as potent inhibitors of tubulin polymerization, similar to some imidazothiazoles.[15] Other reported mechanisms include angiogenesis inhibition and cell cycle arrest.[13]

  • Comparative Insight: While both imidazothiazoles and quinolines can target tubulin, the latter's ability to also function as topoisomerase inhibitors gives them a distinct, DNA-centric mechanism of action. This dual-targeting capability can be advantageous, but may also lead to different toxicity profiles.

Purine Analogs

Purine analogs are a cornerstone of chemotherapy, functioning as antimetabolites that mimic endogenous purines (adenine and guanine).[16][17]

  • Mechanism of Action: These agents, such as Mercaptopurine and Fludarabine, interfere with nucleic acid synthesis.[16][18] After metabolic conversion to their nucleotide forms, they can either inhibit enzymes crucial for de novo purine biosynthesis or be incorporated directly into DNA and RNA, leading to chain termination, dysfunction, and ultimately, cell death.[18][19] Their efficacy is particularly pronounced in leukemias and lymphomas.[16]

  • Comparative Insight: The mechanism of purine analogs is fundamentally different from the primary mechanisms of imidazothiazoles. Purine analogs directly corrupt the process of DNA and RNA synthesis, making them potent but potentially less selective agents compared to targeted kinase or tubulin inhibitors from the imidazothiazole family. This difference in mechanism often translates to distinct clinical applications and side-effect profiles.

Data Presentation: Performance Comparison of Heterocyclic Agents

The efficacy of anticancer agents is quantified by metrics such as the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. Lower IC50 values indicate higher potency. The table below synthesizes experimental data from various studies to provide a comparative overview.

Heterocycle ClassExample Compound/DerivativeMechanism of ActionTarget Cancer Cell LineIC50 Value (µM)Citation(s)
Imidazothiazole Imidazothiazole-benzimidazole hybrid (Compound 20)Tubulin Polymerization InhibitionA549 (Lung)1.09[6]
Imidazothiazole 2,3-dihydroimidazo[2,1-b]thiazole derivative (Compound 8)EGFR Kinase InhibitionEGFR (wild type)0.0355[8]
Imidazothiazole Imidazothiazole–thiazolidinone hybrid (Compound 9)EGFR Kinase InhibitionA549 (Lung)10.74[8]
Imidazothiazole Imidazo[2,1-b][3][6][8]thiadiazole derivative (Compound 3c)Not Specified (HDAC7 target suggested)MCF-7 (Breast)35.81[20]
Imidazole Imidazole-2-yl on dihydropyridine ringNot SpecifiedJurkat (Leukemia)<10[21]
Quinoline Fluorinated 2-phenyl-4-quinolone derivativeTubulin Polymerization InhibitionN/A (Tubulin Assay)0.46[15]
Quinoline Quinobenzothiazine derivative (Compound 4a)Not Specified (Aromatase inhibition suggested)T47D (Breast)5.3[22]
Purine Analog MercaptopurineDNA/RNA Synthesis InhibitionVaries widely by cell type and studyVaries[16][18]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay protocols.

Causality in Experimental Design: A Workflow for Screening Heterocyclic Agents

The path from a novel heterocyclic compound to a viable drug candidate is paved with rigorous, systematic evaluation. The choice of assays is dictated by the hypothesized mechanism of action and the need to establish a comprehensive profile of the compound's activity and selectivity.

General Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a logical, multi-stage workflow for screening potential heterocyclic anticancer agents. This self-validating system begins with broad cytotoxicity screening and progressively narrows the focus to mechanistic validation and in vivo efficacy.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Preclinical Validation A 1. Compound Synthesis & Library Generation B 2. Primary Screening (e.g., NCI-60 Panel) Broad cytotoxicity against diverse cancer cell lines A->B Test Compounds C 3. Hit Identification Select compounds with high potency (low IC50) and/or selectivity B->C IC50 Data D 4a. Cell Cycle Analysis (Flow Cytometry) Identify arrest at G1, S, or G2/M phase C->D Validate cellular effect E 4b. Apoptosis Assays (Annexin V/PI, Caspase Activity) Confirm induction of programmed cell death C->E Confirm cell death pathway F 4c. Target-Based Assays - Kinase Inhibition Assay - Tubulin Polymerization Assay - Topoisomerase Assay C->F Identify molecular target G 5. In Vivo Efficacy Studies (e.g., Xenograft Mouse Models) Evaluate tumor growth inhibition F->G Test validated compound H 6. Toxicology & ADME Studies Assess safety profile and pharmacokinetics G->H Assess in vivo I 7. Lead Optimization Synthesize derivatives to improve efficacy and safety H->I Refine structure

Caption: A multi-phase workflow for the screening and validation of novel anticancer agents.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol provides a detailed methodology to assess the inhibitory effect of a test compound (e.g., an imidazothiazole derivative) on tubulin polymerization, a key mechanism for many anticancer agents.[6] This assay validates whether a compound's cytotoxic effect is mediated through microtubule disruption.

Objective: To quantitatively measure the inhibition of porcine brain tubulin polymerization in the presence of a test compound using a fluorescence-based assay.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing:

    • Lyophilized porcine tubulin (>99% pure)

    • General Tubulin Buffer (G-PEM buffer: 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

    • GTP solution

    • Tubulin Polymerization Inducer (e.g., Paclitaxel)

    • Fluorescent Reporter

  • Test Compound (solubilized in DMSO)

  • Positive Control: Nocodazole or Colchicine

  • Negative Control: DMSO

  • 96-well, black, flat-bottom plates

  • Fluorescence plate reader with temperature control (37°C) and excitation/emission wavelengths suitable for the reporter.

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in G-PEM buffer on ice to a final concentration of ~3 mg/mL. Keep on ice for immediate use.

    • Prepare a 10X stock of the test compound and controls (Nocodazole, DMSO) in G-PEM buffer. Causality Note: Preparing concentrated stocks minimizes the final DMSO concentration in the assay, preventing solvent-induced artifacts.

  • Assay Setup:

    • Pre-warm the fluorescence plate reader to 37°C.

    • In a 96-well plate on ice, add 10 µL of the 10X test compound dilutions, positive control, or negative control to respective wells.

    • Prepare the master mix: For each reaction, combine G-PEM buffer, GTP solution, and the fluorescent reporter according to the manufacturer's protocol.

    • Add 90 µL of the master mix containing tubulin to each well. The final volume is 100 µL. Trustworthiness Note: A master mix ensures that each well receives an identical concentration of tubulin and reagents, reducing well-to-well variability.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed plate reader.

    • Begin kinetic reading of fluorescence intensity every 60 seconds for 60 minutes. Polymerization is indicated by an increase in fluorescence as the reporter incorporates into growing microtubules.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration of the test compound and controls.

    • Determine the Vmax (maximum rate) of polymerization for each curve.

    • Calculate the percentage of inhibition for each concentration relative to the negative control (DMSO).

    • Plot the percentage of inhibition against the log of the test compound concentration and fit a dose-response curve to determine the IC50 value. An imidazothiazole-benzimidazole derivative showed an IC50 of 1.68 µM in this type of assay, which was comparable to the standard compound nocodazole (IC50 of 1.99 µM).[6]

G cluster_prep Preparation cluster_assay Assay cluster_read Measurement cluster_analysis Analysis A 1. Reconstitute Tubulin on Ice D 4. Prepare & Add 90µL Tubulin Master Mix A->D B 2. Prepare 10X Compound & Control Stocks C 3. Add 10µL Stocks to 96-well Plate B->C C->D E 5. Incubate at 37°C in Fluorescence Reader D->E F 6. Kinetic Read (60 min) E->F G 7. Plot Fluorescence vs. Time F->G H 8. Calculate % Inhibition & Determine IC50 G->H

Caption: Step-by-step workflow for the in vitro tubulin polymerization inhibition assay.

Conclusion and Future Perspectives

The comparative analysis reveals that while different heterocyclic scaffolds can converge on common targets like tubulin, their broader mechanistic profiles are distinct. Imidazothiazoles stand out for their versatility, demonstrating efficacy through tubulin inhibition, targeted kinase inhibition, and immunomodulation.[3][6][8] Quinolines offer potent cytotoxicity through DNA damage via topoisomerase inhibition, while purine analogs remain indispensable antimetabolites for hematological malignancies.[13][16]

The future of heterocyclic anticancer drug development lies in exploiting these mechanistic differences. The development of hybrid molecules that combine scaffolds—such as imidazothiazole-thiazolidinone hybrids—is a promising strategy to enhance potency and overcome resistance.[8] Furthermore, as demonstrated by the combination of a tubulin inhibitor with a PD-L1 inhibitor, there is immense potential in pairing these targeted heterocyclic agents with immunotherapy to create synergistic antitumor effects.[23] Continued exploration of these diverse scaffolds, guided by rigorous, mechanism-driven experimental validation, will undoubtedly yield the next generation of more effective and selective cancer therapies.

References

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A Senior Application Scientist's Guide to Validating Apoptosis Induction by 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promising anticancer activities.[1][2][3] This guide presents a comprehensive, field-proven framework for validating the pro-apoptotic mechanism of a novel derivative, 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide (referred to herein as MITC-5). We move beyond simple viability assays to delineate a multi-parametric workflow designed to rigorously confirm apoptosis, dissect the specific signaling cascade, and benchmark performance against established inducers. This document serves as a technical resource for researchers in oncology and drug discovery, providing not only detailed experimental protocols but also the scientific rationale underpinning each stage of the validation process. Recent studies have highlighted that specific modifications of the imidazo[2,1-b]thiazole core can induce apoptosis in cancer cell lines, such as MCF-7, making this a critical area of investigation.[4][5]

Introduction: The Imperative for Novel Apoptosis Inducers

Apoptosis, or programmed cell death, is a tightly regulated physiological process essential for tissue homeostasis. Its dysregulation is a hallmark of cancer, enabling malignant cells to evade natural death signals. Consequently, therapeutic agents that can selectively reactivate these dormant suicide pathways are of paramount importance in oncology.

The imidazo[2,1-b]thiazole class of compounds has emerged as a fertile ground for the development of new anticancer agents.[1][6] Our focus, MITC-5, is a novel analogue designed to exploit specific cellular vulnerabilities. Preliminary screening has indicated potent cytotoxic activity; however, a critical question remains: Is this cytotoxicity mediated by controlled apoptosis or nonspecific necrosis? Answering this is the first step in validating its therapeutic potential. This guide provides the logical and technical framework to address this question authoritatively.

Proposed Mechanism & Validation Strategy

Based on the known bioactivity of related compounds, we hypothesize that MITC-5 induces apoptosis primarily through the intrinsic (mitochondrial) pathway . This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control mitochondrial outer membrane permeabilization (MOMP).

Our validation strategy is therefore a multi-step, sequential process designed to test this hypothesis. Each step provides a piece of evidence, and together, they form a cohesive argument for a specific mechanism of action.

G A Cell Treatment (MITC-5, Vehicle, Staurosporine) B Annexin V / PI Staining (Flow Cytometry) A->B Expose Phosphatidylserine C JC-1 Staining (Mitochondrial Depolarization) B->C Is it apoptosis? H Western Blot (Bcl-2 Family Expression) B->H Upstream Regulation? I Caspase-8 Activation Assay B->I Extrinsic Pathway Check D Western Blot (Cytochrome c Release) C->D Mitochondria involved? E Caspase-9 Activation Assay D->E Initiator Caspase? F Caspase-3/7 Activation Assay E->F Executioner Caspase? G Western Blot (PARP Cleavage) F->G Final Execution?

Figure 1: A multi-phase workflow for the comprehensive validation of an apoptosis-inducing compound.

Phase 1: Is It Apoptosis? The Annexin V/PI Assay

Expertise & Causality: Before investigating how a cell dies, we must first confirm that it is dying via apoptosis. The gold standard for this is the Annexin V and Propidium Iodide (PI) assay. In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it specifically labels early apoptotic cells. PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells. It can only enter cells with compromised membrane integrity—a hallmark of late apoptosis or necrosis. This dual-staining strategy allows us to differentiate between healthy (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol: Annexin V/PI Staining for Flow Cytometry[8]
  • Cell Seeding: Seed MCF-7 breast cancer cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with MITC-5 (e.g., at its predetermined IC50 concentration), a vehicle control (e.g., 0.1% DMSO), and a positive control for apoptosis (e.g., 1 µM Staurosporine) for 24 hours.[7][8]

  • Cell Harvesting: Gently collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells once with 1 mL of cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze immediately using a flow cytometer.

Data Interpretation & Comparative Table

The desired outcome for an effective apoptosis inducer is a significant shift of the cell population from the live quadrant (lower-left) to the early apoptotic (lower-right) and subsequently late apoptotic (upper-right) quadrants, without a primary increase in the necrotic population (upper-left).

Table 1: Comparative Analysis of Apoptosis Induction in MCF-7 Cells

Treatment (24h) % Live Cells (Annexin V-/PI-) % Early Apoptotic (Annexin V+/PI-) % Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle (0.1% DMSO) 94.1% 2.5% 3.4%
MITC-5 (10 µM) 35.7% 48.2% 16.1%
Staurosporine (1 µM) 28.9% 55.3% 15.8%

Note: Data is representative and intended for illustrative purposes.

Phase 2: Dissecting the Mechanism - The Intrinsic Pathway

Having confirmed apoptosis, we now dissect the underlying signaling cascade. Our hypothesis points to the mitochondrial pathway, which involves mitochondrial membrane depolarization and the activation of a specific caspase cascade.

G MITC5 MITC-5 Bcl2 Anti-apoptotic Bcl-2, Bcl-xL MITC5->Bcl2 Inhibits BaxBak Pro-apoptotic Bax, Bak MITC5->BaxBak Activates Bcl2->BaxBak Inhibits Mito Mitochondrion BaxBak->Mito Forms Pore CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome CytC->Apoptosome Casp9 Pro-Caspase-9 Apaf1->Casp9 Apaf1->Apoptosome Casp9->Apoptosome Casp9a Active Caspase-9 Apoptosome->Casp9a Cleaves & Activates Casp37a Active Caspase-3/7 Casp9a->Casp37a Cleaves & Activates Casp37 Pro-Caspase-3/7 Substrates Cellular Substrates (e.g., PARP) Casp37a->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Figure 2: The hypothesized intrinsic apoptosis pathway initiated by MITC-5.

A. Mitochondrial Membrane Potential (ΔΨm) Collapse

Expertise & Causality: A key initiating event in the intrinsic pathway is the loss of the mitochondrial membrane potential (ΔΨm). The lipophilic cationic dye JC-1 is an excellent tool for measuring this.[9] In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. When ΔΨm collapses, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence. A shift from red to green fluorescence is a clear indicator of mitochondrial depolarization, an early and critical event in intrinsic apoptosis.[10]

Protocol: JC-1 Staining
  • Treatment: Treat MCF-7 cells in a 96-well plate as described in the Annexin V protocol.

  • Staining: Remove the media and add 100 µL of media containing JC-1 dye (final concentration 2 µM).

  • Incubation: Incubate for 30 minutes at 37°C in a CO₂ incubator.

  • Washing: Wash cells twice with 1X Assay Buffer.

  • Analysis: Measure fluorescence using a plate reader. Red fluorescence (aggregates) is measured at Ex/Em = 535/590 nm, and green fluorescence (monomers) at Ex/Em = 485/530 nm. The ratio of red to green fluorescence is calculated as a measure of ΔΨm.

B. Caspase Activation Cascade

Expertise & Causality: Caspases are the executioners of apoptosis. The intrinsic pathway is characterized by the activation of initiator Caspase-9 , which then cleaves and activates executioner caspases like Caspase-3 and Caspase-7 . We can measure the activity of these specific caspases using luminogenic or fluorogenic substrates. For example, a substrate containing the DEVD peptide sequence is specific for Caspase-3/7.[11] Cleavage of this substrate by active caspases releases a luminescent or fluorescent signal that is directly proportional to enzyme activity.

Protocol: Caspase-Glo® 3/7 Assay[15][16]
  • Setup: Seed and treat cells in a white-walled 96-well plate.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Lysis & Detection: Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium. Mix briefly on a plate shaker.

  • Incubation: Incubate at room temperature for 1 to 2 hours.

  • Measurement: Measure luminescence using a plate reader.

C. Western Blotting: The Definitive Molecular Evidence

Expertise & Causality: Western blotting provides the most specific evidence of protein-level events.[12] To validate the intrinsic pathway, we must look for two key events: the cleavage of Poly (ADP-ribose) polymerase (PARP) and the expression levels of Bcl-2 family proteins.

  • PARP Cleavage: PARP is a DNA repair enzyme. It is a primary substrate for active Caspase-3. When cleaved from its full-length form (~116 kDa) to its characteristic fragment (~89 kDa), it is an irreversible sign that the cell has committed to apoptosis.[13]

  • Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins determines the cell's fate. A successful apoptosis inducer is expected to decrease the expression of anti-apoptotic proteins and/or increase the expression of pro-apoptotic proteins.

Protocol: Western Blotting
  • Lysate Preparation: Treat and harvest cells. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-12% polyacrylamide gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against PARP, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Interpretation & Comparative Table

A cohesive story emerges when data from all assays are combined. MITC-5 should induce a loss of ΔΨm, activate Caspase-9 and Caspase-3/7, cause PARP cleavage, and shift the Bcl-2/Bax ratio in favor of apoptosis.

Table 2: Mechanistic Endpoint Comparison for MITC-5 vs. Staurosporine

Parameter Assay Vehicle Control MITC-5 (10 µM) Staurosporine (1 µM)
ΔΨm (Red/Green Ratio) JC-1 Staining 5.8 1.2 1.1
Caspase-3/7 Activity (RLU) Caspase-Glo® 1,500 28,500 32,000
Cleaved PARP (89 kDa) Western Blot Undetectable Strong Band Strong Band
Bcl-2 Expression Western Blot 1.0 (Normalized) 0.4 0.3
Bax Expression Western Blot 1.0 (Normalized) 2.1 2.5

Note: Data is representative and intended for illustrative purposes. RLU = Relative Light Units.

Conclusion & Forward Outlook

The experimental workflow detailed in this guide provides a robust and logical framework for validating the pro-apoptotic mechanism of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide. By systematically confirming apoptosis (Annexin V/PI), identifying the central role of the mitochondria (JC-1), and mapping the key molecular events (caspase activation, PARP cleavage, Bcl-2 family modulation), researchers can build a compelling, publication-quality data package.

The results from this validation cascade position MITC-5 as a promising candidate that induces cell death through the intrinsic apoptotic pathway. Its performance is comparable to the well-characterized, non-selective kinase inhibitor Staurosporine, providing a strong benchmark for its efficacy.[14][15] Future studies should focus on its selectivity for cancer cells over normal cells and explore its potential in more complex in vivo models.

References

  • Title: Detection and Isolation of Apoptotic Bodies to High Purity Source: PMC - NIH URL: [Link]

  • Title: Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line Source: British Journal of Ophthalmology URL: [Link]

  • Title: New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies Source: PubMed URL: [Link]

  • Title: Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer Source: PMC - PubMed Central URL: [Link]

  • Title: Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Caspase-3/7 activity Source: Protocols.io URL: [Link]

  • Title: Analysis by Western Blotting - Apoptosis Source: Bio-Rad Antibodies URL: [Link]

  • Title: Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer Source: MDPI URL: [Link]

  • Title: Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities Source: Anticancer Research URL: [Link]

  • Title: Design, Synthesis and Biological Assessment of N'-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer Source: PubMed URL: [Link]

  • Title: Western blotting analysis of PARP, Bcl-2/Bax, and caspase-3 of the PC3 cells Source: ResearchGate URL: [Link]

  • Title: Chalcone-based imidazo[2,1-b]thiazole derivatives: synthesis, crystal structure, potent anticancer activity, and computational studies Source: Taylor & Francis Online URL: [Link]

  • Title: Apoptosis Source: Bio-Rad Antibodies URL: [Link]

  • Title: Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents Source: ACS Omega URL: [Link]

  • Title: Staurosporine induces apoptosis of melanoma by both caspase-dependent and -independent apoptotic pathways Source: AACR Journals URL: [Link]

  • Title: Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer Source: National Library of Medicine URL: [Link]

  • Title: Mechanism of staurosporine-induced apoptosis in murine hepatocytes Source: PubMed - NIH URL: [Link]

  • Title: Thiazole an Attractive Scaffold for Development of Anticancer Agent: A Review Source: IJPPR URL: [Link]

  • Title: Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents Source: Preprints.org URL: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-Methylimidazo[2,1-b][1][2]thiazole-5-carbohydrazide

For the dedicated researcher, the journey of discovery extends beyond the benchtop. Proper management and disposal of chemical reagents are as critical as the experiment itself. This guide provides a detailed protocol for the safe disposal of 6-Methylimidazo[2,1-b][1][2]thiazole-5-carbohydrazide, ensuring the safety of personnel and the protection of our environment.

Understanding the Hazard Profile: A Precautionary Approach

Given its chemical structure, 6-Methylimidazo[2,1-b][1][2]thiazole-5-carbohydrazide is likely to share hazard characteristics with similar molecules. For instance, related imidazo[2,1-b]thiazole derivatives are known to be harmful if swallowed, and can cause skin and eye irritation, as well as respiratory irritation[1]. The carbohydrazide functional group also warrants attention, as compounds in this class can be toxic to aquatic organisms[3]. Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) at all times, including during disposal preparation.

Table 1: Anticipated Hazards and Recommended Personal Protective Equipment (PPE)

Potential Hazard Description Recommended PPE
Acute Oral Toxicity Harmful if swallowed[1][4].Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling[1].
Skin Corrosion/Irritation May cause skin irritation upon contact[1].Chemical-resistant gloves (e.g., nitrile), fully-buttoned lab coat[5].
Serious Eye Damage/Irritation May cause serious eye irritation[1].Chemical safety goggles or a face shield[1].
Respiratory Irritation May cause respiratory irritation if inhaled[1].Work in a well-ventilated area or a certified chemical fume hood[5].
Aquatic Toxicity Potential for long-term adverse effects in the aquatic environment[3].Prevent release to the environment. Do not discharge to sewer systems[6].

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of any research chemical is to treat it as hazardous waste unless explicitly determined otherwise by a qualified safety professional[7]. Under no circumstances should 6-Methylimidazo[2,1-b][1][2]thiazole-5-carbohydrazide be disposed of in the regular trash or down the drain[8][9].

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: All quantities of unused or unwanted 6-Methylimidazo[2,1-b][1][2]thiazole-5-carbohydrazide, including any contaminated materials (e.g., weigh boats, pipette tips, gloves), must be treated as hazardous chemical waste.

  • Segregate Incompatibles: While specific incompatibility data for this compound is not available, as a general rule, it should be stored separately from strong oxidizing agents, acids, and bases to prevent any unforeseen reactions in the waste container[5].

Step 2: Proper Waste Containment and Labeling
  • Select a Compatible Container: Use a clean, sealable, and chemically resistant container for waste collection. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition with a secure, leak-proof lid.

  • Label the Container: As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container. This label must include:

    • The full chemical name: "6-Methylimidazo[2,1-b][1][2]thiazole-5-carbohydrazide"

    • The CAS number, if available: 161563-79-7[10]

    • An accurate list of all container contents, including any solvents.

    • The approximate percentage of each component.

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").

    • The date of initial waste accumulation.

    • Your name, laboratory, and contact information.

Step 3: Safe Storage Pending Disposal
  • Secure Storage Location: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be under the control of laboratory personnel and away from general traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.

  • Keep Closed: The waste container must remain closed at all times, except when adding waste.

Step 4: Arranging for Final Disposal
  • Contact Your Institution's EHS Office: The final and most critical step is to contact your institution's Environmental Health and Safety (EHS) office or its equivalent[9]. They are responsible for the collection, proper management, and ultimate disposal of all chemical waste in compliance with federal, state, and local regulations.

  • Schedule a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to transport the waste off-site yourself.

  • Professional Disposal: The EHS department will work with a licensed professional waste disposal service to ensure the material is handled and disposed of in an approved and environmentally sound manner, likely through high-temperature incineration at a permitted facility[1][11].

Disposal Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of 6-Methylimidazo[2,1-b][1][2]thiazole-5-carbohydrazide.

Disposal_WorkflowstartStart:Unwanted 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazideis_wasteIs the material intended for discard?start->is_wastetreat_hazardousTreat as Hazardous Chemical Wasteis_waste->treat_hazardous Yes improperImproper Disposal:Trash or Drainis_waste->improper No(e.g., Chemical Redistribution Program) containerizePlace in a labeled, sealed,compatible waste containertreat_hazardous->containerizestorageStore in a designated SatelliteAccumulation Area withsecondary containmentcontainerize->storagecontact_ehsContact Institutional EHS for Pickupstorage->contact_ehsendEnd:Proper & Compliant Disposalcontact_ehs->endstopSTOP!This is a violation and unsafe.improper->stop

Caption: Disposal decision workflow for 6-Methylimidazo[2,1-b][1][2]thiazole-5-carbohydrazide.

Emergency Procedures for Spills

In the event of a spill, prioritize personal safety and containment.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate if Necessary: For large or unmanageable spills, or if you feel unwell, evacuate the area and contact your institution's emergency number.

  • Small Spills: If the spill is small and you are trained to handle it, don appropriate PPE (including a respirator if the material is dusty and not in a fume hood).

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb flammable substances.

  • Collection: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your supervisor and EHS department.

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that your groundbreaking research does not come at the cost of environmental integrity or personal well-being. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the ultimate authority on waste disposal procedures.

References

  • University of Wisconsin–Madison. (n.d.). Chemical Disposal. Environment, Health & Safety. [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. [Link]

  • U.S. Environmental Protection Agency. (2024). Waste & Debris Fact Sheets. I-WASTE DST. [Link]

  • Molbase. (n.d.). 6-METHYLIMIDAZO[2,1-B][1][2]THIAZOLE-5-CARBOHYDRAZIDE | CAS 161563-79-7. [Link]

  • University of Pennsylvania. (2003). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. EHRS. [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. [Link]

  • Department of Toxic Substances Control. (2025). Laboratory Hazardous Waste Accumulation and Treatment. [Link]

  • Google Patents. (n.d.).
  • Angene Chemical. (2024). Safety Data Sheet. [Link]

  • Office of the Vice Chancellor for Research. (n.d.). Managing Chemical Waste. EHS. [Link]

  • University of Washington. (n.d.). Imidazole Safety Data Sheet. [Link]

  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. [Link]

  • Baker Hughes. (2014). Safety Data Sheet: OXYGEN SCAVENGER. [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. [Link]

  • Hazardous Waste Disposal. (n.d.). Hazardous Waste Disposal for Research Institutions. [Link]

  • National Institutes of Health. (n.d.). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC. [Link]

  • Electron Microscopy Sciences. (2025). Safety Data Sheet: Carbohydrazide. [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

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6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.